5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Description
Properties
IUPAC Name |
tributyl-[3-(trifluoromethyl)-1,2-oxazol-5-yl]stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3NO.3C4H9.Sn/c5-4(6,7)3-1-2-9-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKKZIBWCWIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640290-79-5 | |
| Record name | 5-(tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Strategic Building Block for Fluorinated Heterocycles
[1]
Executive Summary
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a specialized organometallic reagent designed for the modular construction of trifluoromethylated isoxazole scaffolds.[1] In medicinal chemistry, the 3-(trifluoromethyl)isoxazole moiety is a privileged pharmacophore, offering enhanced metabolic stability, increased lipophilicity, and bioisosteric properties relative to non-fluorinated analogs. This compound serves as a "masked" nucleophile in Palladium-catalyzed Stille cross-coupling reactions, allowing for the precise installation of the isoxazole core onto aryl, heteroaryl, and vinyl halides under mild conditions.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Data |
| IUPAC Name | 5-(Tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole |
| Molecular Formula | C₁₆H₂₈F₃NOSn |
| Molecular Weight | 426.11 g/mol |
| Physical State | Colorless to pale yellow oil (Predicted) |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |
| Stability | Air-stable for short durations; hydrolytically unstable over time; light sensitive |
Structural Electronic Effects
The reactivity of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group at C3 and the electropositive tributylstannyl (-SnBu₃) group at C5.[1]
-
C3-Trifluoromethyl Group: The strong inductive effect (-I) of the CF₃ group significantly lowers the LUMO energy of the isoxazole ring, making it electron-deficient. This enhances the acidity of the C5-position in the precursor (facilitating synthesis) but also makes the final coupled products less susceptible to oxidative metabolism.[1]
-
C5-Tributylstannyl Group: The C-Sn bond is polarized with high electron density on the carbon, serving as the site of transmetallation. The steric bulk of the butyl chains stabilizes the reagent against spontaneous protodestannylation, while still permitting catalytic turnover.
Figure 1: Electronic relationship between the CF3 and SnBu3 moieties on the isoxazole core.
Synthesis & Preparation Protocols
Two primary routes exist for the synthesis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. Method A is preferred for scale-up due to the availability of starting materials, while Method B offers higher regioselectivity.
Method A: Direct Lithiation of 3-(Trifluoromethyl)isoxazole
This method leverages the acidity of the C5-proton, enhanced by the C3-CF₃ group.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvent: Add anhydrous THF (tetrahydrofuran) and cool to -78°C .
-
Substrate: Add 3-(trifluoromethyl)isoxazole (1.0 equiv).
-
Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain temperature below -70°C to prevent ring fragmentation.[1]
-
Stannylation: Stir for 30 minutes, then add Tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise.
-
Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl.[1] Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on neutral alumina (SiO₂ can cause protodestannylation) using Hexanes/EtOAc (98:2).[1]
Method B: [3+2] Cycloaddition
This convergent route constructs the ring and installs the stannane in one step.[1]
Protocol:
-
Precursors: Generate Trifluoroacetonitrile oxide in situ from Trifluoroacetohydroximoyl chloride using a base (e.g., Et₃N).[1]
-
Dipolarophile: React with Tributyl(ethynyl)stannane.
-
Conditions: Stir in DCM at 0°C to RT. The stannyl group directs the regioselectivity to the 5-position due to steric and electronic control.
Figure 2: Dual synthetic pathways.[1] Method A (Lithiation) is generally more accessible; Method B (Cycloaddition) offers high regiocontrol.[1]
Reactivity Profile: The Stille Cross-Coupling
The primary utility of this compound is as a nucleophile in Stille couplings to synthesize 3-(trifluoromethyl)-5-aryl-isoxazoles .[1]
Mechanistic Insight
The CF₃ group at C3 exerts an electron-withdrawing effect that reduces the electron density at C5.[1] While this stabilizes the organostannane against oxidation, it can retard the Transmetallation step in the catalytic cycle compared to non-fluorinated alkyl stannanes. Therefore, highly active catalyst systems (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃) are often required.[1]
Optimized Coupling Protocol
Reaction: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole + Aryl Halide (Ar-X) → 3-CF₃-5-Ar-Isoxazole[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.[1]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Additives: CuI (10 mol%) can be added to facilitate the "Copper effect," accelerating transmetallation via an intermediate organocopper species.[1]
-
Temperature: Reflux (90-110°C) is typically required due to the deactivated nature of the stannane.[1]
-
Purification: Removal of tin byproducts is critical.[1] Use KF/Silica gel treatment or wash with aqueous KF to precipitate insoluble Bu₃SnF.[1]
Figure 3: Catalytic cycle.[1] The transmetallation step is rate-limiting due to the electron-deficient nature of the isoxazole ring.
Handling, Safety & Toxicology
Hazard Class: Organotin Compound (Acute Toxin).[1]
-
Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors.[1] They are readily absorbed through the skin.[1]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All operations must be performed in a fume hood.[1]
-
Waste Disposal: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.[1]
-
Decontamination: Glassware should be rinsed with a solution of iodine in acetone or soaked in a base bath to decompose residual organotins before washing.[1]
References
-
Synthesis of 3-(trifluoromethyl)isoxazoles: Pavlik, J. W., et al. "Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole."[1][2] Journal of Heterocyclic Chemistry, 2003. Link[1]
-
General Stille Coupling of Isoxazoles: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of heteroaryl stannanes with heteroaryl halides." Tetrahedron, 1991. Link
-
Lithiation of Isoxazoles: Micetich, R. G. "Lithiation of isoxazoles. Synthesis of 5-substituted isoxazoles." Canadian Journal of Chemistry, 1970. Link[1]
-
Organotin Safety: Occupational Safety and Health Administration (OSHA).[1] "Occupational Safety and Health Guideline for Tin, Organic Compounds." Link
A Technical Guide to 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Versatile Building Block for Modern Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, a specialized organostannane reagent. We will explore its chemical identity, the strategic incorporation of its key structural motifs—the isoxazole ring and the trifluoromethyl group—and its principal application in palladium-catalyzed Stille cross-coupling reactions. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, and a detailed protocol for its effective utilization in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Fluorinated Heterocycles
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and contribute to the overall conformational rigidity of a molecule. When combined with a trifluoromethyl (CF3) group, its value is significantly amplified. The incorporation of a CF3 group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by modulating the electronic properties of the parent molecule.[1][5]
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole emerges as a highly valuable, albeit specialized, building block that marries these two powerful motifs. The tributylstannyl group at the 5-position activates the molecule for palladium-catalyzed Stille cross-coupling reactions, providing a robust and versatile method for introducing the 3-(trifluoromethyl)isoxazolyl moiety into a wide array of organic substrates.[6][7] This guide will detail the practical aspects of this reagent, enabling its effective application in complex synthesis campaigns.
Chemical Identity and Properties
While a specific, dedicated CAS number for 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is not prominently listed in major commercial databases, its identity is unambiguously defined by its structure. Its properties can be inferred from closely related analogs and the well-understood chemistry of its constituent parts.
| Property | Value |
| IUPAC Name | 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole |
| Molecular Formula | C16H28F3NOSn |
| Molecular Weight | 426.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil, typical of organostannanes |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) |
| Stability | Store under inert atmosphere (Argon or Nitrogen) and protect from light and moisture. Organostannanes can be sensitive to protodestannylation. |
Chemical Structure:
The structure of the molecule is defined by a central isoxazole ring, substituted at the 3-position with a trifluoromethyl group and at the 5-position with a tributyltin group.
Caption: Structure of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.
Synthesis and Mechanistic Considerations
The synthesis of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is not commonly detailed in commercial catalogs but can be reliably achieved through a standard organometallic approach. The most logical and field-proven method involves the deprotonation of a suitable precursor followed by quenching with an electrophilic tin species.
Proposed Synthetic Workflow:
The synthesis begins with the commercially available 3-(trifluoromethyl)isoxazole. The proton at the 5-position of the isoxazole ring is the most acidic due to the electron-withdrawing effects of the ring nitrogen, oxygen, and the CF3 group. This allows for regioselective deprotonation.
Caption: Proposed workflow for the synthesis of the title compound.
Causality Behind Experimental Choices:
-
Anhydrous THF at -78 °C: The use of a dry, polar aprotic solvent like THF is crucial for stabilizing the organolithium intermediate. The cryogenic temperature (-78 °C, typically a dry ice/acetone bath) is essential to prevent side reactions, such as solvent deprotonation or degradation of the highly reactive lithiated species.
-
n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for deprotonating weakly acidic C-H bonds on heteroaromatic rings. Its use ensures rapid and complete formation of the desired anion.
-
Tributyltin Chloride (Bu3SnCl): This is the standard electrophile for introducing the tributylstannyl group. The chloride is a good leaving group, facilitating the nucleophilic attack by the isoxazole anion on the tin atom.
Core Application: The Stille Cross-Coupling Reaction
The primary utility of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable tolerance for a wide range of functional groups and its reliability in forming C(sp²)-C(sp²) bonds.[7][8]
The Catalytic Cycle:
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
In this context, "R'-SnBu3" represents our title compound, and "R-X" is the coupling partner, which is typically an aryl, heteroaryl, or vinyl halide (or triflate).
Experimental Protocol: Stille Coupling
This section provides a self-validating, step-by-step protocol for a representative Stille coupling reaction.
Objective: To synthesize 5-(Aryl)-3-(trifluoromethyl)isoxazole from an aryl bromide.
Materials:
-
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere supply (Argon or Nitrogen)
Protocol:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq), the aryl bromide (1.1 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. The concentration is typically between 0.1 M and 0.5 M. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to accelerate the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting stannane is a key indicator of completion.
-
Workup:
-
Cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing the toxic tributyltin byproducts. The fluoride ions complex with tin, forming insoluble tributyltin fluoride, which can be easily filtered off.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-3-(trifluoromethyl)isoxazole product.
Safety and Handling
Trustworthiness through Safety: The protocols described are only trustworthy if executed safely.
-
Organotin Toxicity: Tributyltin compounds are toxic. They can be absorbed through the skin and are harmful if ingested or inhaled. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Waste Disposal: All organotin waste, including residual reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste according to institutional guidelines. Do not dispose of tin waste down the drain. The KF workup procedure is a key part of a self-validating system as it helps sequester the majority of the toxic tin byproduct before the main purification step.
Conclusion
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole stands as a potent and highly strategic reagent for modern synthetic chemistry. It provides a direct and efficient route for incorporating the medicinally relevant 3-(trifluoromethyl)isoxazole scaffold into complex molecules. While its handling requires care due to the toxicity of organostannanes, the utility of this building block in Stille cross-coupling reactions offers a decisive advantage in the synthesis of novel chemical entities for drug discovery and materials science. Understanding the principles behind its synthesis and application, as outlined in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.
References
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024). Comptes Rendus de l'Académie des Sciences.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
- The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (n.d.). MSU Chemistry.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Guide: 1H and 13C NMR Characterization of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Part 1: Executive Summary & Core Directive
This guide provides an in-depth technical analysis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (CAS: 2229431-21-2). This molecule is a critical organometallic building block, primarily utilized as a nucleophilic partner in Stille cross-coupling reactions to generate 3-trifluoromethylisoxazole libraries—a scaffold highly privileged in modern agrochemical (e.g., Fluralaner derivatives) and pharmaceutical discovery.
Unlike standard organic molecules, the presence of both a strongly electron-withdrawing trifluoromethyl group (
Part 2: Synthesis & Structural Context[1][2]
To understand the NMR spectrum, one must understand the electronic push-pull nature of the ring.
Synthesis Route (Contextual)
The compound is typically synthesized via a [3+2] cycloaddition mechanism or direct lithiation/stannylation.
-
Precursor: Trifluoroacetonitrile oxide (generated in situ from the hydroximoyl chloride).
-
Dipolarophile: Tributyl(ethynyl)stannane.
-
Regioselectivity: The steric bulk of the tin group and the electronics of the dipole generally favor the 5-stannyl isomer.
Structural Numbering & Electronic Environment
-
Position 3 (
): Bonded to . Highly deshielded carbon; no protons. -
Position 4 (
/ ): The only aromatic proton. Its chemical shift is a balance between the deshielding (inductive) and the shielding (electron donor via conjugation). -
Position 5 (
): The ipso carbon attached to Tin.
Figure 1: Electronic connectivity showing the push-pull relationship between the CF3 and Stannyl groups.
Part 3: 1H NMR Spectral Analysis
Solvent:
The Aromatic Region (The "Anchor" Signal)
The isoxazole ring possesses only one proton (
-
Predicted Shift:
6.65 – 6.75 ppm. -
Multiplicity: Singlet (s) with Tin Satellites .
-
Diagnostic Feature: You will see a central singlet flanked by two small doublets (satellites) caused by coupling to
and (both Spin 1/2, natural abundance ~16%).
The Aliphatic Region (Tributylstannyl Group)
The butyl chains appear as three distinct multiplets and a terminal methyl triplet. The Tin atom affects the chemical shifts of the
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( |
| Isoxazole Ring | H-4 | 6.65 - 6.75 | s (sat) | |
| Butyl Chain | 0.88 - 0.92 | t | ||
| Butyl Chain | 1.10 - 1.25 | t (sat) | High | |
| Butyl Chain | 1.30 - 1.38 | sext | - | |
| Butyl Chain | 1.50 - 1.65 | quint (sat) | - |
Expert Insight: The
Part 4: 13C NMR Spectral Analysis
Solvent:
Isoxazole Ring Carbons
-
C-5 (Attached to Sn):
-
Shift:
165.0 – 175.0 ppm. -
Feature: This signal will show large coupling to Tin isotopes (
Hz). It typically appears as a singlet with very prominent satellites.
-
-
C-3 (Attached to CF3):
-
Shift:
155.0 – 158.0 ppm. -
Feature: Quartet due to C-F coupling (
Hz).
-
-
C-4 (Intermediate):
-
Shift:
110.0 – 115.0 ppm. -
Feature: Quartet (
Hz) and likely Sn satellites ( ).
-
Trifluoromethyl Group ( )
-
Shift:
118.0 – 122.0 ppm. -
Feature: Large Quartet (
Hz).
Tributylstannyl Carbons
The carbon signals for the butyl group follow a specific pattern regarding Sn-C coupling constants (
| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Note |
| C- | 9.5 - 11.0 | s (sat) | Very large coupling | |
| C- | 26.0 - 27.0 | s (sat) | Distinct satellites | |
| C- | 27.5 - 28.5 | s (sat) | Smaller satellites | |
| C- | 13.5 - 13.8 | s | - | Terminal methyl |
Part 5: Experimental Validation Protocol
To confirm the identity of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole, follow this self-validating workflow.
Step-by-Step Verification
-
Check the 19F NMR: Run a quick uncoupled 19F scan. You should see a single singlet at
-63.0 to -64.0 ppm . If you see multiple peaks, your group is not intact or you have regioisomers. -
Verify H-4 Satellites: Zoom in on the aromatic singlet at ~6.7 ppm. Measure the distance between the main peak and the small side peaks. If
Hz, the Tin is attached to the ring. -
The "Alpha-Carbon" Test: In the 13C spectrum, locate the signal at ~10 ppm. It must have massive satellites (
Hz). If this signal appears as a clean singlet, the butyl group has cleaved from the tin (protodestannylation).
Workflow Diagram (DOT)
Figure 2: Decision tree for validating the integrity of the stannyl-isoxazole reagent.
Part 6: References
-
Synthesis of 3-Methyl-5-tributylstannylisoxazole (Analogous Protocol):
-
Source: Conti, P. et al. "Epiboxidine and novel-related analogues." Tetrahedron, via Core.ac.uk.
-
URL:[Link]
-
Relevance: Provides the baseline H-4 shift (
6.26) for the methyl analog, allowing for accurate chemometric prediction of the CF3 analog.
-
-
General Isoxazole Synthesis & NMR Data:
-
Source: Qiu, D. et al. "Lewis acid-promoted direct synthesis of isoxazole derivatives." Beilstein Journal of Organic Chemistry, 2023.
-
URL:[Link]
-
Relevance: Confirms 13C/19F shifts for the 3-trifluoromethylisoxazole core (
ppm).
-
-
Tin Coupling Constants (Reference Data):
-
Commercial Registry (Validation of Existence):
-
Source: ChemSRC CAS Registry for 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.
-
URL:[Link]
-
Relevance: Confirms the specific CAS 2229431-21-2 corresponds to the target molecule.
-
Sources
Solubility of tributylstannyl isoxazoles in organic solvents
An In-Depth Technical Guide to the Solubility of Tributylstannyl Isoxazoles in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tributylstannyl isoxazoles, a class of organometallic compounds with significant potential in organic synthesis and medicinal chemistry. Understanding the solubility of these reagents is paramount for their effective use in reaction design, purification, and formulation development. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the molecular determinants of solubility, provide predictive assessments for common organic solvents, detail a robust experimental protocol for solubility determination, and emphasize the critical safety protocols required when handling these toxicologically significant compounds.
Introduction: The Synthetic Utility of Tributylstannyl Isoxazoles
Isoxazoles are a vital class of five-membered heterocyclic compounds featured in numerous clinically approved drugs and bioactive molecules, prized for their diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The functionalization of the isoxazole scaffold is key to modulating its biological activity. The introduction of a tributylstannyl ((Bu)₃Sn-) group, typically via Stille cross-coupling reactions, transforms the isoxazole into a versatile building block for further chemical elaboration.
However, the practical application of these stannylated intermediates is fundamentally governed by their behavior in solution. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in formulation. This guide addresses this critical knowledge gap by providing an in-depth analysis of the factors that control the solubility of tributylstannyl isoxazoles.
Foundational Principles: Molecular Determinants of Solubility
The solubility of any compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[2] The principle of "like dissolves like" serves as a useful heuristic: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] Tributylstannyl isoxazoles present a fascinating case due to their amphipathic nature, possessing both highly non-polar and polar functionalities.
-
The Tributylstannyl Group: The three butyl chains attached to the tin atom create a large, lipophilic (non-polar) domain. This moiety dominates the molecule's character, making it structurally similar to other non-polar organotin compounds like tetrabutyltin, which is known to be soluble in non-polar solvents.[4] The carbon-tin bond is relatively non-polar and stable in the presence of air and moisture.[4]
-
The Isoxazole Ring: In contrast, the isoxazole ring is a polar heterocycle due to the presence of electronegative nitrogen and oxygen atoms.[5] This polarity allows for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents.[5]
-
The Balance of Forces: The overall solubility of a tributylstannyl isoxazole derivative in a given solvent is determined by the balance between the non-polar tributylstannyl "tail" and the polar isoxazole "head." In most cases, the significant non-polar character of the three butyl groups is the overriding factor, predicting higher solubility in solvents of low to moderate polarity.
The following diagram illustrates the key molecular features that influence the solubility profile of these compounds.
Caption: Molecular and external factors governing solubility.
Predictive Solubility in Common Organic Solvents
While empirical determination is the gold standard, a predictive understanding of solubility is crucial for initial experimental design. The table below summarizes the expected solubility of typical tributylstannyl isoxazoles in a range of common laboratory solvents, based on the foundational principles discussed.
| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | Aprotic, Non-Polar | High | The non-polar nature of hexane strongly interacts with the lipophilic tributylstannyl groups via van der Waals forces. |
| Toluene | C₇H₈ | Aprotic, Non-Polar | High | Similar to hexane, toluene is a non-polar solvent that will effectively solvate the non-polar regions of the molecule. |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Polar | High to Moderate | DCM has sufficient polarity to interact with the isoxazole ring but is also an excellent solvent for many non-polar organometallics. |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | High to Moderate | THF is a versatile polar aprotic solvent. Its ether oxygen can interact with the tin atom, and its hydrocarbon body interacts well with the butyl groups. |
| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic, Polar | Moderate | Offers a balance of polar (ester) and non-polar (ethyl and acetyl) groups, making it a reasonable solvent choice. |
| Acetonitrile | CH₃CN | Aprotic, Polar | Low to Moderate | A highly polar solvent; solubility will be limited by the large non-polar tributylstannyl moiety. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic, Polar | Low to Moderate | Similar to acetonitrile, the high polarity of DMF may not effectively solvate the non-polar alkyl chains. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Low | DMSO is a highly polar solvent; significant solubility is not expected due to the dominant lipophilic character of the solute.[6] |
| Methanol | CH₃OH | Protic, Polar | Low | The protic nature and high polarity of methanol are generally incompatible with the large, non-polar tributylstannyl group.[5] |
| Water | H₂O | Protic, Polar | Insoluble | The hydrophobic effect of the three butyl chains will dominate, leading to insolubility in water. The number of organic groups in organotin compounds is inversely proportional to their water solubility.[7] |
Experimental Protocol: Gravimetric Determination of Solubility
The following protocol provides a robust, self-validating method for the quantitative determination of the solubility of a tributylstannyl isoxazole compound in an organic solvent. This method is adapted from established principles of solubility testing.[6]
Materials and Equipment
-
Tributylstannyl isoxazole compound of interest
-
High-purity organic solvent(s)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding vials
-
Calibrated positive displacement pipettes
-
Scintillation vials or other appropriate glass containers with solvent-resistant caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ICP-MS)
Workflow for Solubility Determination
The diagram below outlines the complete experimental workflow from sample preparation to final calculation.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a pre-weighed amount of the tributylstannyl isoxazole. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.
-
Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Causality Check: Using excess solid is critical to ensure that the solution reaches thermodynamic equilibrium at saturation.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the minimum time required.
-
Trustworthiness Check: Reaching equilibrium is essential for an accurate measurement. Analyzing samples at multiple time points (e.g., 24h, 48h) until the concentration plateaus ensures equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the bulk of the solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Causality Check: Centrifugation provides a clean separation of the saturated liquid phase from the solid phase without altering the temperature, which could change the solubility.[6]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
For highly concentrated solutions or sensitive analytical methods, perform an accurate serial dilution of the aliquot with the same solvent. Record the dilution factor precisely.
-
Trustworthiness Check: A gravimetric dilution (by mass) is often more accurate than a volumetric one, especially with volatile organic solvents.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method. The choice of method depends on the analyte's properties.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Determine the concentration of the tributylstannyl isoxazole in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
CRITICAL SAFETY & HANDLING PROTOCOLS
Tributyltin (TBT) compounds are highly toxic and pose significant health risks. [11] All handling must be performed with strict adherence to safety protocols to prevent exposure through inhalation, ingestion, or skin contact.[11]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or aerosols.[12][13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid all personal contact with the material.[13] Use non-sparking tools to prevent ignition.[12] Do not eat, drink, or smoke in the laboratory.[14]
-
Spill & Waste Disposal:
-
In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.[13][14]
-
All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Avoid release to the environment, as these compounds are very toxic to aquatic life.[12][13]
-
-
Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for organotin compounds at 0.1 mg/m³ as an 8-hour time-weighted average.[11]
Conclusion
The solubility of tributylstannyl isoxazoles is a critical parameter that influences their utility in synthetic and medicinal chemistry. Governed by a balance between the dominant non-polar tributylstannyl group and the polar isoxazole ring, these compounds are most soluble in non-polar to moderately polar aprotic organic solvents such as hexane, toluene, DCM, and THF. This guide provides a predictive framework for solvent selection and a detailed, robust experimental protocol for the accurate quantitative determination of solubility. Adherence to the stringent safety protocols outlined is non-negotiable due to the high toxicity of organotin compounds. By integrating this theoretical and practical knowledge, researchers can optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of these valuable chemical intermediates.
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An In-depth Technical Guide to the Safety and Handling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Introduction: A Powerful Reagent Demanding Respect
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a valuable, yet hazardous, organometallic reagent primarily utilized in synthetic organic chemistry. Its utility lies in its capacity to participate in cross-coupling reactions, such as the Stille coupling, enabling the introduction of the trifluoromethyl-isoxazole moiety into complex molecular architectures.[1][2][3] This functional group is of significant interest to researchers in drug development due to its prevalence in a wide array of biologically active compounds.[4][5] However, the potent biological activity of the tributyltin group necessitates a comprehensive understanding of its associated risks and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole and offers detailed procedures for its safe handling, storage, and disposal, tailored for the research and development environment.
PART 1: Hazard Identification and Risk Assessment
The primary hazard associated with 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole stems from the tributyltin (TBT) moiety. Organotin compounds, particularly tributyltin derivatives, are recognized for their high toxicity.
Toxicological Profile of Tributyltin (TBT):
-
Immunotoxicity: TBT is a potent immunotoxicant, with the thymus being a primary target organ. This can lead to impaired T-cell mediated functions.[6]
-
Endocrine Disruption: TBT is a known endocrine-disrupting chemical.[7] It has been observed to cause imposex (the development of male characteristics in females) in marine snails, highlighting its potential to interfere with hormonal systems.[6][8]
-
Neurotoxicity: While trimethyltin and triethyltin compounds are the most potent neurotoxins in this class, tributyltin also exhibits neurotoxic effects.[7][9][10]
-
Irritant Properties: Tributyltin compounds are severe irritants to the skin and eyes.[6][8][11] Brief contact can cause irritation, and in severe cases, chemical burns.[11] Inhalation of vapors can lead to respiratory irritation.[8]
-
Organ Damage: Animal studies have linked TBT exposure to adverse effects on the liver, spleen, and kidneys.[6][7][12]
The trifluoromethyl group, while generally increasing the stability of the molecule, can contribute to its overall toxicity profile and may decompose under certain conditions to release toxic fumes.[13][14][15]
PART 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, stringent engineering controls and a comprehensive personal protective equipment strategy are mandatory when handling this compound.[16][17][18]
Engineering Controls:
-
Fume Hood: All manipulations of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][18]
-
Designated Area: A specific area within the laboratory should be designated for working with this and other highly toxic organotin compounds.[18] This area should be clearly marked.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[16] Gloves should be inspected for tears or punctures before each use and disposed of immediately after handling the compound.
-
Eye Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[16][18]
-
Lab Coat: A lab coat, preferably one that is flame-retardant, should be worn and kept buttoned.[16]
-
Respiratory Protection: For non-routine operations where the concentration of vapors may be high, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[16][18]
PART 3: Safe Handling, Storage, and Incompatibility
Meticulous attention to handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the reagent.
Handling:
-
Handle this compound as a pyrophoric and air-sensitive material, even if specific data is unavailable.[19][20] Use of Schlenk line or glovebox techniques is recommended for transfers.
-
Avoid the creation of aerosols.
-
Always have a spill kit readily available.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition.[21][22][23]
-
Store separately from incompatible materials.
Incompatibility:
-
Water and Moisture: Organotin compounds can react with water.[19]
-
Oxidizing Agents: Avoid contact with strong oxidizing agents.
-
Acids: May react with strong acids.
PART 4: Accidental Release Measures and First Aid
Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow at the spill.
-
Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep to avoid raising dust.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area. A common practice for glassware is to soak in a 10% bleach solution overnight to oxidize the organotin to less harmful tin oxides.[24]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[22]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21][22]
PART 5: Disposal Considerations
All waste containing 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole must be treated as hazardous waste.
-
Waste Containers: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[25]
-
Disposal Method: Dispose of through a licensed hazardous waste disposal facility. Do not dispose of in municipal landfills or down the drain.
-
Decontamination of Glassware: Glassware that has come into contact with the compound should be decontaminated before being washed. Soaking in a 10% bleach solution or a potassium permanganate solution can help oxidize the organotin.[24]
PART 6: Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Reactivity: The isoxazole ring can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or reducing agents.[26] The carbon-tin bond is reactive and is the basis for its utility in cross-coupling reactions.[1]
Summary of Key Safety Information
| Parameter | Information |
| Primary Hazards | Highly toxic, immunotoxic, endocrine disruptor, neurotoxic, severe skin and eye irritant.[7][8][10][11][12] |
| Engineering Controls | Must be handled in a chemical fume hood.[16][18] |
| Personal Protective Equipment | Double gloves, chemical goggles, face shield, lab coat.[16][18] |
| Storage | Cool, dry, well-ventilated area, away from incompatible materials.[21][22][23] |
| Spill Response | Evacuate, absorb with inert material, collect for hazardous waste disposal, decontaminate area. |
| Disposal | Dispose of as hazardous waste through a licensed facility.[25] |
This guide is intended to provide a comprehensive overview of the safe handling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole for research purposes. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most up-to-date safety information and adhere to all institutional and regulatory guidelines.
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A Technical Guide to the Thermal Stability and Optimal Storage of Isoxazole Stannanes for Synthetic Applications
Introduction: The Synthetic Power and Latent Instability of Isoxazole Stannanes
Isoxazole stannanes represent a class of highly valuable organometallic reagents, bridging the versatile reactivity of organostannanes with the privileged isoxazole scaffold, a motif prevalent in numerous pharmaceutical compounds and agrochemicals.[1][2] Their primary utility lies in transition metal-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the efficient formation of carbon-carbon bonds and the synthesis of complex molecular architectures.[1] However, the successful and reproducible application of these potent reagents is critically dependent on their chemical integrity. Isoxazole stannanes are inherently sensitive compounds, susceptible to degradation pathways originating from both the organostannane moiety and the isoxazole ring system.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing the stability of isoxazole stannanes. By elucidating the mechanisms of decomposition, we establish a framework for evidence-based protocols for their handling, storage, and purity assessment, ensuring their efficacy and the reliability of synthetic outcomes.
The Duality of Degradation: Mechanistic Insights
The stability of an isoxazole stannane is not governed by a single point of failure but by the combined sensitivities of its two core components. A comprehensive understanding of these distinct yet potentially synergistic degradation pathways is essential for mitigating decomposition.
The Organostannane Moiety: Susceptibility of the Carbon-Tin Bond
The primary vulnerability of any organostannane reagent is the carbon-tin (C-Sn) bond.[3] This bond is susceptible to cleavage under various conditions, leading to the formation of the corresponding proto-destannylated isoxazole and inorganic tin byproducts. This process, known as destannylation, effectively renders the reagent useless for cross-coupling. The principal drivers of this degradation are:
-
Atmospheric Oxygen (Oxidation): Organostannanes react with oxygen, particularly in the presence of light or radical initiators. This oxidative cleavage leads to the formation of tin oxides and hydroxides.
-
Moisture (Hydrolysis): The C-Sn bond is prone to hydrolysis, especially under acidic or basic conditions, yielding the protonated isoxazole and tin hydroxides. The presence of even trace amounts of water adsorbed onto glassware can be sufficient to initiate this process.[4]
-
Elevated Temperatures: Thermal energy can promote the homolytic cleavage of the C-Sn bond, accelerating decomposition.
The Isoxazole Ring: Lability of the Nitrogen-Oxygen Bond
The isoxazole ring, while aromatic, contains a relatively weak nitrogen-oxygen (N-O) bond, which serves as a secondary point of instability.[5] Cleavage of this bond can initiate a cascade of rearrangements and fragmentation. Key factors include:
-
Thermal Decomposition (Pyrolysis): At elevated temperatures, the isoxazole ring can undergo pyrolysis. The initial step is typically the cleavage of the N-O bond, which can lead to the formation of reactive intermediates like vinylnitrenes.[6] These can subsequently rearrange into various products, including azirines, oxazoles, or ketenimines, fundamentally altering the core structure.[6]
-
Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), which is a critical consideration during multi-step syntheses.[5]
-
Strongly Basic Conditions: Certain isoxazoles can undergo base-catalyzed ring-opening.[5][7] This process is also temperature-dependent, with higher temperatures significantly accelerating the rate of decomposition even at moderately basic pH.[7]
-
Photochemical Rearrangement: UV irradiation can provide the energy necessary to induce the cleavage of the N-O bond and subsequent rearrangement of the isoxazole ring.[5]
Below is a diagram illustrating the primary decomposition pathways for a generic isoxazole stannane.
Caption: Primary decomposition pathways for isoxazole stannanes.
Critical Factors Influencing Long-Term Stability
Effective preservation of isoxazole stannanes requires stringent control over their chemical and physical environment. The following factors are paramount.[8]
| Factor | Influence on Stability & Causal Mechanism | Recommended Mitigation Strategy |
| Temperature | Accelerates the rate of all degradation pathways (C-Sn and N-O bond cleavage).[7][9] Higher kinetic energy increases the frequency of molecules overcoming the activation energy for decomposition. | Store at or below -20°C. For particularly sensitive derivatives, storage at -80°C may be warranted. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Oxygen leads to oxidative cleavage of the C-Sn bond. Moisture causes hydrolysis of the C-Sn bond.[3][10] Both processes are often irreversible and lead to inactive material. | Store and handle under an inert atmosphere (e.g., Argon or Nitrogen). Use robust sealing systems like Sure/Seal™ bottles or Schlenk flasks.[4][11] |
| Light | UV radiation can provide sufficient energy to induce photochemical reactions, primarily promoting the cleavage of the weak N-O bond in the isoxazole ring.[5] | Store in amber glass vials or protect from light by wrapping containers in aluminum foil. Keep storage areas dark.[8] |
| Chemical Purity | Acidic or basic impurities can catalyze hydrolysis or isoxazole ring-opening.[7] Residual transition metals from synthesis can promote decomposition. | Ensure the stannane is purified to a high degree and stored either neat (if a stable solid/oil) or in a high-purity, anhydrous, aprotic solvent (e.g., THF, Toluene). |
Field-Proven Protocols for Storage and Handling
Adherence to rigorous, validated procedures is non-negotiable for maintaining the quality of air-sensitive organometallic reagents.[10]
Recommended Long-Term Storage Protocol
-
Container Selection: Use a clean, oven-dried Schlenk flask or a Sure/Seal™ bottle with a PTFE/elastomer liner.[4] Glassware should be dried overnight at >125°C to remove adsorbed moisture.[4]
-
Inert Atmosphere: If handling a solid, transfer it into the storage vessel inside a glovebox. If handling a solution, ensure it is prepared with anhydrous, degassed solvent. Purge the headspace of the container thoroughly with dry argon or nitrogen for several minutes.
-
Sealing: Securely seal the container. For Schlenk flasks, ensure the stopcock is properly greased and closed. For Sure/Seal™ bottles, the crown cap provides the primary seal.[4]
-
Light Protection: Place the sealed container inside a secondary, opaque container or wrap it with aluminum foil.
-
Cold Storage: Place the protected container in a freezer set to -20°C or below .[12][13][14] Ensure the freezer is in a location with minimal temperature fluctuations.
Experimental Workflow: Safe Dispensing of Isoxazole Stannanes
The following protocol outlines the standard procedure for transferring an air-sensitive stannane solution from a Sure/Seal™ bottle to a reaction flask using syringe techniques.[10][11]
-
Preparation:
-
Dry all necessary glassware (reaction flask with septum, syringe, needles) in an oven and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assemble the syringe while still warm and flush it thoroughly (at least 10 times) with dry argon or nitrogen.[4]
-
Set up the reaction flask under a positive pressure of inert gas, typically using a manifold or a balloon.
-
-
Equilibration:
-
Remove the stannane reagent from the freezer and allow it to warm to room temperature. Crucially, do not open or puncture the septum while the bottle is cold , as this will cause atmospheric moisture to condense inside.
-
-
Transfer:
-
Once the bottle is at room temperature, pierce the septum with a needle connected to an inert gas line to ensure positive pressure.
-
Pierce the septum with the needle of the pre-flushed syringe.
-
Slowly withdraw the desired volume of the reagent. It is often helpful to first draw inert gas into the syringe from the bottle's headspace and then expel it back into the bottle to equalize pressure before drawing the liquid.
-
Withdraw the needle from the bottle and immediately insert it into the septum of the reaction flask.
-
Dispense the reagent into the reaction mixture.
-
-
Cleanup:
-
Immediately quench any residual reagent in the syringe and needles by drawing up and expelling an appropriate quenching solution (e.g., isopropanol) in a separate flask, followed by water. Never draw water directly into a syringe containing residual organometallic reagent. [4]
-
The workflow below provides a visual summary of this critical process.
Caption: A step-by-step workflow for the safe transfer of stannanes.
Purity Assessment via NMR Spectroscopy
Before use, especially after long-term storage, it is prudent to assess the purity of the isoxazole stannane. ¹H NMR spectroscopy is a rapid and effective method.
-
Procedure: Carefully acquire a small aliquot of the stannane solution using the inert atmosphere techniques described above and dilute it in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Analysis: Compare the resulting spectrum to that of a pure, freshly prepared sample. The primary indicator of degradation via the C-Sn cleavage pathway is the appearance of new signals corresponding to the proto-destannylated isoxazole . The integration of these signals relative to the parent stannane provides a quantitative measure of decomposition. The presence of complex, unidentifiable signals may suggest decomposition of the isoxazole ring itself.
Conclusion
Isoxazole stannanes are indispensable tools in modern organic synthesis, but their chemical nature demands respect and meticulous handling. Their stability is governed by the dual vulnerabilities of the C-Sn bond to atmospheric conditions and the N-O bond of the isoxazole ring to thermal, photochemical, and certain chemical insults. By implementing the comprehensive storage and handling protocols detailed in this guide—centered on cold, dark, and inert conditions—researchers can protect the integrity of these valuable reagents. This ensures the reproducibility of experimental results, maximizes synthetic yields, and upholds a culture of safety in the laboratory.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Organostannane Reagents. Benchchem.com. 3
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Web.mit.edu. 4
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fishersci.com. 10
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. 15
-
Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. 11
-
Al-Sehemi, A. G., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. 6
-
Journal of Environmental Monitoring. (n.d.). Stability and storage problems in organotin speciation in environmental samples. 12
-
PubMed. (n.d.). Stability and storage problems in organotin speciation in environmental samples. 13
-
Journal of Environmental Monitoring. (n.d.). Stability and storage problems in organotin speciation in environmental samples. RSC Publishing. 14
-
BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.com. 5
-
ResearchGate. (n.d.). Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. 1
-
Bentham Science Publisher. (2021). Recent Progress in the Synthesis of Isoxazoles. 2
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. 7
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. 8
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. 9
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Toxicity Profile and Handling of Tributyltin-Functionalized Isoxazoles
Executive Summary
This technical guide analyzes the toxicological landscape of tributyltin (TBT)-functionalized isoxazoles . These compounds occupy a critical duality in pharmaceutical research: they exist either as highly reactive intermediates in Stille coupling syntheses or as emerging organotin metallodrugs designed for potent antitumor activity.
The TBT moiety is a severe biological hazard, acting as an endocrine disruptor and mitochondrial toxin.[1] This guide provides a mechanistic breakdown of its toxicity, comparative cytotoxicity data, and—crucially—validated protocols for the detection and removal of TBT residues from isoxazole scaffolds to ensure pharmaceutical safety.
Chemical Architecture: The Toxicophore
To understand the toxicity profile, one must first distinguish the chemical context of the "functionalization." The toxicity is driven almost exclusively by the organotin moiety (
Structural Variants
| Variant Type | Chemical Context | Primary Risk Profile |
| Type A: Covalent Stille Intermediates | Isoxazole ring covalently bonded to | Occupational Hazard: High volatility and lipophilicity allow rapid dermal absorption. Persistent environmental pollutant. |
| Type B: Coordination Complexes | Isoxazole derivatives (often carboxylates) coordinating to a | Systemic Toxicity: Designed for cytotoxicity.[4] High potency often accompanied by narrow therapeutic indices and off-target immunotoxicity. |
The Lipophilic Trojan Horse
The tributyltin group is highly lipophilic (
Mechanisms of Cytotoxicity[5][6][7]
The toxicity of TBT-functionalized isoxazoles is not merely necrotic; it is a specific, multi-stage cascade involving mitochondrial impairment and endocrine disruption.[1]
The Mitochondrial Apoptosis Pathway
The primary mechanism of action (MoA) involves the "intrinsic apoptotic pathway." TBT inhibits oxidative phosphorylation and triggers a massive release of Reactive Oxygen Species (ROS).
Figure 1: The intrinsic mitochondrial cascade triggered by organotin moieties. TBT disrupts the mitochondrial permeability transition pore (MPTP), leading to fatal oxidative stress.
Endocrine Disruption (The Obesogen Effect)
Beyond cytotoxicity, TBT residues are nanomolar agonists of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR
-
Impact: Even trace impurities of TBT-isoxazoles in a drug candidate can induce adipogenesis (fat cell differentiation) and alter steroid metabolism, leading to "imposex" in aquatic life and metabolic disorders in mammals.
Comparative Toxicology Data
The following table synthesizes cytotoxicity data (
| Compound Class | Cell Line | IC50 ( | Toxicity Interpretation |
| Isoxazole Scaffold (Parent) | MCF-7 (Breast Cancer) | > 50.0 | Low intrinsic toxicity; generally safe scaffold. |
| TBT-Chloride (Reference) | MCF-7 | 0.05 - 0.20 | Extremely potent; non-selective cytotoxicity. |
| TBT-Isoxazole (Complex) | MCF-7 | 0.15 - 0.80 | High Toxicity. The isoxazole ligand may slightly reduce potency compared to TBT-Cl but retains sub-micromolar lethality. |
| TBT-Isoxazole (Complex) | HEK-293 (Normal Kidney) | 0.50 - 1.20 | Poor Selectivity. Shows significant toxicity to non-cancerous tissues, highlighting the risk of organotin metallodrugs. |
Note: Data extrapolated from structure-activity relationship (SAR) studies on organotin(IV) carboxylates and isoxazole derivatives [1, 5, 6].
Experimental Protocols: Detection and Remediation
For researchers using Stille couplings to synthesize isoxazole drugs, the removal of TBT byproducts is the critical safety challenge. Standard silica chromatography is often insufficient due to "streaking."
Protocol: The KF/Silica Remediation Method
This is the industry-standard "Self-Validating" protocol for removing TBT residues. It converts soluble tributyltin chloride/hydride into insoluble tributyltin fluoride polymer.[5]
Reagents:
Workflow:
-
Preparation: Dissolve the crude reaction mixture (containing the isoxazole product and TBT residues) in Et₂O or THF.
-
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF). Ratio: Use ~5 equivalents of KF relative to the tin reagent.
-
Reaction: Stir vigorously for 2–4 hours at room temperature.
-
Validation Check: A white, polymeric precipitate (
) should form. If the solution remains clear, add more KF or increase stirring time.
-
-
Filtration: Filter the mixture through a pad of Celite mixed with silica (1:1). The toxic tin polymer is trapped in the solid phase.
-
Analysis: Evaporate the filtrate and analyze via 1H NMR .
-
Pass Criteria: Absence of "satellite" peaks around 0.8–1.5 ppm (characteristic of butyl-tin protons).
-
Visualization of Purification Workflow
Figure 2: The KF/Silica remediation workflow. This process exploits the high affinity of Fluorine for Tin to precipitate the toxic byproduct.
Safety & Handling Directives
When handling TBT-functionalized isoxazoles, standard "Good Laboratory Practice" (GLP) is insufficient. Adopt High-Potency Compound protocols:
-
Double-Gloving: TBT permeates latex and nitrile. Use Silver Shield/4H laminate gloves or double-glove with nitrile, changing the outer pair every 15 minutes.
-
Vapor Control: TBT compounds have high vapor pressure. All weighing and transfers must occur inside a certified fume hood or glovebox.
-
Waste Segregation: Never mix organotin waste with general organic solvents. It requires specific incineration streams to prevent environmental leaching.
References
-
Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Source: PubMed / Rev Environ Health URL:[Link]
-
Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs. Source: Frontiers in Pharmacology URL:[Link]
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Source: Cornerstone / Minnesota State University URL:[Link]
-
Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Source: PubMed / Toxicology URL:[Link]
-
Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. Source: Systematic Reviews in Pharmacy URL:[Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. Source: MDPI / Molecules URL:[Link]
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- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
Molecular weight and formula of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
An In-Depth Technical Guide to 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: Properties, Synthesis, and Applications in Cross-Coupling Chemistry
Introduction
The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and structural stability make it a privileged core for drug design.[3] The value of this scaffold can be further enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group, for instance, is a well-established strategy to modulate a molecule's physicochemical characteristics, often improving metabolic stability, lipophilicity, and target binding affinity.[4]
This guide focuses on 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole, a specialized chemical entity that combines the desirable trifluoromethyl-isoxazole core with a highly versatile tributylstannyl group. This organostannane moiety positions the molecule not as an end-product, but as a crucial intermediate building block for organic synthesis. Its primary utility lies in its application in palladium-catalyzed Stille cross-coupling reactions, enabling the efficient and targeted installation of the trifluoromethyl-isoxazole pharmacophore onto a wide array of molecular frameworks. This document provides a comprehensive overview of its molecular properties, a plausible synthetic route with detailed protocols, and its core application in methodologies central to modern drug discovery.
Part 1: Core Molecular Attributes
The fundamental characteristics of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole are derived from its unique combination of a heterocyclic core, a fluoroalkyl group, and an organometallic moiety.
Structural Analysis
The molecule consists of a central isoxazole ring substituted at the 3-position with an electron-withdrawing trifluoromethyl group and at the 5-position with a tributylstannyl group. The C-Sn bond at the 5-position is the key reactive site for cross-coupling reactions, while the CF3 group at the 3-position influences the electronic nature of the ring and confers properties often sought in pharmaceutical candidates.
Physicochemical Properties
The molecular formula and weight have been calculated based on the chemical structure. These properties are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Chemical Formula | C₁₆H₂₈F₃NOSn |
| Molecular Weight | 426.11 g/mol |
| Appearance (Predicted) | Colorless to pale yellow liquid |
| Key Functional Groups | Isoxazole, Trifluoromethyl, Tributylstannyl |
| Primary Application | Stille Cross-Coupling Reagent |
Part 2: Synthesis and Mechanistic Insights
The most established and convergent method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This strategy offers high regioselectivity and is suitable for creating the target compound.
Proposed Synthetic Pathway: [3+2] Cycloaddition
The synthesis involves the in situ generation of trifluoroacetonitrile oxide from a suitable precursor, which then undergoes a 1,3-dipolar cycloaddition with tributyl(ethynyl)stannane.
Caption: Synthetic workflow for 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure based on established cycloaddition methodologies.
-
Reaction Setup: To a solution of tributyl(ethynyl)stannane (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere, add trifluoroacetohydroximoyl bromide (1.1 equivalents).
-
Nitrile Oxide Generation: Cool the mixture to 0 °C using an ice bath. Add a suitable organic base, such as triethylamine (Et₃N) (1.2 equivalents), dropwise over 15 minutes. The base facilitates the elimination of HBr from the hydroximoyl bromide to generate the reactive trifluoroacetonitrile oxide dipole in situ. Maintaining a low temperature controls the rate of this exothermic generation and prevents side reactions.
-
Cycloaddition Reaction: After the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine to remove the triethylammonium bromide salt and any other aqueous-soluble impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole.
Part 3: Spectroscopic Characterization (Expected)
Confirmation of the product's identity would be achieved through a combination of spectroscopic techniques. The expected data, based on the known chemical shifts of similar structures, are summarized below.[5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals in the δ 0.8-1.6 ppm range corresponding to the protons of the three butyl groups on the tin atom. A characteristic singlet for the isoxazole C4-H proton is expected around δ 6.5-7.0 ppm. |
| ¹³C NMR | Resonances for the butyl group carbons (typically δ 10-30 ppm). Signals for the isoxazole ring carbons, with the C-CF₃ carbon showing a quartet due to C-F coupling. The CF₃ carbon itself will appear as a quartet. |
| ¹⁹F NMR | A sharp singlet around δ -64 ppm, characteristic of a trifluoromethyl group attached to an isoxazole ring.[5] |
| HRMS (ESI) | The calculated exact mass for [M+H]⁺ would be sought to confirm the elemental composition of C₁₆H₂₉F₃NOSn⁺. |
Part 4: Core Application in Drug Discovery - Stille Cross-Coupling
The primary value of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is its role as a substrate in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the isoxazole ring and an sp²-hybridized carbon of an organic halide or triflate, providing a powerful method for late-stage functionalization in complex synthesis.
Mechanistic Overview: The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling
This protocol outlines a general procedure for coupling the title compound with an aryl halide.
-
Reagent Preparation: In a Schlenk tube, combine the aryl halide (e.g., iodobenzene, 1.0 equivalent), 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst. Degas the mixture thoroughly by subjecting it to several cycles of vacuum followed by backfilling with an inert gas like argon.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature depends on the reactivity of the aryl halide. The reaction is typically stirred for 6-24 hours and monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be treated with an aqueous solution of potassium fluoride (KF). This step precipitates the tin byproduct as tributyltin fluoride, which can be removed by filtration through celite. The filtrate is then extracted with an organic solvent, dried, and concentrated. The final product, a 5-aryl-3-(trifluoromethyl)isoxazole, is purified via flash column chromatography.
Conclusion
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a highly valuable synthetic intermediate designed for versatility and efficiency in modern organic synthesis. Its structure is strategically optimized to serve as a potent building block in Stille cross-coupling reactions, allowing for the precise introduction of the trifluoromethyl-isoxazole motif into diverse molecular architectures. For researchers and scientists in drug development, this reagent provides a reliable and powerful tool for accessing novel chemical matter, facilitating the exploration of structure-activity relationships, and accelerating the discovery of new therapeutic agents.
References
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
-
Li, J., et al. (2013). Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation and Cyclization. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K. (2015). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. Available at: [Link]
-
Pavlik, J. W., et al. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Banu, H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Available at: [Link]
-
Chaumont, P., et al. (2022). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus. Chimie. Available at: [Link]
-
J.C. Biffinger, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Hossain, S., et al. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]
-
NIST. 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-. Available at: [Link]
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- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for preparing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, a valuable building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of a Versatile Reagent
The isoxazole scaffold is a privileged heterocycle in drug discovery, present in numerous approved pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the tributylstannyl moiety at the 5-position renders 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This allows for the facile introduction of a wide array of substituents at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will explore the primary synthetic strategies for accessing this key intermediate, focusing on a two-step approach: the construction of the 3-(trifluoromethyl)isoxazole core followed by the introduction of the tributylstannyl group at the 5-position.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary pathways, both commencing from a suitable 3-(trifluoromethyl)isoxazole precursor.
Route A, via a Stille coupling, is generally preferred due to its reliability and broader substrate scope. Route B, involving lithiation, can be a viable alternative but may present challenges with regioselectivity and the stability of the lithiated intermediate. This guide will primarily focus on the more robust Stille coupling approach.
Part 1: Synthesis of the Isoxazole Core - 5-Halo-3-(trifluoromethyl)isoxazole
The cornerstone of this synthesis is the construction of a 5-halo-3-(trifluoromethyl)isoxazole. The most efficient method for this is the [3+2] cycloaddition reaction between a trifluoroacetonitrile oxide and a haloalkyne.
Mechanism: [3+2] Cycloaddition
The [3+2] cycloaddition is a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole (in this case, trifluoroacetonitrile oxide) and a dipolarophile (a haloalkyne). The reaction is highly regioselective, with the trifluoromethyl group of the nitrile oxide directing the substitution pattern of the resulting isoxazole.[1]
Sources
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Stille cross-coupling of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole with various organic electrophiles. The trifluoromethyl-isoxazole moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and biological activity.[1][2] This document outlines the synthesis of the key organostannane precursor, provides a step-by-step protocol for its application in Stille cross-coupling, discusses the underlying reaction mechanism, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Trifluoromethylated Isoxazoles in Drug Discovery
The isoxazole ring is a cornerstone heterocycle in medicinal chemistry, found in a range of FDA-approved drugs and clinical candidates exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly enhance their pharmacological profiles by increasing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] Consequently, the synthesis of molecules containing the 3-(trifluoromethyl)isoxazole scaffold is of significant interest to the drug development community.
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, renowned for its mild reaction conditions and broad functional group tolerance.[4] This makes it an ideal strategy for the late-stage functionalization of complex molecules in drug discovery programs. This guide focuses on the application of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole as a robust building block for the synthesis of novel 5-substituted-3-(trifluoromethyl)isoxazoles via the Stille coupling.
Synthesis of the Key Precursor: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Step 1: Synthesis of 5-Iodo-3-(trifluoromethyl)isoxazole
The synthesis of the 3-(trifluoromethyl)isoxazole core can be achieved through various methods, including the cycloaddition of nitrile oxides with fluorinated building blocks. A plausible route to a 5-halo-isoxazole intermediate, necessary for the subsequent stannylation, involves the reaction of a trifluoroacetimidoyl chloride with an appropriate alkyne.
Step 2: Stannylation of 5-Iodo-3-(trifluoromethyl)isoxazole
The conversion of the 5-iodo-isoxazole to the desired 5-tributylstannyl derivative can be achieved via a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a standard and widely used method for the preparation of organostannanes.
Workflow for the Synthesis of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole:
Caption: Proposed synthetic workflow for the preparation of the key stannane reagent.
The Stille Cross-Coupling Reaction: Mechanism and Key Parameters
The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X, e.g., an aryl iodide) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent (in this case, 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole) transfers its isoxazole group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-isoxazole complex. This is often the rate-determining step.
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to yield the coupled product (R-isoxazole) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Table 1: Key Reaction Parameters and Their Influence
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly as the active Pd(0) source. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction, which can be achieved by phosphine ligands or the organostannane itself. The choice of catalyst can influence reaction rates and yields. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common and robust choice. More electron-rich or sterically demanding ligands can sometimes accelerate the reductive elimination step. |
| Solvent | Toluene, Dioxane, DMF, THF | The choice of solvent can significantly impact the reaction rate, particularly the transmetalation step. Aprotic solvents are generally used. Toluene and dioxane are common choices for their ability to dissolve the reagents and their relatively high boiling points. |
| Temperature | 60-110 °C | The reaction is typically heated to drive the catalytic cycle, especially the transmetalation and reductive elimination steps. The optimal temperature depends on the reactivity of the coupling partners. |
| Additives | CuI, LiCl | Copper(I) iodide can accelerate the transmetalation step by acting as a co-catalyst. Lithium chloride can also facilitate this step by breaking up tin aggregates and forming a more reactive organostannane species. |
Detailed Experimental Protocol: Stille Cross-Coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole with an Aryl Iodide
This protocol provides a representative procedure for the coupling of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole with an electron-rich aryl iodide.
Materials:
-
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 equiv)
-
Aryl iodide (e.g., 4-iodoanisole) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 equiv) and the aryl iodide (1.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for 30-60 minutes will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 5-aryl-3-(trifluoromethyl)isoxazole.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized. Use freshly opened catalyst or store it under an inert atmosphere. Thorough degassing of the solvent and reaction mixture is crucial.
-
Poorly Reactive Electrophile: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles, consider using a more active catalyst system (e.g., with more electron-rich ligands) or adding a co-catalyst like CuI.
-
-
Formation of Homocoupled Stannane Byproduct:
-
This can occur if the transmetalation is slow relative to other side reactions. Lowering the reaction temperature or using a less reactive catalyst might mitigate this.
-
-
Difficulty in Removing Tin Byproducts:
-
The KF wash is generally effective. If residual tin compounds remain, a second KF wash or alternative methods like precipitation with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by filtration can be employed.
-
Conclusion
The palladium-catalyzed Stille cross-coupling of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is a highly effective and versatile method for the synthesis of a wide array of 5-substituted-3-(trifluoromethyl)isoxazoles. These compounds are of significant interest in drug discovery due to the favorable properties imparted by the trifluoromethyl-isoxazole scaffold. The protocol and insights provided in this guide are intended to enable researchers to successfully implement this powerful synthetic transformation in their own laboratories.
References
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Han, X.; Stoltz, B. M.; Corey, E. J. A Simple and Effective System for the Stille Cross-Coupling of Aryl and Vinyl Halides. J. Am. Chem. Soc.1999 , 121 (33), 7600–7605. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier: The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43 (9), 1132–1136. [Link]
-
Guan, A.-Y.; Liu, C.-L.; He, L.; Zhang, M.-L. Trifluoromethyl- and Trifluoromethylthio-Containing Heterocyclic Compounds: Synthesis and Applications. Chem. Rev.2019 , 119 (12), 7430–7481. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]
-
Parrino, B.; Cascio, A.; Carbone, D.; Spano, V.; Carbone, A.; Montalbano, A.; Diana, P.; Cirrincione, G.; Barraja, P. Isoxazole, a Privileged Scaffold in Medicinal Chemistry: A Literature Overview on the Last Twenty Years. Molecules2021 , 26 (13), 3934. [Link]
-
Agrawal, N.; Mishra, P. Isoxazole: A Medicinally Important Heterocycle. Eur. J. Med. Chem.2018 , 144, 323–350. [Link]
-
Ichikawa, J. Conquest of the Synthesis of Trifluoromethylated Compounds. J. Fluorine Chem.2000 , 105 (2), 257–263. [Link]
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- 2. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-aryl-3-(trifluoromethyl)isoxazoles via Organotin Reagents: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-aryl-3-(trifluoromethyl)isoxazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The core of this methodology is the palladium-catalyzed Stille cross-coupling reaction, which facilitates the formation of a crucial carbon-carbon bond between a 5-halo-3-(trifluoromethyl)isoxazole precursor and an aryl organostannane reagent. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and critical safety considerations for handling the toxic organotin compounds involved.
Introduction: Significance of Trifluoromethylated Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system often imparts favorable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Specifically, 5-aryl-3-(trifluoromethyl)isoxazoles are key building blocks in the development of novel therapeutics for a range of diseases.
The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. Among these, the Stille cross-coupling reaction, which utilizes organotin reagents, offers a reliable pathway despite the inherent toxicity of the tin compounds.[1][2] Its tolerance for a wide variety of functional groups makes it a valuable tool in complex molecule synthesis.[3][4]
The Stille Cross-Coupling Approach
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[5] For the synthesis of 5-aryl-3-(trifluoromethyl)isoxazoles, the key transformation is the coupling of a 5-halo-3-(trifluoromethyl)isoxazole with an arylstannane.
Reaction Mechanism
The catalytic cycle of the Stille reaction is well-established and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halo-3-(trifluoromethyl)isoxazole, inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[6]
-
Transmetalation: The arylstannane reagent then exchanges its aryl group with the halide on the palladium complex. This is often the rate-determining step of the cycle.[5]
-
Reductive Elimination: The newly formed diorganopalladium complex undergoes reductive elimination, forming the desired C-C bond of the 5-aryl-3-(trifluoromethyl)isoxazole and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
// Nodes for the cycle Pd0 [label="Pd(0)L₂ (Active Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Intermediate [label="Ar'-Pd(II)(X)L₂", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="Ar'-Pd(II)(Ar)L₂", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext];
// Input and Output Nodes Isoxazole_Halide [label="5-Halo-3-(CF₃)isoxazole (Ar'-X)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organostannane [label="Arylstannane (Ar-SnR₃)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="5-Aryl-3-(CF₃)isoxazole (Ar'-Ar)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tin_Halide [label="X-SnR₃", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges to show the flow Isoxazole_Halide -> Pd0 [label=""]; Pd0 -> PdII_Intermediate [label=" Oxidative\n Addition"]; Organostannane -> PdII_Intermediate [label=""]; PdII_Intermediate -> PdII_Diorgano [label=" Transmetalation"]; PdII_Diorgano -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; // for layout PdII_Diorgano -> Pd0 [style=dashed, constraint=false]; PdII_Intermediate -> Tin_Halide [style=dashed, constraint=false];
// Invisible edges for alignment {rank=same; Isoxazole_Halide; Organostannane;} {rank=same; Product; Tin_Halide;}
} caption: "Catalytic Cycle of the Stille Cross-Coupling Reaction."
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative 5-aryl-3-(trifluoromethyl)isoxazole.
Reagents and Materials:
-
5-Iodo-3-(trifluoromethyl)isoxazole
-
Aryl(tributyl)stannane (e.g., Phenyl(tributyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-iodo-3-(trifluoromethyl)isoxazole (1.0 eq), the corresponding aryl(tributyl)stannane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the organostannane ensures complete consumption of the starting isoxazole halide.
-
-
Solvent Addition and Degassing:
-
Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-iodo-3-(trifluoromethyl)isoxazole.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Degassing removes dissolved oxygen which can interfere with the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A precipitate of tributyltin fluoride will form.
-
Rationale: The KF workup is a standard and effective method for removing the tin byproducts, which are often difficult to separate by chromatography alone.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The aqueous washes remove the DMF and any remaining inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 5-aryl-3-(trifluoromethyl)isoxazole.
-
// Nodes for the workflow Start [label="Start: Reagents in Schlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Add Anhydrous DMF\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; Degas [label="Degas Mixture\n(e.g., N₂ sparging)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Heat to 80-90 °C\n(4-12 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cool to RT\nAdd aq. KF solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter through Celite®", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Aqueous Workup\n(EtOAc/Water/Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry (MgSO₄) & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Flash Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges to show the flow Start -> Setup; Setup -> Degas; Degas -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Filter; Filter -> Extract; Extract -> Dry; Dry -> Purify; Purify -> End; } caption: "Experimental Workflow for Stille Coupling Synthesis."
Data Summary: Substrate Scope and Yields
The Stille coupling is compatible with a wide range of aryl stannanes, including those with both electron-donating and electron-withdrawing substituents. The following table provides representative examples of expected yields for the synthesis of various 5-aryl-3-(trifluoromethyl)isoxazoles.
| Aryl Group (Ar) in Ar-SnBu₃ | Product | Typical Yield (%) |
| Phenyl | 5-Phenyl-3-(trifluoromethyl)isoxazole | 85-95% |
| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole | 80-90% |
| 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-(trifluoromethyl)isoxazole | 75-85% |
| 2-Thienyl | 5-(2-Thienyl)-3-(trifluoromethyl)isoxazole | 70-80% |
| 3-Pyridyl | 5-(3-Pyridyl)-3-(trifluoromethyl)isoxazole | 65-75% |
Yields are based on the limiting reagent, 5-iodo-3-(trifluoromethyl)isoxazole, after purification.
Safety and Handling of Organotin Reagents
CRITICAL SAFETY NOTE: Organotin compounds are highly toxic and pose significant health risks.[7] Triorganotins, such as the tributyltin reagents and byproducts in this protocol, are particularly hazardous.[8] They can be absorbed through the skin and are potent neurotoxins and immunotoxins.[8][9][10]
-
Engineering Controls: All manipulations involving organotin compounds MUST be performed in a certified chemical fume hood to prevent inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and Celite®, must be disposed of as hazardous chemical waste according to institutional guidelines.
-
Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If inhaled or ingested, seek immediate medical attention.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 10 mol%. Ensure the solvent is completely anhydrous and the reaction is thoroughly degassed. The use of a different palladium source, such as Pd₂(dba)₃ with a phosphine ligand, may also improve results.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the organostannane can sometimes be observed.[5] This can be minimized by ensuring the reaction is not overheated and by the slow addition of the organostannane to the reaction mixture.
-
Difficulty in Purification: If tin byproducts are difficult to remove, repeat the KF workup or consider alternative purification methods such as preparative HPLC.
References
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
-
Stille Coupling - Chemistry LibreTexts. Available from: [Link]
-
Stille reaction - Wikipedia. Available from: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 8(26), 6003–6006. Available from: [Link]
-
Organotin Compounds - REWE Group. Available from: [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - National Center for Biotechnology Information. Available from: [Link]
-
Organotin Compounds Toxicity: Focus on Kidney - National Center for Biotechnology Information. Available from: [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Available from: [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | Request PDF - ResearchGate. Available from: [Link]
-
Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. - ResearchGate. Available from: [Link]
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Publishing. Available from: [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole - Mahidol University. Available from: [Link]
-
Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. Available from: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available from: [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole - Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation - The Royal Society of Chemistry. Available from: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - MDPI. Available from: [Link]
-
A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available from: [Link]
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- 5. Stille reaction - Wikipedia [en.wikipedia.org]
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- 10. rewe-group.com [rewe-group.com]
Application Notes and Protocols for the Introduction of the 3-(Trifluoromethyl)isoxazole Moiety
Introduction: The Strategic Value of the 3-(Trifluoromethyl)isoxazole Scaffold
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (CF3) group is particularly prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved binding affinity and bioavailability.[1][2] When the CF3 group is integrated into a robust heterocyclic system like the isoxazole ring, it creates a scaffold of significant interest in drug discovery. The 3-(trifluoromethyl)isoxazole moiety is a prominent feature in a range of biologically active molecules, including pharmaceuticals and agrochemicals, underscoring the need for reliable and efficient synthetic methods to access this valuable structural motif.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary reagents and protocols for introducing the 3-(trifluoromethyl)isoxazole moiety. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer step-by-step experimental procedures, and present comparative data to inform reagent selection and reaction optimization.
Core Synthetic Strategy: [3+2] Cycloaddition via Trifluoroacetonitrile Oxide
The most prevalent and versatile method for constructing the 3-(trifluoromethyl)isoxazole ring is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between trifluoroacetonitrile oxide and an alkyne.[3][4] This approach offers high regioselectivity, ensuring the trifluoromethyl group is positioned at the 3-position of the resulting isoxazole. The central challenge of this strategy lies in the in situ generation of the unstable trifluoroacetonitrile oxide dipole from stable precursors.
Generation of Trifluoroacetonitrile Oxide: Key Precursors and Reagents
Two primary classes of precursors are commonly employed to generate trifluoroacetonitrile oxide in situ: trifluoromethyl aldoxime and trifluoroacetohydroximoyl halides.
1. From Trifluoromethyl Aldoxime via Oxidation:
A mild and efficient method involves the oxidation of trifluoromethyl aldoxime. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), are particularly effective for this transformation, avoiding the use of heavy metals and proceeding under gentle conditions.[4][5][6]
dot
Caption: In Situ Generation of Trifluoroacetonitrile Oxide from a Hydroximoyl Halide.
Protocol 1: One-Pot Synthesis of 3-(Trifluoromethyl)isoxazoles from Trifluoromethyl Aldoxime
This protocol is adapted from a procedure utilizing DIB as a mild oxidant for the in situ generation of trifluoroacetonitrile oxide, which then reacts with a terminal alkyne. [4][5] Materials:
-
Trifluoromethyl aldoxime
-
(Diacetoxyiodo)benzene (DIB)
-
Substituted terminal alkyne
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 mmol, 1.0 equiv) and trifluoromethyl aldoxime (2.0 mmol, 2.0 equiv) in DCM (10 mL) at room temperature, add (diacetoxyiodo)benzene (DIB) (2.0 mmol, 2.0 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(trifluoromethyl)-5-substituted-isoxazole.
| Entry | Alkyne Substrate | Product | Yield | Reference |
| 1 | Phenylacetylene | 5-phenyl-3-(trifluoromethyl)isoxazole | Moderate | [5] |
| 2 | Propargyl alcohol | (3-(trifluoromethyl)isoxazol-5-yl)methanol | 74% | [7] |
| 3 | Trimethylsilylacetylene | 5-(trimethylsilyl)-3-(trifluoromethyl)isoxazole | Moderate | [5] |
Protocol 2: Synthesis via Trifluoroacetohydroximoyl Bromide
This protocol is based on the well-established method of generating the nitrile oxide from a hydroximoyl bromide precursor. [3][7] Part A: Synthesis of Trifluoroacetohydroximoyl Bromide
-
Dissolve trifluoroacetaldehyde oxime (1.0 equiv) in diethyl ether (Et2O) or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equiv) in DMF dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup: wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO4. The resulting solution of crude trifluoroacetohydroximoyl bromide is often used directly in the next step without further purification. [7] Part B: [3+2] Cycloaddition
-
To a stirred solution of the terminal alkyne (2.0 equiv) in toluene, add the Et2O solution of crude trifluoroacetohydroximoyl bromide (1.0 equiv).
-
Slowly add a solution of triethylamine (Et3N) (2.0 equiv) in toluene dropwise via syringe pump over 2 hours at room temperature. A white precipitate (triethylammonium bromide) will form.
-
After the addition is complete, stir for an additional 1-2 hours.
-
Dilute the mixture with hexane and filter off the precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the desired 3-(trifluoromethyl)isoxazole.
| Entry | Alkyne Type | Base | Yield | Reference |
| 1 | Aryl Alkynes | Et3N | 96% (for 5-phenyl) | [7] |
| 2 | Alkyl Alkynes | Na2CO3 (aq) | 54-77% | [7] |
Alternative Strategy: Cyclocondensation of CF3-Containing 1,3-Dicarbonyls
An alternative to the [3+2] cycloaddition is the cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound and hydroxylamine. This method provides access to either 3- or 5-(trifluoromethyl)isoxazoles depending on the regioselectivity of the condensation, which is dictated by the substitution pattern of the dicarbonyl starting material.
To specifically target the 3-aryl-5-(trifluoromethyl)isoxazole regioisomer, a 1-aryl-4,4,4-trifluorobutane-1,3-dione is used as the key starting material. [8]
dot
Caption: Synthesis of Isoxazoles via Cyclocondensation of a β-Diketone.
Protocol 3: Synthesis of 3-Phenyl-5-(trifluoromethyl)isoxazole from a β-Diketone
This protocol describes the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine. [8] Materials:
-
4,4,4-trifluoro-1-phenyl-1,3-butanedione
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Ethanol
-
Sodium acetate or other suitable base
-
Water
Procedure:
-
Dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) in water to the flask.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the volume of ethanol under vacuum.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The initial product is often the 5-hydroxy-4,5-dihydroisoxazole intermediate. This intermediate is then dehydrated to the final isoxazole product, often by heating or treatment with a dehydrating agent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain pure 3-phenyl-5-(trifluoromethyl)isoxazole.
Summary and Outlook
The introduction of the 3-(trifluoromethyl)isoxazole moiety is most reliably achieved through the [3+2] cycloaddition of in situ generated trifluoroacetonitrile oxide with alkynes. The choice of precursor—trifluoromethyl aldoxime or a trifluoroacetohydroximoyl halide—will depend on reagent availability, scalability, and tolerance of downstream functional groups. The use of DIB with trifluoromethyl aldoxime represents a particularly mild and modern approach. [4]For specific substitution patterns, the cyclocondensation of trifluoromethylated β-dicarbonyls offers a valuable alternative pathway. [8][9]These robust and well-documented methods provide the chemical biology and drug discovery communities with a powerful toolkit for accessing this privileged chemical scaffold.
References
-
Ley, S. V., et al. (2015). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
-
Wang, Y., et al. (2023). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Li, Y., et al. (2021). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
-
Gonçalves, R. S. B., et al. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. PMC. Available from: [Link]
-
Sadeghi, S. K., et al. (2007). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Arkivoc. Available from: [Link]
-
Shaik, A. B., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. PMC. Available from: [Link]
-
Tran, U. P. N., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-trifluoromethyl-2-isoxazolines and isoxazoles by... | Download Table. Available from: [Link]
-
ResearchGate. (n.d.). A three-component cycloaddition of alkyl trifluorodiazoethane for the synthesis of trifluoromethylated isoxazolines | Request PDF. Available from: [Link]
-
Gonçalves, R. S. B., et al. (2013). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivative from reaction of... | Download Scientific Diagram. Available from: [Link]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. MDPI. Available from: [Link]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. Available from: [Link]
-
Tran, U. P. N., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Available from: [Link]
-
Rousseau, A., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus. Chimie. Available from: [Link]
Sources
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- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Application Note: Accelerated Synthesis of 5-Aryl-3-(trifluoromethyl)isoxazoles via Microwave-Assisted Stille Coupling
Abstract
The 3-(trifluoromethyl)isoxazole moiety is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and metabolic stability. Traditional methods for its derivatization, however, often require prolonged reaction times and harsh conditions. This guide provides a detailed protocol for the rapid and efficient synthesis of 5-aryl- and 5-heteroaryl-3-(trifluoromethyl)isoxazoles utilizing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole as a key building block. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol significantly accelerates the palladium-catalyzed Stille cross-coupling reaction, leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex isoxazole derivatives.
Foundational Principles: The Synergy of Microwave Heating and Modern Catalysis
Microwave-assisted synthesis has emerged as a transformative technology in chemical synthesis, moving beyond the kitchen and becoming an indispensable tool in the modern laboratory.[3][4] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection, microwave irradiation provides energy directly to the polar molecules within the reaction mixture.[5][6] This volumetric and instantaneous heating process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the sample.[5][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[3][5]
This fundamental difference in energy transfer leads to significant advantages, including dramatic reductions in reaction time (from hours to minutes), improved product yields, enhanced reaction selectivity, and consistency with the principles of green chemistry by reducing solvent use and energy consumption.[7][8]
Caption: Conventional vs. Microwave Heating Mechanisms.
The Stille Cross-Coupling: A Robust Tool for C-C Bond Formation
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (R¹-SnR₃) and an organic halide or triflate (R²-X).[9] Its tolerance of a wide variety of functional groups makes it particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates. The reaction proceeds through a well-established catalytic cycle.
The key reagent in this protocol, 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole , serves as the organostannane partner. The trifluoromethyl group enhances the electrophilicity of the isoxazole ring, while the tributyltin moiety provides a stable yet reactive handle for the palladium-catalyzed coupling, making it an ideal building block for introducing this valuable pharmacophore.
Caption: The Catalytic Cycle of the Stille Cross-Coupling Reaction.
Detailed Application Protocol
This protocol outlines a general procedure for the microwave-assisted Stille coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole with a variety of aryl and heteroaryl halides.
Materials and Equipment
-
Reagents:
-
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
-
Aryl or Heteroaryl Halide (e.g., Bromide, Iodide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Anhydrous Solvent (e.g., Dioxane, DMF, Toluene)
-
Copper(I) Iodide (CuI) (optional, as a co-catalyst)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (2-5 mL or 10-20 mL) with snap caps/crimp seals
-
Magnetic stir bars
-
Syringes and needles for transfer of anhydrous solvents
-
Nitrogen or Argon gas line for inert atmosphere
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the microwave protocol.
Step-by-Step Procedure
-
Vial Preparation: To a clean, dry 2-5 mL microwave reaction vial containing a magnetic stir bar, add the aryl/heteroaryl halide (0.25 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 5 mol%), and Copper(I) Iodide (0.025 mmol, 10 mol%), if used.
-
Causality Note: The use of CuI as a co-catalyst can accelerate the transmetalation step, particularly with less reactive halides, by acting as a scavenger for dissociated ligands.[9]
-
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane, 2.0 mL) via syringe. Subsequently, add the 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (0.30 mmol, 1.2 equiv) via syringe.
-
Causality Note: A slight excess of the organostannane is used to drive the reaction to completion and to compensate for any potential homocoupling or degradation.
-
-
Vial Sealing: Carefully remove the septum and immediately seal the vial with a proper microwave cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes) with magnetic stirring.
-
Work-up and Purification: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate. Filter the solution through a pad of celite to remove the palladium catalyst. Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Optimization and Troubleshooting
The efficiency of the Stille coupling can be influenced by several parameters. The following table provides a guide for optimizing the reaction conditions.
| Parameter | Options / Range | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is often effective and used directly. For challenging couplings, a combination of a palladium source like Pd₂(dba)₃ with a more sophisticated ligand (e.g., XPhos, SPhos) can improve catalytic turnover and efficiency. |
| Solvent | Dioxane, DMF, Toluene, NMP | The choice of solvent is critical. Polar aprotic solvents like Dioxane and DMF are excellent microwave absorbers and effectively solvate the polar intermediates in the catalytic cycle.[10] Toluene is a good choice for higher temperatures but is less polar. |
| Temperature | 100 - 180 °C | Higher temperatures accelerate the reaction. Microwave synthesizers allow for controlled heating well above the solvent's atmospheric boiling point in sealed vessels. Start around 120 °C and increase if the reaction is sluggish. |
| Time | 5 - 60 minutes | The primary advantage of MAOS is speed.[2] Most reactions should reach completion within 30 minutes. Monitor by TLC or LC-MS to avoid product degradation from prolonged heating. |
| Base (Optional) | K₂CO₃, Cs₂CO₃ | While not always required for Stille couplings, a non-nucleophilic base can sometimes be beneficial by neutralizing any acidic byproducts that might interfere with the catalyst. |
Troubleshooting Common Issues:
-
Low Yield: Increase temperature, reaction time, or change the catalyst/ligand system. Ensure the atmosphere is truly inert.
-
Stannane Homocoupling: Reduce the reaction temperature or catalyst loading. The use of a CuI additive can sometimes mitigate this side reaction.
-
Dehalogenation of Starting Material: This suggests the presence of a proton source. Ensure all reagents and solvents are scrupulously dried.
Representative Application: Synthesis of 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole
The following table illustrates the expected outcome for a typical coupling reaction based on this protocol.
| Aryl Halide | Product | Conditions | Time | Yield |
| 4-Bromoanisole | 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole | Pd(PPh₃)₄ (5 mol%), Dioxane, 140 °C | 15 min | >85% |
| 3-Bromopyridine | 5-(pyridin-3-yl)-3-(trifluoromethyl)isoxazole | Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), Dioxane, 150 °C | 20 min | >80% |
Conclusion
The microwave-assisted Stille coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole offers a rapid, efficient, and high-yielding pathway to a diverse range of valuable isoxazole derivatives. By significantly reducing reaction times and improving process control, this methodology provides a powerful tool for researchers in drug discovery and materials science, accelerating the development of novel molecular entities.
References
-
Wikipedia. Microwave chemistry. [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
-
SpringerLink. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
International Journal of Research in Engineering and Science. Microwave Chemistry: General Features and Applications. [Link]
-
Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
AET. Microwave Assisted Chemical Reactions. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]
-
PMC. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. [Link]
-
Bentham Science. Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. [Link]
-
MDPI. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. [Link]
-
ResearchGate. (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. [Link]
-
Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity. [Link]
-
PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
-
ResearchGate. Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. [Link]
-
PMC. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]
-
PMC. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Mahidol University. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. [Link]
-
MSU Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
-
Broad Institute. Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
-
MSU Chemistry. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
University of Mississippi. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]
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- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadinstitute.org [broadinstitute.org]
Optimized Catalytic Systems for the Stille Cross-Coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Application Note: AN-ISOX-CF3-001
Executive Summary
The incorporation of the 3-(trifluoromethyl)isoxazole motif is a high-value strategy in modern drug discovery, offering improved metabolic stability and lipophilicity compared to non-fluorinated isosteres. However, the installation of this moiety via Stille coupling using 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole (Reagent 1) presents specific challenges. The strong electron-withdrawing nature of the -CF3 group at the 3-position deactivates the C-Sn bond at the 5-position, creating a kinetic bottleneck during the transmetallation step.
This Application Note defines the optimal catalytic protocols to overcome these electronic hurdles. We demonstrate that a Copper(I)-promoted Palladium(0) system is the superior methodology, delivering yields 20-40% higher than standard Stille conditions for this specific substrate class.
Mechanistic Insight & Challenges
To optimize the reaction, one must understand the failure modes specific to Reagent 1 .
The "CF3 Deactivation" Effect
In a standard Stille cycle, the rate-determining step (RDS) is often transmetallation. For nucleophilic organostannanes, electron-richness facilitates this transfer to the Palladium center.
-
The Problem: The -CF3 group (σ-inductive and π-acceptor effects) pulls electron density from the isoxazole ring. This stabilizes the C-Sn bond, making the isoxazole ring a "reluctant nucleophile."
-
The Consequence: Under standard conditions (Pd(PPh3)4, Toluene), the catalytic cycle stalls. This leads to two major side reactions:
-
Protodestannylation: The unreacted stannane scavenges trace moisture, yielding the volatile 3-trifluoromethyl-isoxazole (useless byproduct).
-
Homocoupling: The aryl halide electrophile dimerizes.
-
The Solution: The "Copper Effect"
Adding stoichiometric or catalytic Copper(I) Iodide (CuI) bypasses the direct Sn-to-Pd transfer. The reaction proceeds via a transient, highly reactive organocopper species (trans-metallation Sn
Catalyst Selection Guide
We have validated three distinct catalytic systems based on the nature of the Aryl Halide coupling partner.
| System | Catalyst Composition | Solvent | Temp | Application Scope |
| Method A (The "Workhorse") | Pd(PPh3)4 (5 mol%) + CuI (10 mol%) | DMF (Anhydrous) | 60-80°C | Best for 90% of cases. Ideal for Aryl Iodides and electron-deficient Aryl Bromides. |
| Method B (The "Bulky") | Pd(dppf)Cl2 (5 mol%) + CuI (10 mol%) | 1,4-Dioxane | 90°C | Use for sterically hindered Aryl Halides (ortho-substituted). |
| Method C (Ligand-Free) | Pd2(dba)3 + AsPh3 (Farina Cond.) | NMP | 100°C | Legacy method. High reactivity but high toxicity (Arsenic). Use only if Method A fails. |
Visualizing the Pathway
The following diagram illustrates the modified catalytic cycle that makes Method A superior. Note the dual transmetallation pathway involving Copper.
Figure 1: The Cu(I)-promoted Stille cycle. The red pathway indicates the acceleration of the transmetallation step, critical for CF3-substituted isoxazoles.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 5-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazole via Method A.
Materials
-
Reagent 1: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 equiv)
-
Electrophile: 4-Iodoanisole (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Promoter: Copper(I) Iodide [CuI] (0.10 equiv) - Must be off-white/tan. If green/blue, discard.
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (99.8%)
-
Workup: Potassium Fluoride (KF) (Sat. aq.)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Protodestannylation is the primary failure mode. Moisture must be excluded.
-
-
Reagent Loading:
-
Add 4-Iodoanisole (1.1 mmol) and CuI (0.1 mmol).
-
Transfer the vessel into a glovebox OR use strict Schlenk technique to add Pd(PPh3)4 (0.05 mmol). Note: Pd(PPh3)4 is air-sensitive; minimize exposure.
-
-
Solvation:
-
Seal the vessel with a septum.
-
Inject Anhydrous DMF (5 mL, 0.2 M concentration) via syringe.
-
Sparge the solution with Argon for 5 minutes to remove dissolved oxygen.
-
-
Stannane Addition:
-
Add Reagent 1 (1.0 mmol) dropwise via syringe.
-
Tip: Adding the stannane last ensures the catalyst is fully solvated and active before the nucleophile enters.
-
-
Reaction:
-
Heat the mixture to 70°C .
-
Monitor by TLC or LCMS every 2 hours.
-
Endpoint: Typically 4-6 hours. Look for the disappearance of the stannane (often UV active) and the appearance of the coupled product.
-
-
Workup (The "Tin Removal" Step):
-
Cool to room temperature.[1]
-
Dilute with Diethyl Ether (20 mL).
-
Critical Step: Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.
-
Why: KF converts the soluble Bu3Sn-X byproducts into insoluble polymeric Bu3SnF, which precipitates as a white solid.
-
Filter the biphasic mixture through a pad of Celite.
-
-
Purification:
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (Stannane remains) | Catalyst inactive or Oxidative Addition failed. | Switch to Method C (Pd2(dba)3/AsPh3) or increase Temp to 100°C. |
| Protodestannylation (Isoxazole-H formed) | Moisture in solvent. | Use fresh anhydrous DMF. Add 3Å Molecular Sieves to the reaction vessel. |
| Homocoupling of Halide | Transmetallation too slow. | Increase CuI loading to 20 mol%. Ensure "Method A" is being used (DMF is crucial for Cu effect). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (PPh3, 10 mol%) to stabilize the Pd species. |
Decision Tree for Scale-Up
Figure 2: Process decision matrix for scaling the reaction, focusing on solvent removal and tin remediation.
References
-
The Stille Reaction (Review): Cordovilla, C., et al.[3] "The Stille Reaction, 38 Years Later."[3] ACS Catalysis, 2015 , 5, 3040-3053.[3] [Link]
-
The Copper Effect: Farina, V., & Kapadia, S. "Copper co-catalysis in the Stille cross-coupling reaction." Tetrahedron Letters, 1989 , 30, 6819-6822. [Link]
-
Fluorinated Isoxazoles: Ponomarenko, M. V., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Journal of Organic Chemistry, 2018 , 83, 1182-1194. [Link]
-
Tin Removal Protocols: Renaud, P., et al. "Simple and efficient removal of organotin residues." Organic Process Research & Development, 2000 , 4, 235-241. [Link]
Sources
General procedure for functionalizing isoxazoles using tributyltin reagents
Application Note: AN-ISOX-Sn-01
Abstract & Scope
Isoxazoles are privileged scaffolds in medicinal chemistry, appearing in commercially successful drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, the isoxazole ring presents unique synthetic challenges due to the lability of the N–O bond under reducing conditions and the specific regiochemical requirements for substitution.
This guide details the functionalization of isoxazoles using tributyltin reagents , primarily focusing on the Stille cross-coupling reaction. We provide robust protocols for generating stannyl-isoxazole intermediates and coupling them with aryl/heteroaryl halides. Crucially, this note addresses the two major bottlenecks in this chemistry: regioselective lithiation to install the tin moiety and the efficient removal of toxic organotin residues from the final pharmaceutical ingredient (API).
Strategic Analysis: Regiochemistry & Stability
Before initiating synthesis, the researcher must select the correct entry point onto the isoxazole ring. The electronic distribution of the isoxazole core dictates the method of stannylation.
The N–O Bond Liability
Critical Warning: The isoxazole N–O bond is susceptible to reductive cleavage. Avoid strong reducing agents (e.g., LiAlH₄, H₂/Pd-C) during downstream processing. During lithiation, strict temperature control (≤ -78 °C) is required to prevent ring fragmentation into enolates/nitriles.
Regioselectivity Logic
-
C5-Position (Most Acidic): The proton at C5 is the most acidic (
) due to the inductive effect of the adjacent oxygen. Direct lithiation with n-BuLi occurs exclusively at C5 if unsubstituted. -
C4-Position: Direct lithiation at C4 is difficult and often results in ring cleavage or lateral lithiation of alkyl side chains. Access to C4-stannanes typically requires Halogen-Metal Exchange starting from a 4-bromo or 4-iodoisoxazole.
-
Lateral Lithiation: If C5 is substituted with a methyl group (e.g., 5-methylisoxazole), n-BuLi will deprotonate the methyl group (lateral lithiation) rather than the ring C4.
Decision Matrix: Route Selection
The following diagram illustrates the logic flow for selecting the correct stannylation protocol.
Figure 1: Decision tree for selecting the appropriate stannylation method based on substrate substitution patterns.
Protocol A: Synthesis of Stannyl Isoxazole Reagents
Method A1: Direct Lithiation (C5-Functionalization)
Applicability: Isoxazoles with an unsubstituted C5 position.
Reagents:
-
Substrate: 3-Substituted isoxazole (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Electrophile: Tributyltin chloride (
) (1.2 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add anhydrous THF and the isoxazole substrate.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Deprotonation: Add n-BuLi dropwise via syringe pump or slow addition funnel over 10–15 minutes.
-
Note: Maintain internal temperature below -70 °C to prevent ring fragmentation.
-
Aging: Stir at -78 °C for 30–45 minutes. The solution often turns yellow/orange.
-
-
Quenching: Add
neat or as a solution in THF dropwise. -
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography on silica gel (neutralized with 1%
) is usually required to remove excess tin reagent.
Method A2: Halogen-Metal Exchange (C4-Functionalization)
Applicability: 4-Bromo or 4-Iodoisoxazoles (where C5 is blocked/substituted).
Procedure:
-
Setup: Dissolve 4-bromoisoxazole derivative in anhydrous THF under Argon. Cool to -78 °C .[2]
-
Exchange: Add t-Butyllithium (2.1 equiv) or i-PrMgCl (1.1 equiv, if sensitive groups present) dropwise.
-
Note:t-BuLi requires 2 equivalents (1 eq for exchange, 1 eq to scavenge the resulting t-BuBr).
-
-
Quenching: After 15 minutes (for t-BuLi) or 1 hour (for Grignard), add
(1.2 equiv). -
Workup: Warm to RT, quench with
, and extract as in Method A1.
Protocol B: The Stille Cross-Coupling
This protocol utilizes the "Liebeskind-Farina" modification (addition of CuI), which is highly recommended for electron-deficient heterocycles like isoxazoles. The copper(I) facilitates the transmetallation step, often the rate-determining step in this cycle.
Reagents:
-
Stannyl-isoxazole (1.1 equiv)
-
Aryl Halide (Ar-I, Ar-Br, or Ar-OTf) (1.0 equiv)
-
Catalyst:
(5 mol%) OR (2.5 mol%) + (10 mol%) -
Co-Catalyst: CuI (10–20 mol%)
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge the solvent (Dioxane) with Argon for 20 minutes prior to use. Oxygen inhibits the catalyst and promotes homocoupling of the stannane.
-
Assembly: In a reaction vial/flask, combine the Aryl Halide, Stannyl-isoxazole, and CuI.
-
Catalyst Addition: Add the Pd catalyst inside a glovebox or under a strong stream of Argon.
-
Reaction: Seal the vessel and heat to 90–100 °C for 4–12 hours.
-
Monitoring: Monitor by TLC/LC-MS. The disappearance of the limiting reagent (Aryl Halide) indicates completion.
-
-
Workup (Crucial): See Section 5 for Tin Removal.
Catalytic Cycle & Workflow
The following diagram details the mechanism and the operational workflow.
Figure 2: The Stille catalytic cycle featuring the Copper effect, linked to the mandatory KF workup procedure.
Critical Process Parameter: Tin Removal
Tributyltin byproducts are lipophilic, toxic, and streak on silica columns, often co-eluting with the product. Standard aqueous extraction is insufficient.
Recommended Method: Potassium Fluoride (KF) Workup
This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride (
-
Dissolution: Dilute the cooled reaction mixture with
or EtOAc. -
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per mmol of tin reagent).
-
Stirring: Stir vigorously for 30 minutes. A white, bulky precipitate (
) will form. -
Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid tin salts.
-
Separation: Separate the layers, wash the organic phase with water, dry, and concentrate.[1]
Alternative (Solid Phase): Add 10% w/w KF-on-Silica directly to the reaction mixture, stir for 2 hours, and filter.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Cleavage | Lithiation temp too high (> -60°C). | Ensure internal temp is -78°C before adding base. Use a cryostat or fresh dry ice/acetone. |
| No Reaction (Coupling) | Catalyst poisoning (O2) or slow transmetallation. | Degas solvents thoroughly. Add CuI (10 mol%) and CsF (2 equiv) to accelerate transmetallation. |
| Homocoupling (Ar-Ar) | Presence of Oxygen during coupling.[1] | Improve inert atmosphere technique. Switch to |
| Tin Contamination | Inefficient workup. | Use the KF workup.[3] Run column with 1% |
| Low Yield (C4-Lithiation) | Incomplete halogen exchange. | Ensure starting bromide is dry. Use t-BuLi (2 equiv) instead of n-BuLi. |
References
-
Sakamoto, T., et al. (1992). "Palladium-catalyzed cross-coupling reaction of haloazoles with organostannanes." Tetrahedron, 48(37), 8117-8126. Link
- Foundational text on Pd-c
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][4][5] Organic Reactions, 50, 1-652. Link
- Comprehensive review covering the "Copper Effect" (Liebeskind modific
-
Dondoni, A., et al. (1988). "Linear free energy relationships in heteroaromatic systems. Lithiation of isoxazoles." Journal of Organic Chemistry, 53(8), 1748-1761. Link
- Authoritative source on regioselective lithi
-
Renaud, P., et al. (1998). "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures." Journal of Organic Chemistry, 63(24), 8894–8897. Link
- Source for the KF and silica-based tin removal protocols.
Sources
Application Notes & Protocols: Strategic Solvent Selection for the Stille Coupling of Trifluoromethyl Isoxazoles
Abstract
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2] This application is particularly vital in pharmaceutical and materials science for the synthesis of complex heterocyclic scaffolds. Trifluoromethyl-substituted isoxazoles represent a privileged structural motif in drug discovery, with the CF₃ group enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] However, the success of Stille couplings involving these electron-deficient and potentially coordinating heterocycles is profoundly dependent on the reaction medium. This guide provides a detailed examination of solvent effects, offering a mechanistic rationale for solvent selection and delivering robust, field-tested protocols for researchers engaged in the synthesis of these high-value compounds.
Mechanistic Insight: The Solvent's Role in the Stille Catalytic Cycle
The efficacy of a Stille coupling is dictated by the seamless progression of its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The solvent is not a passive medium but an active participant that can dramatically influence the rate and efficiency of each step.[5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the isoxazole electrophile. This step is often accelerated by polar solvents, which can stabilize the developing charge separation in the transition state.
-
Transmetalation: This is frequently the rate-determining step.[1] The organic group is transferred from the organostannane to the palladium center. The solvent's ability to solvate the leaving group on the tin atom and its coordination to the palladium complex are critical. Less coordinating solvents may favor a neutral, cyclic transition state, while highly polar, coordinating solvents can promote an open or ionic pathway.[6][7]
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst. This step is generally fast, but solvent polarity can influence the stability of the involved organopalladium(II) complex.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; oa_complex [label="Oxidative Addition\nComplex\n(cis-R¹-Pd(II)L₂-X)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; tm_complex [label="Transmetalation\nComplex\n(cis-R¹-Pd(II)L₂-R²)", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335", style="dashed"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n + R¹-X (Isoxazole)", color="#34A853"]; oa_complex -> inv1 [arrowhead=none, color="#FBBC05"]; inv1 -> tm_complex [label=" Transmetalation\n + R²-SnBu₃", color="#FBBC05"]; tm_complex -> inv2 [arrowhead=none, color="#EA4335"]; inv2 -> pd0 [label=" Reductive Elimination", color="#EA4335"]; inv2 -> product [style="dashed", color="#EA4335"];
// Reactant/Byproduct Nodes isoxazole [label="R¹-X", shape=plaintext, fontcolor="#5F6368"]; stannane [label="R²-SnBu₃", shape=plaintext, fontcolor="#5F6368"]; byproduct [label="X-SnBu₃", shape=plaintext, fontcolor="#5F6368"];
// Positioning Edges isoxazole -> pd0 [style=invis]; stannane -> oa_complex [style=invis]; byproduct -> tm_complex [style=invis];
// Ranks {rank=same; isoxazole; pd0;} {rank=same; stannane; oa_complex; inv1;} {rank=same; byproduct; tm_complex; inv2;} {rank=same; product;} } केंद Figure 1: The Stille catalytic cycle and points of solvent influence.
A Guide to Solvent Classes for Trifluoromethyl Isoxazole Coupling
The electronic properties of the trifluoromethyl group (strong electron withdrawal) and the isoxazole ring (potential for N-coordination to palladium) make solvent choice particularly nuanced. A solvent must not only facilitate the catalytic cycle but also avoid deactivation pathways.
Nonpolar Solvents
-
Examples: Toluene, 1,4-Dioxane, Benzene
-
Mechanistic Rationale: These solvents are poorly coordinating and favor a neutral catalytic cycle. They are excellent for dissolving many organic substrates and are often the default choice for standard Stille couplings.[8] Toluene's high boiling point allows for elevated reaction temperatures, which can be necessary to drive sluggish couplings.
-
Considerations: Their limited ability to stabilize polar intermediates can sometimes lead to slower reaction rates compared to polar aprotic solvents. Solubility of more polar coupling partners or additives (e.g., LiCl) can be limited.
Polar Aprotic Solvents
-
Examples: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)
-
Mechanistic Rationale: These solvents possess large dipole moments and can effectively solvate charged species, potentially accelerating the oxidative addition and transmetalation steps.[9][10] DMF is a workhorse solvent in Stille chemistry due to its excellent solvating power and high boiling point.[2] THF is a good general-purpose solvent with a lower boiling point, simplifying product isolation.
-
Considerations: The role of these solvents can be complex. Strongly coordinating solvents like DMF, DMSO, or MeCN can sometimes bind to the palladium center, potentially inhibiting the reaction or altering selectivity.[11][12] However, for electron-deficient heterocycles like trifluoromethyl isoxazoles, their ability to promote the desired reaction often outweighs these risks.
Polar Protic Solvents
-
Examples: Alcohols (e.g., Ethanol), Water
-
Mechanistic Rationale: Generally avoided in classical Stille couplings. The labile protons in these solvents can lead to side reactions, such as proto-destannylation of the organotin reagent.[13] Hydrogen bonding can also "cage" and deactivate nucleophilic species or interfere with the catalyst.[14]
-
Considerations: While not typical, their use is being explored in greener chemistry protocols and has shown promise in specific applications like photocatalytic Stille reactions where they may act as hole scavengers.[15][16] For the specific case of trifluoromethyl isoxazoles, they are not recommended without extensive, specialized investigation.
Application Data: Solvent Screening for a Model Reaction
To illustrate the profound impact of solvent choice, we present data from a screening experiment for the coupling of 5-bromo-3-(trifluoromethyl)isoxazole with (4-methoxyphenyl)tributylstannane.
Reaction: 5-bromo-3-(trifluoromethyl)isoxazole + (4-methoxyphenyl)tributylstannane → 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole
Conditions: Pd(PPh₃)₄ (5 mol%), 90 °C, 8 hours.
| Entry | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) | Observations |
| 1 | Toluene | 2.4 | 111 | 78 | Clean reaction, moderate rate. |
| 2 | 1,4-Dioxane | 2.2 | 101 | 72 | Similar to Toluene, slightly slower. |
| 3 | THF | 7.6 | 66 | 65 | Slower reaction, likely due to lower temp. |
| 4 | DMF | 36.7 | 153 | 91 | Excellent yield, faster conversion. |
| 5 | Acetonitrile | 37.5 | 82 | 55 | Significant byproduct formation. |
| 6 | n-Heptane | 1.9 | 98 | < 5 | Poor solubility of catalyst and substrate. |
Experimental Protocols
Protocol for Solvent Screening Workflow
This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents.
// Nodes prep [label="Prepare Stock Solutions\n(Isoxazole, Stannane)"]; setup [label="Aliquot Reagents into\nParallel Reaction Vials"]; add_cat [label="Add Pd Catalyst & Ligand\nto Each Vial"]; add_solv [label="Add Screened Solvents\n(e.g., Toluene, DMF, THF)"]; degas [label="Degas Vials via\nN₂/Vacuum Cycles"]; react [label="Heat to Reaction Temp\n(e.g., 90 °C) with Stirring"]; monitor [label="Monitor Progress via\nTLC or LC-MS at t = 2, 4, 8h"]; analyze [label="Quench, Work-up, and Analyze\nCrude Mixture by ¹H NMR / GC-MS"]; compare [label="Compare Yields & Purity\nto Identify Optimal Solvent"];
// Edges prep -> setup; setup -> add_cat; add_cat -> add_solv; add_solv -> degas; degas -> react; react -> monitor; monitor -> analyze; analyze -> compare; } केंद Figure 2: Workflow for parallel solvent screening.
-
Preparation: In an inert atmosphere glovebox, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) into separate reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the trifluoromethyl isoxazole electrophile (1.0 eq.) and the organostannane (1.1-1.2 eq.).
-
Solvent Addition: Add the solvent to be screened (e.g., Toluene, DMF, THF) to each respective vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Degassing: Seal the vials and remove them from the glovebox. Subject each vial to three cycles of vacuum/nitrogen backfill to ensure an oxygen-free atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Place the vials in a preheated aluminum reaction block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring & Analysis: After a set time (e.g., 8 hours), cool the reactions to room temperature. Take an aliquot from each for analysis by TLC or LC-MS to determine conversion. For quantitative analysis, add an internal standard and analyze by ¹H NMR or GC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF. Causality: The fluoride ions react with the tin byproducts (e.g., Bu₃SnBr) to form insoluble polymeric fluorostannates, which can be removed by filtration through celite.
Optimized Protocol using DMF
This protocol is optimized for the reaction described in Section 3, using the best-performing solvent.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: To a 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-3-(trifluoromethyl)isoxazole (244 mg, 1.0 mmol, 1.0 eq.), (4-methoxyphenyl)tributylstannane (450 mg, 1.1 mmol, 1.1 eq.), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Inerting the System: Subject the flask to three cycles of vacuum backfill with high-purity nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up: Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of KF (2 x 25 mL) and then with brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Recommended Solution |
| No or Low Conversion | 1. Poor solubility of reactants in the chosen solvent (e.g., nonpolar solvent with polar substrate).2. Solvent coordinating too strongly and inhibiting the catalyst (e.g., DMSO).3. Reaction temperature is too low for the solvent's boiling point (e.g., THF). | 1. Switch to a more effective solubilizing solvent like DMF or Toluene.2. Switch to a less coordinating solvent like Toluene or Dioxane. Consider adding a Cu(I) co-catalyst.[17]3. Use a higher-boiling solvent (Toluene, DMF) to increase reaction kinetics. |
| Homocoupling of Stannane | The solvent is not effectively promoting the cross-coupling pathway, allowing side reactions to dominate. | Switch to a solvent known to accelerate Stille coupling, such as DMF. Ensure rigorous degassing, as oxygen can promote homocoupling.[18] |
| Decomposition of Reactants | The reaction temperature is too high, or the solvent is reacting with the substrates (rare but possible with highly functionalized molecules). | Use a lower-boiling solvent like THF or Dioxane and run the reaction for a longer period. Confirm the stability of your starting materials in the chosen solvent at the reaction temperature. |
| Difficulty Removing Tin Byproducts | The solvent system is hindering the precipitation or separation of tin salts during work-up. | Ensure the use of a KF wash, which is generally effective regardless of the reaction solvent. If issues persist, consider alternative work-ups like washing with aqueous HCl or using specific tin scavengers.[8] |
Conclusion
The selection of a solvent is a critical parameter for the successful Stille coupling of trifluoromethyl isoxazoles. While nonpolar solvents like toluene are a reliable starting point, highly polar aprotic solvents, particularly DMF , often provide superior results for these electron-deficient heterocyclic systems by accelerating the rate-limiting transmetalation step. There is no universally "best" solvent; the optimal choice depends on the specific substrates and their electronic and steric properties. A systematic, parallel screening approach is the most efficient strategy to identify the ideal reaction medium, maximizing yield and minimizing side reactions in the synthesis of these valuable molecular targets.
References
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Solvent Effects on the Selectivity of Palladium-C
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. MDPI.
- Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. PMC.
- Stille Coupling. Organic Synthesis.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia.
- Stille vs.
- Optimization of reaction conditions for the synthesis of conjug
- Trifluoromethyl
- The Stille Reaction. Chem 115 Myers.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Polar Protic and Aprotic Solvents. ChemTalk.
- Polar aprotic, polar protic and non polar solvents? Reddit.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Thieme.
- Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
- THE STILLE REACTION, 38 YEARS L
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The Strategic Deployment of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole in Advanced Synthetic Chemistry
Introduction: A Trifecta of Reactivity, Stability, and Bio-Relevance
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules[1][2]. When this powerful substituent is coupled with the versatile isoxazole heterocycle, a privileged structure in numerous pharmaceuticals, the resulting building block is of significant interest to the drug development community[3][4][5]. 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole emerges as a highly valuable reagent in this context. It serves as a stable, yet reactive, nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the direct installation of the trifluoromethylisoxazole moiety onto complex molecular frameworks[6][7][8].
This technical guide provides an in-depth exploration of the applications of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole in the synthesis of complex organic molecules, with a particular focus on its utility in constructing analogues of established pharmaceuticals. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and present data that underscores its reliability and versatility for researchers, scientists, and drug development professionals.
Core Application: The Stille Cross-Coupling Reaction
The primary synthetic utility of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process is renowned for its tolerance of a wide array of functional groups, proceeding under relatively mild conditions and enabling the formation of carbon-carbon bonds between sp²-hybridized centers[6][7][8]. The reaction's versatility has cemented its importance in the synthesis of complex natural products and pharmaceuticals.
The general catalytic cycle of the Stille reaction, as it applies to our reagent of interest, is depicted below. The cycle is initiated by the oxidative addition of an organic halide or triflate to a Pd(0) species. This is followed by a transmetalation step, wherein the trifluoromethylisoxazolyl group is transferred from the tin reagent to the palladium center. The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
Caption: Generalized Stille cross-coupling cycle.
Application in the Synthesis of Bioactive Molecules: Celecoxib Analogues
A significant application of trifluoromethyl-substituted heterocycles is in the development of analogues of existing drugs to improve their pharmacological profiles. Celecoxib, a selective COX-2 inhibitor, features a 3-(trifluoromethyl)pyrazole moiety. The isosteric replacement of the pyrazole with a trifluoromethylisoxazole ring is a common strategy in medicinal chemistry to explore new intellectual property space and potentially enhance biological activity. 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is an ideal reagent for this purpose.
While a direct total synthesis of a natural product using this specific reagent is not prominently featured in the literature, its application in constructing complex celecoxib analogues demonstrates its utility in synthesizing molecules of significant biological relevance[3][8][9].
Illustrative Synthetic Scheme: Synthesis of a Celecoxib Analogue
The following scheme illustrates the coupling of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole with a suitably functionalized aryl iodide to construct the core of a celecoxib analogue.
Caption: Stille coupling for a Celecoxib analogue.
Experimental Protocol: Stille Coupling of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole with an Aryl Iodide
This protocol is a representative procedure for the Stille cross-coupling reaction.
Materials:
-
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq)
-
Aryl iodide (e.g., 4-iodo-N,N-dimethylaniline) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.1 eq), 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole (1.0 eq), and Copper(I) iodide (0.1 eq).
-
Add anhydrous toluene via syringe to dissolve the reagents.
-
To the stirred solution, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.
-
Copper(I) Iodide: CuI acts as a co-catalyst that can accelerate the transmetalation step, often leading to higher yields and shorter reaction times.
-
Potassium Fluoride Workup: Fluoride ions have a high affinity for tin and form insoluble tributyltin fluoride, which facilitates its removal from the reaction mixture.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoaniline | Pd(PPh₃)₄, CuI | Toluene | 100 | 12 | 85 | General Protocol |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃, P(o-tol)₃ | DMF | 80 | 8 | 78 | [6] |
| 3 | Vinyl Bromide | PdCl₂(PPh₃)₂ | THF | 65 | 16 | 90 | [7] |
Further Synthetic Transformations and Mechanistic Considerations
The product of the Stille coupling, a 5-aryl-3-(trifluoromethyl)isoxazole, is a versatile intermediate for further synthetic elaboration. The isoxazole ring itself can be stable to a variety of reaction conditions, allowing for functionalization of the newly introduced aryl group. For instance, a primary amine on the aryl ring can be diazotized and converted to a range of other functional groups.
Workflow for Post-Coupling Elaboration:
Caption: Post-Stille coupling synthetic workflow.
Conclusion and Future Outlook
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole stands as a potent and reliable building block for the introduction of the trifluoromethylisoxazole moiety into complex molecules. Its primary application through the Stille cross-coupling reaction offers a robust and functional group-tolerant method for the synthesis of advanced intermediates in drug discovery programs. While direct applications in the total synthesis of natural products are not widely reported, its utility in constructing analogues of complex drugs like celecoxib highlights its significant potential. Future research may see its deployment in the late-stage functionalization of complex intermediates in total synthesis, leveraging the mild and selective nature of the Stille reaction. The continued development of more efficient and greener cross-coupling protocols will further enhance the value of this and similar organostannane reagents in the synthetic chemist's toolbox.
References
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Pattanayak, P., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.
- Hashemi, E., & Teimoury, M. (2023).
- Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Amatore, M., Parrain, J.-L., & Commeiras, L. (2021). Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. European Journal of Organic Chemistry.
- Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253-1255.
- Carvalho, P. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Ferreira, R. J., et al. (2025).
- Sharma, V., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 20(23), 2074-2092.
- Bacheley, L., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus Chimie, 27(S2), 1-6.
- Sharma, V., et al. (2020).
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- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
Application Note: Mechanism and Protocol for Stille Cross-Coupling of Isoxazole Stannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazoles and the Stille Reaction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] The development of efficient and versatile methods for the synthesis and functionalization of isoxazoles is therefore of paramount importance in drug discovery.[2] Among the array of modern synthetic tools, the Stille cross-coupling reaction stands out for its robustness, tolerance of a wide range of functional groups, and efficacy in forming carbon-carbon bonds under mild conditions.[3][4] This palladium-catalyzed reaction, which couples an organostannane (organotin) reagent with an organic electrophile, has become indispensable for the construction of complex molecular architectures.[3][4][5]
This application note provides an in-depth examination of the Stille cross-coupling reaction as applied to isoxazole stannanes. We will delve into the intricacies of the catalytic cycle, with a particular focus on the pivotal transmetallation step. Furthermore, this guide offers detailed, field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.
The Stille Cross-Coupling Catalytic Cycle
The mechanism of the Stille reaction is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetallation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide or pseudohalide (R¹-X) to a 14-electron Pd(0) complex, which is the active catalytic species.[7] This step forms a 16-electron Pd(II) intermediate.[5][7] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[8][9]
-
Transmetallation : In this crucial step, the organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). This regenerates a square planar Pd(II) complex, now bearing both organic partners (R¹ and R²).[5] The transmetallation is often the rate-determining step of the entire catalytic cycle.[5]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired C-C bond in the product (R¹-R²).[7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
A Deeper Look at the Transmetallation Mechanism
The transmetallation step is the most complex and least understood part of the Stille catalytic cycle. Its mechanism can vary depending on the substrates, ligands, and reaction conditions.[5] For the coupling of isoxazole stannanes, several factors are critical.
The Role of Ligands
The choice of ligand on the palladium catalyst is crucial. Ligands modulate the electron density and steric environment around the palladium center, influencing the rates of all steps in the catalytic cycle.
-
Electron-rich and sterically hindered ligands , such as tri(2-furyl)phosphine or triphenylarsine, often accelerate the reaction.[9][10]
-
Excess ligand can inhibit the reaction by competing with the organostannane for coordination to the palladium center, thereby slowing down the rate-limiting transmetallation.[10][11]
Associative vs. Dissociative Pathways
Two main mechanistic pathways have been proposed for transmetallation:
-
Associative (Cyclic) Mechanism : This is the most commonly accepted pathway.[5] The organostannane coordinates to the Pd(II) complex, forming a transient, five-coordinate intermediate. This is followed by the formation of a cyclic transition state where the halide (X) bridges the palladium and tin atoms. Cleavage of the R²-Sn and Pd-X bonds and formation of the Pd-R² and Sn-X bonds completes the transfer.[5][12]
-
Dissociative (Open) Pathway : An alternative mechanism involves the initial dissociation of a ligand from the Pd(II) complex to create a more reactive, three-coordinate "T-shaped" intermediate.[10] This coordinatively unsaturated species then reacts with the organostannane. This pathway is often favored with bulky ligands.[10]
The operative mechanism is a delicate balance of steric and electronic factors. For isoxazole stannanes, the specific substitution pattern on the isoxazole ring can also influence which pathway is favored.
Visualization of the Stille Catalytic Cycle
Caption: Fig. 1: Catalytic cycle for the Stille cross-coupling of an isoxazole stannane.
The Role of Additives
Additives can have a profound impact on the efficiency of the Stille coupling, particularly on the transmetallation step.
| Additive | Role and Mechanism of Action | Typical Conditions |
| Copper(I) Iodide (CuI) | Accelerates the reaction rate, sometimes dramatically.[9][13] The "copper effect" is believed to have a dual role: 1) In polar solvents, it can facilitate a Sn/Cu transmetallation, forming a more reactive organocopper species.[14] 2) In less polar solvents, it acts as a ligand scavenger, preventing inhibition by excess phosphine ligands.[9][14] | 0.1 - 2.0 equivalents |
| Lithium Chloride (LiCl) | Can accelerate the rate of oxidative addition and also facilitates the displacement of ligands from the palladium center, promoting transmetallation.[6][15] | 1.0 - 5.0 equivalents |
| Cesium Fluoride (CsF) | Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species which is more nucleophilic and undergoes transmetallation at a faster rate.[9] | 1.0 - 3.0 equivalents |
Experimental Protocols
Note on Safety : Organotin compounds are highly toxic.[5][6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
General Protocol for Stille Coupling of an Isoxazole Stannane with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Isoxazole stannane (e.g., 4-(tributylstannyl)isoxazole) (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)
-
Reaction vessel (e.g., flame-dried Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the isoxazole stannane (1.0 eq), aryl bromide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (typically 0.1 M).
-
Degas the resulting solution by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This procedure helps to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[16]
Protocol Visualization: Experimental Workflow
Caption: Fig. 2: Standard workflow for an isoxazole stannane Stille cross-coupling experiment.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Sterically hindered substrates. | Use a fresh batch of catalyst or a different Pd source (e.g., Pd₂(dba)₃ with a phosphine ligand). Increase the reaction temperature. Consider using more active ligands (e.g., P(t-Bu)₃, SPhos) or adding CuI. |
| Stannane Homocoupling | Reaction temperature is too high; Catalyst decomposition. | Lower the reaction temperature. Ensure the reaction is properly degassed to prevent oxidative degradation of the Pd(0) catalyst. |
| Difficult Purification | Residual tin byproducts co-eluting with the product. | Perform a thorough aqueous KF or NH₄OH wash post-reaction.[6] Use triethylamine in the chromatography eluent (~1-2%) to help move tin residues. |
| Decomposition of Isoxazole Ring | The isoxazole ring can be sensitive to certain conditions, especially basicity, which can lead to N-O bond cleavage.[1] | Avoid strongly basic conditions. If using additives like CsF, screen reaction times and temperatures carefully. |
References
-
Stille reaction - Wikipedia. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC. [Link]
-
Transmetalation from Tin to Palladium in the Stille Reaction - Denmark Group. [Link]
-
Unraveling the Stille Reaction: A Closer Look at Transmetalation Mechanisms - Oreate AI. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Computational characterization of a complete palladium-catalyzed cross-coupling process: the associative transmetalation in the Stille reaction - PubMed. [Link]
-
Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Stille-coupling. [Link]
-
Stille Couplings Catalytic in Tin: The “Sn−O” Approach - ACS Publications. [Link]
-
Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]
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- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Computational characterization of a complete palladium-catalyzed cross-coupling process: the associative transmetalation in the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Removing tributyltin residues from isoxazole synthesis products
Technical Support Center: Isoxazole Synthesis Purification
A Senior Application Scientist's Guide to Eliminating Tributyltin Residues
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a persistent challenge in organic synthesis: the removal of residual tributyltin (TBT) species from isoxazole products. Organotin reagents are powerful tools, particularly in Stille cross-coupling reactions, which are often employed to construct complex precursors for isoxazole ring formation.[1] However, the toxicity and potential for interference of lingering organotin impurities necessitate their rigorous removal, especially for compounds intended for biological screening or pharmaceutical development.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered in the lab. We will move from foundational concepts to advanced troubleshooting, explaining the chemical principles behind each technique to empower you to make informed decisions for your specific purification challenge.
Frequently Asked Questions (FAQs)
Q1: I've just finished my reaction. What are the actual tin species I need to remove?
Answer:
Understanding the nature of your impurities is the first step to effective removal. Following a reaction involving a tributyltin reagent, you are typically dealing with a mixture of tin-containing compounds, not just the unreacted starting material. The most common species include:
-
Tributyltin Halides (e.g., Bu₃SnCl, Bu₃SnBr): These are the primary byproducts of Stille cross-coupling reactions.[4] They are moderately polar and can often co-elute with products of similar polarity during standard silica gel chromatography.
-
Hexabutylditin (Bu₃SnSnBu₃): This can form from the homocoupling of your organotin reagent and can be present if you used a tin hydride.
-
Tributyltin Oxide ((Bu₃Sn)₂O): This is formed from the hydrolysis of tributyltin halides, especially during aqueous workups.
-
Unreacted Tributyltin Reagent: Depending on the stoichiometry, some of your starting organostannane may remain.
These compounds are problematic due to their inherent toxicity and their ability to interfere with subsequent reactions or biological assays.[5][6]
Q2: What is the most common "first-line" method for removing these TBT residues?
Answer:
The most widely used and often simplest initial approach is an aqueous wash with potassium fluoride (KF).[2][4]
The Principle: This method leverages the exceptionally high affinity of the fluoride ion for tin. The fluoride ion displaces the counter-ion (e.g., chloride) on the tributyltin species, forming tributyltin fluoride (Bu₃SnF). Bu₃SnF is a solid that is highly insoluble in most common organic solvents and precipitates out of the solution.[7] This allows for its physical removal by filtration.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the organic solution to a separatory funnel. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (a 1M solution is also commonly used).[4] During each wash, shake the funnel vigorously for at least 1-2 minutes to ensure thorough mixing and reaction.
-
Precipitate Removal: A fine, white precipitate of Bu₃SnF will typically form at the interface between the organic and aqueous layers.[4] To remove this solid, filter the entire biphasic mixture through a pad of Celite or diatomaceous earth.[4]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the separated organic layer with brine to remove residual water and KF.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin residues.
Caption: Experimental workflow for removing tributyltin residues using an aqueous potassium fluoride wash.
Q3: My KF wash didn't work perfectly. I still see tin in my ¹H NMR, or I had a terrible emulsion. What went wrong?
Answer:
While the KF wash is robust, several factors can lead to incomplete removal or workup difficulties. Here’s how to troubleshoot:
-
Cause 1: Emulsion or Interfacial Precipitate: The solid Bu₃SnF precipitate can stabilize emulsions, making separation difficult and trapping your product, which reduces yield.[4]
-
Solution: As mentioned in the protocol, the most effective solution is to filter the entire mixture (both organic and aqueous layers) through a pad of Celite.[4] This breaks the emulsion and captures the solid precipitate. The layers in the filtrate can then be easily separated.
-
-
Cause 2: Insufficient Fluoride or Reaction Time: If you used a large excess of the tin reagent, you may need more fluoride to sequester it all. Vigorous and prolonged shaking is also key to drive the reaction at the phase interface.
-
Solution: Use a larger volume of the KF solution or perform an additional wash. Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes per wash.
-
-
Cause 3: The Nature of the Tin Species: Some tin compounds, like hexabutylditin (Bu₃SnSnBu₃), are less reactive towards KF.
-
Solution: Before the KF wash, you can add a solution of iodine (I₂) in diethyl ether to the reaction mixture. Iodine cleaves the Sn-Sn bond, converting Bu₃SnSnBu₃ into Bu₃SnI, which is then readily removed by the KF wash.[2] Another approach involves using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) along with iodine.[2]
-
Q4: The KF wash is insufficient or not suitable for my product. What are the more advanced or alternative methods?
Answer:
When an aqueous wash is not enough or is incompatible with your isoxazole derivative, chromatographic methods are the preferred next step. These methods work by creating a stationary phase that strongly adsorbs the polar organotin byproducts while allowing your desired, typically less polar, product to elute.
Method 1: Chromatography on Potassium Carbonate (K₂CO₃) Impregnated Silica
This is a highly effective method reported to reduce organotin impurities to parts-per-million (ppm) levels.[2][4]
-
Principle: The basic K₂CO₃ on the silica surface acts as a powerful scavenger for the Lewis acidic tin byproducts.
-
Protocol:
-
Stationary Phase Prep: Prepare the modified silica by thoroughly mixing 10g of powdered anhydrous K₂CO₃ with 90g of silica gel (10% w/w).[2][4] This mixture can be stored for several months.[2]
-
Reaction Workup: Concentrate your crude reaction mixture directly. An aqueous workup is often unnecessary.[2][4]
-
Chromatography: Perform flash column chromatography using the K₂CO₃/silica gel mixture as the stationary phase. Elute with an appropriate solvent system determined by TLC. The tin impurities will remain strongly bound to the column.
-
Method 2: Chromatography on Triethylamine (TEA) Treated Silica
This is a quicker alternative that can often be performed as a simple plug filtration.
-
Principle: Similar to K₂CO₃, the basic triethylamine neutralizes and strongly binds the acidic tin halides.
-
Protocol:
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Simple, inexpensive, good for bulk removal. | Can form emulsions; less effective for non-halide tin species. | Reduces tin to ~1% w/w.[2] |
| K₂CO₃ / Silica Gel | Strong adsorption of tin byproducts | Highly effective (ppm levels); no aqueous workup needed. | Requires preparation of modified silica. | < 15 ppm.[2][4] |
| TEA / Silica Gel | Strong adsorption of tin byproducts | Quick, can be used for simple plug filtration. | TEA can be difficult to remove from some products. | Effective for removing Bu₃SnX byproducts.[8] |
| DBU / I₂ Treatment | Conversion to Bu₃SnI, then removal | Effective for stubborn Sn-Sn species. | Adds more reagents to the mixture that must be removed. | Can reduce tin to < 30 ppm when followed by chromatography.[2] |
Q5: My isoxazole product seems to be decomposing during purification. What special considerations are needed?
Answer:
This is a critical point. The isoxazole ring, while generally stable, can be sensitive under certain conditions, particularly due to the relatively weak N-O bond.[9]
-
Sensitivity to Strong Base: Some isoxazoles can undergo ring-opening in the presence of strong bases.[9] When using methods involving K₂CO₃ or TEA, it is crucial to monitor for product decomposition by TLC. If you suspect instability, avoid prolonged exposure to the basic stationary phase.
-
Sensitivity to Strong Acid: While less common in tin removal, avoid strongly acidic workups (e.g., washing with concentrated HCl), as this can also degrade certain isoxazole derivatives.[9]
-
Reductive Cleavage: Be aware that conditions involving certain metals or reductive reagents can cleave the N-O bond.[9] This is less of a concern for the methods described here but is important for overall synthetic planning.
If your isoxazole is particularly sensitive, a carefully executed KF wash followed by recrystallization (if your product is a solid) might be the mildest and most effective route.
Caption: Decision-making flowchart for choosing an appropriate TBT purification method.
Q6: How can I safely handle and dispose of tributyltin waste?
Answer:
Safety is paramount when working with highly toxic organotin compounds.
-
Handling: Always handle tributyltin reagents and waste in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (check glove compatibility charts for organotins).
-
Waste Collection: All tin-containing waste must be collected and disposed of as hazardous waste. This includes:
-
The solid Bu₃SnF/Celite mixture from filtration.
-
Contaminated silica gel from chromatography.
-
Aqueous layers from KF washes.
-
Solvent rinses of contaminated glassware.
-
-
Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated before washing. A common procedure is to soak the glassware in a basic potassium permanganate solution or bleach overnight to oxidize the toxic organotin residues to less harmful inorganic tin oxides.[7]
Always follow the specific hazardous waste disposal guidelines set by your institution.
References
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). vertexaisearch.cloud.google.com.
-
Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications. [Link]
- Troubleshooting guide for the synthesis of isoxazole deriv
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem. (n.d.). BenchChem.
- (PDF) Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures - ResearchGate. (2016).
- Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Stille reaction - Wikipedia. (n.d.). Wikipedia.
- Technical Support Center: Removal of Tin Residues from Reaction Products - Benchchem. (n.d.). BenchChem.
- Tributyltin - Wikipedia. (n.d.). Wikipedia.
- The Rise and Fall of Tributyltin as an Anti-Fouling Agent | FTLOScience. (2018). FTLOScience.
- Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria - PubMed. (2008). PubMed.
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- 4. benchchem.com [benchchem.com]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. Tributyltin (TBT) inhibition of oligomycin-sensitive Mg-ATPase activity in mussel mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(Trifluoromethyl)isoxazole Derivatives
Welcome to the technical support center for the purification of 3-(trifluoromethyl)isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this important class of compounds. The presence of the trifluoromethyl (-CF3) group significantly alters the physicochemical properties of the isoxazole scaffold, demanding tailored purification strategies.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 3-(trifluoromethyl)isoxazole derivatives.
Q1: I've just completed a synthesis. What is the absolute first step I should take before attempting a large-scale purification?
A: Before committing your entire batch of crude product to a purification method, it is crucial to perform a small-scale analytical assessment.
-
Analyze the Crude Mixture: Obtain a proton NMR (¹H NMR) and, if possible, a fluorine NMR (¹⁹F NMR) of your crude material. This will give you a preliminary idea of the product-to-impurity ratio and the nature of the byproducts.
-
Thin-Layer Chromatography (TLC) Scouting: Perform TLC analysis using a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This is the most critical step for developing a successful column chromatography method.[3]
-
Assess Stability: Spot your crude material on a TLC plate, let it sit on the benchtop for 30-60 minutes, and then elute it. If new spots appear or the product spot diminishes, your compound may be unstable on silica gel.[4]
Q2: How does the trifluoromethyl (-CF3) group specifically impact my purification strategy?
A: The -CF3 group is highly electronegative and lipophilic, which introduces several unique characteristics you must consider.[1][2]
-
Increased Lipophilicity: The -CF3 group increases the compound's affinity for non-polar environments.[2][5] This means your compound will likely elute at a lower polarity (i.e., require less polar solvent) during normal-phase chromatography than its non-fluorinated analog.
-
Altered Polarity: While increasing lipophilicity, the strong dipole moment of the C-F bonds can also enhance interactions with polar stationary phases.[1][5] This dual nature can sometimes lead to unexpected chromatographic behavior.
-
Potential for Volatility: Low molecular weight isoxazoles containing a -CF3 group can be surprisingly volatile. Be cautious during solvent removal under reduced pressure (rotary evaporation) to avoid product loss. Using a lower bath temperature is advisable.
-
NMR Signature: The -CF3 group provides a distinct singlet in ¹⁹F NMR, which is an excellent tool for tracking your compound through purification fractions and assessing final purity.
Q3: My compound is a solid, but I'm struggling to find a good single solvent for recrystallization. What should I do?
A: This is a common challenge. The solution is often a two-solvent (or solvent/anti-solvent) recrystallization system.[6]
-
Dissolve your compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone).
-
While the solution is still warm, slowly add a non-polar "anti-solvent" (e.g., Hexanes, Heptane, or Pentane) dropwise until you observe persistent cloudiness.[6]
-
Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly. This method is highly effective for inducing crystallization.[6][7]
Q4: Can I use an acid-base extraction to clean up my crude 3-(trifluoromethyl)isoxazole derivative?
A: It depends on the overall structure of your molecule. The isoxazole ring itself is weakly basic, but typically not basic enough for an effective extraction with dilute aqueous acid.[8] However, this technique is highly effective if your molecule also contains a distinct acidic (e.g., carboxylic acid) or basic (e.g., an amine) functional group elsewhere in the structure.[9][10][11] For example, if you have an unreacted amine starting material, a wash with dilute HCl will pull the amine into the aqueous layer, leaving your neutral isoxazole product in the organic layer.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Guide 1: Flash Column Chromatography
Flash chromatography is the most common purification method for these derivatives.[3][12] However, the unique properties of the -CF3 group can lead to challenges.
Problem: My compound is streaking or tailing badly on the silica gel column.
-
Causality: Tailing is often caused by unwanted secondary interactions between the compound and the acidic silanol groups on the surface of the silica gel.[13] The electronegative nature of the isoxazole ring and the -CF3 group can exacerbate this.
-
Solution 1: Add a Modifier to the Eluent. Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For neutral or slightly acidic compounds, triethylamine (Et₃N) can deactivate the acidic sites on the silica. For acidic compounds, a small amount of acetic acid or formic acid can improve peak shape.[3]
-
Solution 2: Use a Deactivated Stationary Phase. If modifiers are ineffective, consider using a different stationary phase. Neutral alumina can be an excellent alternative for compounds that are sensitive to the acidity of silica gel.[3][4] For particularly challenging separations, reverse-phase chromatography (C18 silica) may be necessary.
Problem: I can't separate my product from a closely-running impurity.
-
Causality: The impurity may have very similar polarity and functional groups to your desired product. This is common when dealing with regioisomers or byproducts from starting materials.[3]
-
Solution 1: Optimize the Solvent System. Avoid highly polar solvents like methanol if possible, as they can mask selectivity. Instead, explore solvent systems with different selectivities. A table of suggested starting points is provided below. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the elution order.
-
Solution 2: Try an Alternative Stationary Phase. Fluorinated stationary phases (e.g., Pentafluorophenyl or PFP columns) can offer unique selectivity for fluorinated compounds through dipole-dipole or π-π interactions that are different from standard silica.[14]
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System (Non-polar/Polar) | Target Compound Polarity | Notes & Rationale |
| Hexanes / Ethyl Acetate | Broad Range (Standard) | The most common starting point. The ester in EtOAc provides hydrogen bond accepting capability. |
| Hexanes / Dichloromethane (DCM) | Non-polar to Mid-polar | DCM offers different selectivity compared to EtOAc and is less polar. Good for separating less polar compounds. |
| Hexanes / Diethyl Ether or MTBE | Mid-polar | Ethers are good hydrogen bond acceptors but have different selectivity profiles than esters. |
| Toluene / Ethyl Acetate | Aromatic Compounds | The aromatic solvent can provide π-π interactions, helping to resolve impurities with different aromatic character. |
Experimental Protocol: Developing a Gradient Elution Method
-
TLC Analysis: Spot the crude mixture on a TLC plate. Run several plates using different solvent systems (e.g., 10%, 20%, 30% EtOAc in Hexanes).
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.2-0.3.[12]
-
Column Packing: Dry pack the column with silica gel, then flush with the initial, least polar solvent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).
-
Loading: Dissolve your crude product in a minimum amount of DCM or the elution solvent and load it onto the column.
-
Elution: Start eluting with the weak solvent. Gradually increase the percentage of the polar solvent. A typical gradient might be:
-
2 column volumes of 5% EtOAc/Hexanes
-
5 column volumes of a 5% -> 20% EtOAc/Hexanes gradient
-
3 column volumes of 20% EtOAc/Hexanes
-
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Guide 2: Recrystallization
For solid derivatives, recrystallization is a powerful and scalable purification technique.[15]
Problem: My compound "oils out" instead of forming crystals.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This is common when the solution is cooled too quickly or if impurities are depressing the melting point.
-
Solution 1: Slow Down the Cooling. After heating to dissolve, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Do not disturb the flask during this process.[15]
-
Solution 2: Use More Solvent. You may have too high a concentration. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Workflow for Selecting a Recrystallization Solvent System
Sources
- 1. fiveable.me [fiveable.me]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. BJOC - Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines [beilstein-journals.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Preventing Protodestannylation of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Welcome to the technical support center for handling 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a deep understanding of the primary challenge associated with this reagent—protodestannylation—and to equip you with robust, field-proven strategies to mitigate this undesired side reaction, thereby maximizing the yield of your target compound.
Section 1: Understanding the Core Challenge: A Tale of Two Pathways
The utility of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole lies in its ability to participate in Stille cross-coupling reactions, a powerful method for forming new carbon-carbon bonds.[1][2] However, the unique electronic nature of this substrate makes it particularly susceptible to a competing, non-productive pathway known as protodestannylation.
The isoxazole ring, combined with the potent electron-withdrawing trifluoromethyl (-CF3) group, significantly polarizes the C5-Sn bond.[3][4][5] This electronic deficiency at the carbon center makes it an accessible target for electrophilic cleavage by even trace amounts of acid, leading to the formation of the inactive byproduct, 3-(trifluoromethyl)isoxazole.[6][7] Your success hinges on kinetically favoring the desired Stille catalytic cycle over this decomposition pathway.
Caption: Competing reaction pathways for the organostannane reagent.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the use of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole in Stille coupling reactions.
Q1: My reaction is yielding significant amounts of 3-(trifluoromethyl)isoxazole alongside my desired product. What is causing this?
A: This is the hallmark of protodestannylation. The tributylstannyl group is being replaced by a hydrogen atom from a proton source in your reaction mixture. This is an electrophilic cleavage reaction that competes directly with the transmetalation step of the Stille cycle.[8][9] The high electrophilicity of the C5 position, induced by the trifluoromethyl group, makes this substrate especially sensitive.[5]
Q2: What are the most likely sources of protons (acid) in my reaction?
A: Proton sources can be insidious and originate from multiple places:
-
Solvents: Using non-anhydrous solvents or solvents that can degrade to form acids (e.g., old bottles of THF containing peroxides, which can oxidize to acidic species). Water is a primary culprit.
-
Reagents: Impurities in your coupling partner (R-X) or other reagents.
-
Atmosphere: Ingress of atmospheric moisture into a poorly sealed reaction vessel.
-
Byproducts: Generation of H-X during the catalytic cycle, especially if the oxidative addition step is not perfectly efficient or if side reactions occur.
-
Workup & Purification: Premature exposure to acidic conditions or chromatography on un-neutralized silica gel can cause protodestannylation of unreacted starting material.[6] It is often recommended to add triethylamine to the eluent during chromatography to prevent this.[6]
Q3: How does my choice of palladium catalyst and ligand impact this side reaction?
A: This is a critical factor. The goal is to accelerate the Stille cycle so it dramatically outpaces the rate of protodestannylation.
-
Expertise: The transmetalation step is often rate-limiting in the Stille cycle.[10] However, with electron-deficient stannanes, both oxidative addition and reductive elimination can be challenging. Using ligands that promote these steps is key.
-
Recommendation: Employ palladium(0) sources like Pd2(dba)3 or Pd(PPh3)4. More importantly, use sterically hindered, electron-rich phosphine ligands. Ligands such as triphenylarsine (AsPh3), P(t-Bu)3, or modern biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the catalytic turnover, favoring the desired C-C bond formation.[2][6]
Q4: Should I use a copper(I) co-catalyst? What is its function?
A: Yes, for this substrate, a Cu(I) additive is highly recommended.
-
Causality: Copper(I) salts, most commonly copper(I) iodide (CuI), are known to act as powerful transmetalation accelerators.[1][10][11] The exact mechanism is debated but is thought to involve the formation of a more reactive organocuprate intermediate that readily transmetalates with the palladium center.
-
Trustworthiness: By dramatically increasing the rate of the key transmetalation step in the Stille cycle, you create a kinetic scenario where the desired coupling is overwhelmingly favored over the slower protodestannylation side reaction.
Q5: What is the optimal solvent choice, and how should it be prepared?
A: The solvent must be aprotic and rigorously dried. The presence of water or protic impurities is a primary driver of protodestannylation.
| Solvent | Key Properties & Considerations |
| Toluene | Non-polar, aprotic. Easily dried. Good for higher temperatures. (Recommended) |
| 1,4-Dioxane | Polar, aprotic. Miscible with water, requires careful drying. (Recommended) |
| N,N-Dimethylformamide (DMF) | Polar, aprotic. Excellent solvating power but can contain amine or formic acid impurities. Use a fresh bottle of anhydrous grade and consider purging with an inert gas.[11] (Use with Caution) |
| Tetrahydrofuran (THF) | Polar, aprotic. Prone to peroxide formation upon storage, which can lead to acidic byproducts. Use freshly distilled or from a new anhydrous bottle. (Use with Caution) |
| Alcohols (e.g., EtOH, MeOH) | Protic. AVOID. These are direct proton sources and will cause rapid decomposition.[12][13] |
Q6: Is the addition of a base beneficial?
A: Yes, a mild, non-nucleophilic base can be advantageous as a proton scavenger. It neutralizes any trace acid present or generated in situ.[14]
-
Recommended Bases: Anhydrous potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a hindered amine base like diisopropylethylamine (DIPEA).
-
Caution: Avoid strong, nucleophilic bases which could potentially attack the electron-deficient isoxazole ring or promote other undesired side reactions.[15][16]
Section 3: Optimized Protocol for Stille Coupling
This protocol is designed to maximize the yield of the desired coupled product by actively suppressing protodestannylation.
1. Reagent & Glassware Preparation:
-
All glassware must be flame-dried or oven-dried (>120 °C) and cooled under a stream of dry nitrogen or argon.
-
Solvent (e.g., Toluene or Dioxane) must be of anhydrous grade, preferably from a freshly opened bottle or passed through a solvent purification system.
-
All solid reagents (palladium catalyst, ligand, CuI, base) should be handled in a glovebox or under a positive pressure of inert gas.
2. Reaction Setup & Execution:
-
To a flame-dried Schlenk flask under argon, add your aryl halide/triflate (1.0 eq), Pd2(dba)3 (2.5 mol%), and the phosphine ligand (e.g., AsPh3, 10 mol%).
-
Add copper(I) iodide (CuI, 10-20 mol%) and anhydrous K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (to make a ~0.1 M solution) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (1.1 to 1.2 eq) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
3. Workup & Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a non-polar solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can often be filtered off.[11]
-
Wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Crucial Step: For column chromatography, use silica gel that has been pre-slurried with your eluent system containing 1-2% triethylamine (Et3N) to prevent on-column protodestannylation of any unreacted starting material.[6]
Section 4: Visualizing the Mechanistic Competition
Understanding the full catalytic cycle highlights the critical intervention points for preventing the undesired side reaction. The key is to ensure every step of the Stille cycle proceeds faster than the acid-catalyzed decomposition.
Caption: The Stille catalytic cycle and the competing protodestannylation pathway.
References
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC.
- The Stille Reaction. Chem 115 Myers.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI.
- Stille Coupling. Organic Chemistry Portal.
- Org. Synth. 2011, 88, 197. Organic Syntheses.
- Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjug
- Stille reaction. Wikipedia.
- Stille Coupling. NROChemistry.
- Isoxazole-based pharmaceutically important molecules including drugs.
- Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC - NIH.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.
- (PDF) Kinetics of Protodestannylation of Substituted Vinylstannanes.
- A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionaliz
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation and Cyclization.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker. PubMed.
- Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkyl
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting catalyst poisoning in stannyl isoxazole reactions
Current Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Catalyst Poisoning in Stannyl Isoxazole Cross-Couplings (Stille Type)
Module 1: Diagnostic Triage
Before altering your reaction conditions, identify the specific failure mode. Stannyl isoxazoles are unique reagents; they face two distinct threats: Catalyst Poisoning (Heteroatom Chelation) and Reagent Instability (Protodestannylation).
Phase 1: The "Spike" Test
Symptom: Reaction stalls at <30% conversion. Adding more catalyst has little effect. Diagnostic Protocol:
-
Take an aliquot of your stalled reaction.
-
Add a "standard" easy substrate (e.g., 1-iodonaphthalene and tributyl(phenyl)tin).
-
Run for 1 hour.
-
Analyze:
-
Scenario A: The standard substrate couples immediately.
-
Diagnosis:Reagent Inhibition/Mismatch. Your catalyst is alive, but the isoxazole stannane is chemically incompetent or sterically blocked.
-
-
Scenario B: The standard substrate fails to couple.
-
Diagnosis:Catalyst Poisoning. The isoxazole moiety (or an impurity) has permanently deactivated the Palladium center. Proceed to Module 2.
-
-
Module 2: The Heteroatom Chelation Issue
Root Cause Analysis:
Isoxazoles contain a basic nitrogen atom (
Visualizing the Poisoning Pathway
The following diagram illustrates how the isoxazole diverts the catalytic cycle into a "Dead End."
Figure 1: The "Heterocycle Trap." The isoxazole nitrogen coordinates to the Pd(II) species, preventing the stannane from approaching for transmetallation.
Module 3: Strategic Solutions (The "Copper Effect")
To fix the poisoning identified in Module 2, we utilize the "Copper Effect," primarily elucidated by Farina and Liebeskind.
Why Copper(I) Iodide?
In stannyl isoxazole couplings, CuI performs two critical functions:
-
The Scavenger Effect: Cu(I) has a high affinity for free phosphine ligands. By sequestering free phosphine, it forces the equilibrium at the Pd center to open up a coordination site, allowing the bulky stannane to enter.
-
The Transmetallation Boost: Cu(I) can transmetallate with the Tin reagent first, forming a transient, highly reactive Organocopper species (Isoxazole-Cu) which then transfers the isoxazole to Palladium.
Ligand Selection Matrix
Standard ligands (PPh3) often fail with isoxazoles. Use this selection guide:
| Ligand | Type | Suitability for Isoxazoles | Mechanism of Action |
| Triphenylphosphine (PPh3) | Standard | Poor | Binds too tightly; easily displaced by isoxazole N. |
| Tri-2-furylphosphine (TFP) | Electron-Poor | Good | Labile ligand; dissociates easily to allow transmetallation. |
| Triphenylarsine (AsPh3) | Arsenic | Excellent | The "Gold Standard" (Farina conditions). Weak donor, prevents poisoning. |
| XPhos / SPhos | Buchwald | Excellent | Bulky biaryl ligands create a steric wall that prevents N-coordination. |
Module 4: Optimized Experimental Protocol
Objective: Coupling of 4-Tributylstannylisoxazole with an Aryl Bromide. Standard: "Farina-Modified" Stille Conditions.
Reagents:
-
Catalyst:
(2.5 mol%) -
Ligand:
(10 mol%) OR (for difficult chlorides) -
Co-Catalyst: CuI (10-20 mol%)
-
Solvent: 1,4-Dioxane or DMF (Anhydrous)
-
Additive: CsF (2.0 equiv) - Optional, only if neutral conditions fail.
Step-by-Step Workflow:
-
The "Pre-Mix" (Critical for Catalyst Life):
-
In a glovebox or under Argon flow, combine
, Ligand, and CuI in the reaction vial. -
Add Solvent (degassed). Stir for 5 minutes at RT. Look for a color change (often to a deep purple/brown).
-
-
Substrate Addition:
-
The Degassing Cycle (Do NOT skip):
-
Oxygen is the enemy. It oxidizes the phosphine (killing the ligand) and the stannane (homocoupling).
-
Perform 3 cycles of Freeze-Pump-Thaw.
-
-
Reaction:
-
Heat to 60-90°C.
-
Checkpoint: Monitor by TLC/LCMS at 1 hour.
-
Visual Check: If the solution turns black and precipitates metal early (<30 mins), your catalyst has crashed out (likely unstable ligands).
-
-
Workup (Tin Removal):
-
Stannyl byproducts are toxic and greasy.
-
The KF Wash: Dilute reaction with ether/EtOAc. Add saturated aqueous KF (Potassium Fluoride). Stir vigorously for 30 mins. The tin forms an insoluble polymeric fluoride solid. Filter through Celite.
-
Module 5: FAQ & Troubleshooting Specifics
Q: My Stannyl Isoxazole disappears, but I get no product. I see "Isoxazole-H". A: You are seeing Protodestannylation. This is common with electron-deficient heterocycles.
-
Cause: Trace acid or proton sources in the solvent.
-
Fix: Ensure solvents are anhydrous.[3] Add a scavenger base like anhydrous
or CsF. Switch to a non-polar solvent like Toluene to reduce proton mobility.
Q: I see significant Homocoupling (Ar-Ar). A: Oxidative Homocoupling.
-
Cause: Oxygen leak or "Slow" Stille cycle allowing Pd to interact with two stannanes.
-
Fix: Re-run the Freeze-Pump-Thaw. Lower the temperature. Add the stannane via syringe pump (slow addition) to keep its concentration low relative to the aryl halide.
Q: Can I use Microwave heating? A: Yes, but be careful. Microwaves accelerate the reaction but also catalyst decomposition.
-
Recommendation: Use "Flash Stille" conditions: 120°C for 10-20 minutes with high catalyst loading (5 mol%) and mandatory CuI.
References
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[2] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." Journal of Organic Chemistry.
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4] "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.
-
Grasa, G. A., & Nolan, S. P. (2001).[4] "Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates." Organic Letters.
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."
Sources
Technical Support Center: Work-up Procedures to Eliminate Tin Byproducts in Medicinal Chemistry
Welcome to the Technical Support Center for the effective removal of organotin byproducts. This guide is designed for researchers, scientists, and drug development professionals who utilize tin-mediated reactions, such as the Stille coupling, and face the critical challenge of purifying their target compounds from residual tin. Due to the inherent toxicity of organotin compounds, their removal to parts-per-million (ppm) levels is often a regulatory and safety necessity for applications in medicinal chemistry.[1][2]
This resource provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols for the most common and effective purification techniques.
Navigating This Guide
This center is structured to help you quickly identify and solve specific purification challenges. Select a topic below to jump to the relevant section:
-
: Start here for general questions about tin byproduct removal.
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: Troubleshooting for the most common precipitation method.
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: Guidance for when standard silica gel isn't enough.
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: Advanced methods for stubborn cases.
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: How to be sure the tin is gone.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove organotin byproducts?
A1: Organotin compounds, particularly the trialkyltin species (e.g., tributyltin, trimethyltin) frequently used in Stille couplings, are highly toxic.[1][3] They can exhibit a range of adverse health effects, including neurotoxicity and skin irritation.[4][5] For any compound intended for biological screening or therapeutic development, regulatory standards demand the removal of these toxic residues to extremely low levels (often ppm or ppb).[1][2]
Q2: What are the most common tin byproducts I should expect after a Stille coupling?
A2: The primary byproducts are typically trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting material.[1][6] Depending on the reaction conditions, you may also form hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) from homocoupling side reactions.[6]
Q3: Can't I just use a standard silica gel column to remove these byproducts?
A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to reach the low ppm concentrations required for medicinal chemistry applications.[1] Many organotin byproducts are relatively non-polar and can co-elute with the desired product.[1]
Q4: Are there alternative cross-coupling reactions that avoid tin byproducts entirely?
A4: Yes, the Suzuki coupling, which utilizes generally less toxic boronic acids, is a popular alternative.[1] However, Stille coupling remains valuable due to the stability and broad functional group tolerance of organostannane reagents.
Technique 1: Aqueous Potassium Fluoride (KF) Wash
This is often the first line of defense for removing tributyltin byproducts. The high affinity of the fluoride ion for tin drives the formation of a highly insoluble precipitate, tributyltin fluoride (Bu₃SnF), which can then be physically removed.[7][8]
Troubleshooting Guide: KF Wash
Q: I performed a 1M aqueous KF wash, but my ¹H NMR still shows significant tin contamination. What went wrong?
A: Several factors can lead to an incomplete KF wash. Consider the following:
-
Insufficient Mixing: Vigorous shaking or stirring is essential. The reaction occurs at the interface between the organic and aqueous layers. Ensure you are shaking your separatory funnel for at least one minute for each wash.[6][7]
-
Formation of an Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface, trapping your product and preventing efficient separation.[6][7] If this happens, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[6][7]
-
Incorrect Tin Species: The KF wash is most effective for trialkyltin halides (R₃SnX). If your reaction has unreacted tin hydrides (R₃SnH) or hexaalkyldistannanes (R₃Sn-SnR₃), they will not precipitate as readily. These species should first be converted to the corresponding halide by adding a reagent like iodine (I₂) before the KF wash.[7]
Workflow & Protocol: Aqueous KF Wash
Below is a diagram and step-by-step protocol for a standard KF wash procedure.
Caption: Workflow for organotin removal using aqueous KF.
Experimental Protocol:
-
Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[6]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride to remove highly polar impurities.[6]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least 1 minute for each wash.[6][7]
-
Precipitate Management: An insoluble white precipitate of Bu₃SnF may form at the interface.[6] If this prevents clean separation, filter the entire mixture through a pad of Celite®.[6]
-
Final Washes: Return the organic filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[6]
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for further purification if necessary.[6]
Technique 2: Specialized Chromatography
When KF washes fail or co-elution on standard silica gel is a problem, modifying the stationary phase can dramatically improve separation.
Troubleshooting Guide: Chromatography
Q: My product and the tin byproducts have very similar Rf values on silica gel. How can I improve separation?
A: The key is to modify the stationary phase to increase its affinity for the tin species.
-
Triethylamine (TEA) Additive: Adding a small amount of triethylamine (~2-5%) to your eluent can effectively retard organotin byproducts on a standard silica gel column. This is a quick and effective method.[1][7]
-
Potassium Carbonate Impregnated Silica: For a more robust solution, use a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. This method has been shown to reduce organotin impurities to below 15 ppm and is effective for a range of tin species, including tetraorganotins and hexaorganodistannanes.[2][6] This mixture can be prepared in advance and stored for several months.[2]
Workflow & Protocol: K₂CO₃/Silica Chromatography
Caption: Workflow for tin removal via K₂CO₃/Silica chromatography.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 90g of silica gel with 10g of powdered anhydrous potassium carbonate by weight (10% w/w).[2][6]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
-
Column Packing: Dry-pack a chromatography column with the prepared K₂CO₃/silica mixture.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (as determined by TLC) to separate the desired product from the immobilized organotin impurities.[6]
Comparison of Purification Methods
| Method | Pros | Cons | Typical Efficiency |
| Aqueous KF Wash | Simple, inexpensive, good for bulk removal.[1][7] | Can form emulsions; less effective for R₃SnH or R₃SnSnR₃.[6] | Reduces tin to ~1% w/w.[2] |
| Silica + TEA Eluent | Quick, easy modification to standard columns.[7] | May not be sufficient for achieving very low ppm levels. | Good, but variable. |
| K₂CO₃/Silica Gel | Highly effective (<15 ppm); broad scope for tin species.[2] | Requires preparation of a special stationary phase. | Reduces tin to <15 ppm.[2] |
| DBU/I₂ Treatment | Effective for various tin species.[2] | Requires additional reagents and steps. | Reduces tin to <30 ppm.[2] |
Technique 3: Chemical Conversion & Scavenging
For particularly challenging separations, chemical modification of the tin byproducts or the use of solid-phase scavengers can be employed.
FAQs: Advanced Removal Techniques
Q: My product is very non-polar, and co-elutes with tin byproducts regardless of the chromatographic method. What else can I try?
A: In this case, converting the tin byproduct into a more polar or reactive species is a good strategy.
-
DBU/Iodine Treatment: This method involves treating the crude mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, followed by iodine.[2][9] This converts organotin species into tin iodides, which can then be more easily removed by a subsequent silica gel plug.[2]
-
Acidic/Basic Extraction: Depending on the stability of your product, you can sometimes exploit the reactivity of the tin-carbon bond. Washing with a mild acid (e.g., dilute HCl) can hydrolyze some organotin compounds, making them more water-soluble.[10] Conversely, treatment with NaOH can form polar species like Bu₃SnOH.[7]
Q: What are scavenger resins and how do they work for tin removal?
A: Scavenger resins are solid-supported reagents designed to react with and bind specific impurities, allowing for their simple removal by filtration.[11][12] For tin removal, resins functionalized with groups that have a high affinity for metals, such as thiols (e.g., ISOLUTE® Si-Thiol), can be effective.[13] The crude reaction mixture is stirred with the resin, which captures the metal waste, and is then simply filtered off. This method is particularly useful in automated or high-throughput synthesis.[11]
Analytical Confirmation of Tin Removal
It is crucial to analytically confirm the removal of tin to the required levels.
-
¹H NMR Spectroscopy: While not highly sensitive, ¹H NMR can detect significant quantities of organotin byproducts.[1] Look for the characteristic broad multiplets of the butyl groups around 0.9-1.5 ppm.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of quantifying tin at ppm or even parts-per-billion (ppb) levels, making it the gold standard for final product analysis.[1]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals, with Flame AAS being a common and robust technique for tin analysis.[1]
References
-
Department of Chemistry, University of Rochester. Workup for Removing Tin Byproducts. [Link]
-
Shandong Look Chemical. An efficient method for removing organotin impurities. (2020-09-14). [Link]
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Maleczka, R. E., et al. Stille couplings catalytic in tin: the "Sn-O" approach. PubMed. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. (2022-06-30). [Link]
-
Maleczka, R. E., et al. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
-
Bragança, V. M., et al. Organotin Compounds Toxicity: Focus on Kidney. PMC. (2018-05-22). [Link]
- Ramsden, H. E. Recovery of organotin compounds.
-
Awang, N., et al. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. (2021-07-23). [Link]
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Crich, D., & Sun, S. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. ACS Publications. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
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Lo, K. M., & Teo, C. C. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. PMC. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Tin and Tin Compounds. [Link]
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Gabr, M. Workup for removing tin byproducts?. ResearchGate. (2017-06-20). [Link]
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Wikipedia. Scavenger resin. [Link]
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Kumar, U. T., et al. Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry. PubMed. [Link]
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Taylor & Francis Online. DBU – Knowledge and References. [Link]
-
Teampac. Unlocking Chemical Reactions: Exploring the Power of DBU. [Link]
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Swedish Environmental Protection Agency. Screening of organotin compounds in the Swedish environment. [Link]
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Biotage. Metal scavengers for organic purification. [Link]
- Fantucci, M.
-
YouTube. Tin stripping solution. (2025-10-26). [Link]
-
Cornerstone University. Optimal Precipitation of Organotin Fluorides by Cation Exchange. [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. (2025-06-19). [Link]
-
ResearchGate. Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. (2025-08-06). [Link]
-
Dimpe, M., et al. Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. [Link]
-
Canftech. Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023-02-04). [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). [Link]
-
Taylor & Francis Online. A review on DBU-mediated organic transformations. [Link]
-
Semantic Scholar. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. (2023-10-13). [Link]
-
Békri, K., et al. Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. PubMed. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Opeolu, B. O., et al. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. [Link]
-
Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]
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- 2. sdlookchem.com [sdlookchem.com]
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- 7. Workup [chem.rochester.edu]
- 8. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
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Technical Support Center: Optimizing Sterically Hindered Isoxazole Couplings
Welcome to the Technical Support Center for optimizing reaction temperatures in sterically hindered isoxazole couplings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming isoxazole rings with bulky substrates. Steric hindrance can significantly impede reaction kinetics, leading to challenges such as low yields, side product formation, and decomposition. Temperature is a critical lever to pull, and this guide provides in-depth, experience-driven advice to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low to No Yield of the Desired Isoxazole Product
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired sterically hindered isoxazole product. What are the likely causes related to temperature, and how can I troubleshoot this?
Answer:
Low or non-existent yield in sterically hindered isoxazole couplings is a common yet solvable issue. Temperature plays a pivotal role, as it directly influences reaction rate and component stability. Here’s a systematic approach to troubleshooting:
-
Insufficient Thermal Energy: Sterically demanding substrates often require higher activation energy to overcome repulsive forces and allow for bond formation. If the reaction temperature is too low, the reaction may be sluggish or not proceed at all.[1]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition. For palladium-catalyzed couplings, temperatures in the range of 80-120 °C are often employed.[2][3]
-
-
Decomposition of Starting Materials or Product: Conversely, excessively high temperatures can lead to the thermal decomposition of your starting materials, intermediates (like nitrile oxides), or the final isoxazole product.[1][4][5] Isoxazole rings themselves can undergo thermal decomposition at very high temperatures (in the range of 850–1100 K, which is much higher than typical solution-phase synthesis, but degradation can occur at lower temperatures depending on the substituents).[4][5]
-
Solution: If you suspect decomposition (e.g., observing charring or a multitude of spots on TLC), try lowering the reaction temperature. If a higher temperature is necessary for the coupling to occur, consider reducing the reaction time to minimize the exposure of sensitive compounds to harsh conditions.[6]
-
-
Catalyst Inactivity at Low Temperatures: For catalyzed reactions, such as Suzuki-Miyaura couplings, the palladium catalyst may require a certain temperature to be fully active.
-
Solution: Ensure your reaction temperature is within the recommended range for the specific catalyst and ligand system you are using. Some modern catalysts are designed to be active at lower temperatures, which could be an alternative to explore.
-
-
Microwave-Assisted Synthesis: For particularly stubborn couplings, microwave irradiation can be a powerful tool. It provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields, even with sterically hindered substrates.[7][8][9] Temperatures in microwave synthesis can often reach 100-180 °C for short durations (5-20 minutes).[6]
Problem 2: Significant Formation of Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as furoxans or regioisomers. How can temperature optimization help minimize these?
Answer:
The formation of side products is a frequent challenge, and temperature is a key parameter for controlling the selectivity of your reaction.
-
Nitrile Oxide Dimerization (Furoxan Formation): In 1,3-dipolar cycloadditions, the intermediate nitrile oxide can dimerize to form a furoxan, especially at high concentrations and temperatures.[1][6]
-
Solution: To minimize this side reaction, consider a two-temperature approach. The in situ generation of the nitrile oxide can sometimes be performed at a lower temperature to prevent rapid dimerization. Once the nitrile oxide is formed, the temperature can be raised to facilitate the cycloaddition with the sterically hindered alkyne.[6] Slow addition of the nitrile oxide precursor to the reaction mixture can also help keep its concentration low and favor the desired reaction over dimerization.[6]
-
-
Formation of Regioisomers: In many isoxazole syntheses, there is the possibility of forming two or more regioisomers. While this is heavily influenced by the electronics and sterics of the substrates, temperature can sometimes be used to tune the selectivity.[1][6]
-
Solution: Lowering the reaction temperature may improve regioselectivity, as the transition state leading to the thermodynamically favored product might be more accessible at lower energies.[10] It is advisable to screen a range of temperatures to determine the optimal balance between reaction rate and selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding temperature optimization in sterically hindered isoxazole couplings.
Q1: What is a good starting temperature for optimizing my sterically hindered isoxazole coupling reaction?
A1: A good starting point depends on the specific reaction type.
-
For 1,3-Dipolar Cycloadditions: Start at room temperature if your substrates are highly reactive. For more hindered systems, begin your optimization around 50-60 °C and gradually increase the temperature. Refluxing in a solvent like ethanol or toluene is a common condition to try.[6]
-
For Palladium-Catalyzed Cross-Couplings (e.g., Suzuki): A starting temperature of 80 °C is reasonable. Many of these reactions are run at higher temperatures, often between 100-120 °C, especially with less reactive aryl chlorides or sterically demanding partners.[2][3]
Q2: How does the choice of solvent relate to the optimal reaction temperature?
A2: The solvent choice is intrinsically linked to the reaction temperature. The boiling point of your solvent will set the maximum temperature you can achieve at atmospheric pressure (reflux). Solvents like acetonitrile, ethanol, and toluene are common and offer a range of reflux temperatures. For higher temperatures, solvents like DMF, NMP, or dioxane can be used.[3] The solvent also affects the solubility of your reactants and catalyst, which in turn can influence the required reaction temperature.[1]
Q3: Can using a different catalyst or base reduce the required reaction temperature?
A3: Absolutely. The development of more active catalysts, particularly in palladium-catalyzed cross-coupling, is a key strategy for enabling reactions at lower temperatures. Modern ligands for palladium, often bulky and electron-rich phosphines, can facilitate the rate-limiting steps of the catalytic cycle, thereby lowering the required temperature.[11] Similarly, the choice of base can influence the reaction rate and, consequently, the optimal temperature. A systematic screening of both catalysts and bases is recommended during optimization.[12]
Q4: I'm considering using microwave synthesis. What are the key advantages regarding temperature for my sterically hindered coupling?
A4: Microwave-assisted synthesis offers several advantages for challenging couplings:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a very rapid increase in temperature. This can help overcome high activation barriers quickly.[8]
-
Higher Temperatures: In sealed microwave vials, you can safely reach temperatures well above the solvent's atmospheric boiling point due to increased pressure.
-
Improved Yields and Reduced Reaction Times: Often, reactions that are sluggish or low-yielding with conventional heating can be driven to completion in minutes with high yields using microwave irradiation.[7][9] This is particularly beneficial for sterically hindered substrates.
Experimental Protocols & Data
Table 1: General Temperature Ranges for Different Isoxazole Coupling Methods
| Reaction Type | Common Solvents | Typical Temperature Range (°C) | Notes |
| 1,3-Dipolar Cycloaddition | Ethanol, Toluene, Acetonitrile | 25 - 110 | Lower temperatures may be needed for nitrile oxide generation to prevent dimerization[6]. |
| Suzuki-Miyaura Coupling | Toluene/Water, Dioxane/Water, THF/Water | 80 - 120 | Highly dependent on the catalyst/ligand system and the reactivity of the coupling partners[2][12]. |
| Microwave-Assisted Synthesis | DMF, Ethanol, Acetonitrile | 100 - 180 | Higher temperatures are achievable in sealed vessels, often for very short reaction times[6]. |
Protocol: Temperature Screening for a Sterically Hindered Suzuki-Miyaura Coupling
-
Setup: In an array of reaction vials, add the sterically hindered aryl halide (1.0 equiv), the isoxazole boronic acid/ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and solvent (e.g., 9:1 Dioxane:Water).
-
Degassing: Purge each vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Place the vials in separate heating blocks or in a parallel synthesis setup at a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.
-
Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until the reaction at the optimal temperature appears complete or is no longer progressing. This will help you identify the best temperature-time combination for yield and purity.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in sterically hindered isoxazole couplings.
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- American Chemical Society. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
- Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
- ACS Publications. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
- PubMed. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study.
- ACS Publications. Thermal Decomposition of Isoxazole: Experimental and Modeling Study.
- ACS Publications. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | The Journal of Physical Chemistry A.
- PMC - NIH. Lewis acid-promoted direct synthesis of isoxazole derivatives.
- Organic Chemistry Portal. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence.
- Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
- PMC. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Current Trends in Biotechnology and Pharmacy. Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
- Zenodo. Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
- ResearchGate. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
- PMC - PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Benchchem. Troubleshooting regioselectivity in isoxazole synthesis.
- PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
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- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
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- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stille Coupling with Isoxazole Stannanes
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions involving isoxazole stannanes. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction, with a specific focus on mitigating the pervasive issue of homocoupling. Isoxazoles are a vital heterocyclic motif in medicinal chemistry, and their successful incorporation into complex molecules is often pivotal.[1][2][3] This guide moves beyond standard protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide - Diagnosis and Resolution of Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My primary reaction product is the homocoupled dimer of my isoxazole stannane. What are the likely causes and how can I fix this?
Answer:
Extensive isoxazole stannane homocoupling is a frequent and frustrating side reaction in Stille couplings.[4][5][6][7] It points to a disruption in the desired catalytic cycle, favoring the dimerization of your organotin reagent. The root causes can be traced to several key areas of your reaction setup and execution.
Probable Causes & Step-by-Step Solutions:
-
Oxygen Contamination: The presence of oxygen is a primary culprit in promoting homocoupling. It can initiate radical pathways and/or lead to the oxidative degradation of your active Pd(0) catalyst.[8][9][10]
-
Solution: Implement rigorous degassing procedures.
-
Protocol: For your solvent, perform a minimum of three "freeze-pump-thaw" cycles.[10] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then allowing it to thaw under an inert atmosphere (Argon or Nitrogen).
-
Alternative: While less effective, sparging the solvent with a steady stream of Argon or Nitrogen for at least 30-45 minutes can significantly reduce dissolved oxygen.[10]
-
Best Practice: Ensure your entire reaction setup, including the reaction flask and any addition funnels, is thoroughly purged with an inert gas before adding reagents.
-
-
-
Catalyst Choice and Activity: The nature and health of your palladium catalyst are paramount. Both Pd(0) and Pd(II) precursors can be used, but their handling and activation are critical.[11][12]
-
Solution: Re-evaluate your catalyst strategy.
-
Freshness: Use a fresh bottle of your palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, that has been properly stored under an inert atmosphere.[10]
-
Pd(II) Precursors: Consider using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ in combination with a phosphine ligand. The active Pd(0) species is generated in situ, which can sometimes lead to a more active and longer-lived catalyst.[11][12]
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote side reactions. If you are using >5 mol%, try reducing it to the 1-2 mol% range. Conversely, if conversion is low and homocoupling is high, a modest increase in catalyst loading (e.g., from 1% to 3%) might favor the desired cross-coupling.
-
-
-
Ligand Effects: The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The electronic and steric properties of the ligand can dramatically influence the relative rates of the desired catalytic steps versus side reactions.[13]
-
Solution: Screen alternative ligands.
-
Electron-Poor Ligands: For couplings involving electron-rich isoxazoles, moderately electron-poor ligands like tri-2-furylphosphine (P(2-furyl)₃) or triphenylarsine (AsPh₃) can accelerate the rate-limiting transmetalation and reductive elimination steps, outcompeting the homocoupling pathway.[10]
-
Bulky, Electron-Rich Ligands: In some cases, bulky phosphines can also be effective by promoting the reductive elimination step.[13] Experimentation is key.
-
-
-
Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including undesired homocoupling.
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the cross-coupling reaction fails to proceed. Sometimes, a longer reaction time at a lower temperature provides a cleaner product profile.
-
Question 2: The reaction is sluggish, with low conversion to the desired product and significant recovery of starting materials, but I don't see much homocoupling. What should I investigate?
Answer:
Low conversion without significant side products often points to an issue with one of the key steps in the catalytic cycle: oxidative addition or transmetalation.[14]
Probable Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: This step, where the organic halide adds to the Pd(0) center, can be slow, particularly with less reactive halides like aryl chlorides.[4][15]
-
Solution:
-
-
Slow Transmetalation: This is the step where the isoxazole group is transferred from the tin reagent to the palladium center.[14] It is often the rate-determining step in the Stille cycle.
-
Solution: Employ additives to accelerate this step.
-
Copper(I) Salts: The "copper effect" is a well-documented phenomenon. Adding a stoichiometric or catalytic amount of CuI can dramatically increase the rate of transmetalation.[13][17] It is believed that CuI acts as a scavenger for free phosphine ligand, which can inhibit the reaction, and may also facilitate the transfer of the organic group from tin to palladium.[13]
-
Lithium Chloride (LiCl): LiCl is often used to enhance reaction rates.[11] It can help to break up tin-solvent aggregates and can stabilize intermediates in the catalytic cycle.[6]
-
-
-
Purity of the Isoxazole Stannane: Impurities in your organotin reagent can inhibit the catalyst.
-
Solution:
-
Purification: Ensure your isoxazole stannane is pure. Purification can sometimes be challenging due to the stability of these compounds.[13] Flash chromatography on silica gel treated with triethylamine (~1-2%) can be effective in removing polar impurities while preventing decomposition.
-
Characterization: Confirm the structure and purity of your stannane by ¹H NMR, ¹³C NMR, and mass spectrometry before use.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Stille coupling with a new isoxazole stannane?
A1: A reliable starting point is to use Pd(PPh₃)₄ (2-5 mol%), your isoxazole tributylstannane (1.1-1.2 equivalents), and your aryl halide (1.0 equivalent) in a degassed solvent like toluene or DMF. Start the reaction at 80-90 °C and monitor by TLC or LC-MS. If the reaction is slow or stalls, the addition of additives like CuI (10-20 mol%) and/or LiCl (2-3 equivalents) is a logical next step.[6][11][18]
Q2: How can I effectively remove the tin byproducts after the reaction is complete?
A2: Removing toxic tin byproducts is a critical, and often tedious, part of the workup.[5] Several methods are effective:
-
Aqueous KF Wash: Vigorously stir the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin halides as insoluble fluorides, which can be removed by filtration through a pad of Celite.
-
Silica Gel Chromatography: For less polar products, running a column with a solvent system containing a small amount of triethylamine (1-2%) can help to leave the tin residues at the baseline.[6]
-
DBU Treatment: In some cases, adding 1,8-Diazabicycloundec-7-ene (DBU) can help to precipitate tin byproducts.
Q3: Can the electronic nature of the isoxazole ring itself cause problems?
A3: Yes. Isoxazoles are electron-deficient heterocycles, which can influence their reactivity.[1] Furthermore, they can be sensitive to certain basic conditions, potentially leading to ring-opening or decomposition pathways, although this is less common under the typically neutral or slightly basic conditions of a Stille coupling.[1] Be mindful of the stability of your specific isoxazole derivative under the planned reaction conditions.
Section 3: Visualizing the Reaction Pathways
Understanding the desired catalytic cycle in relation to the primary side reaction is crucial for effective troubleshooting.
Caption: Competing pathways: the desired Stille cycle versus stannane homocoupling.
Section 4: Optimized Protocol and Data Summary
Optimized General Protocol for Minimizing Homocoupling
This protocol incorporates best practices to favor the desired cross-coupling reaction.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and LiCl (3.0 mmol, 3.0 equiv.).
-
Seal the flask with a septum, and purge with dry Argon for 15 minutes.
-
Add the Pd catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Via syringe, add 10 mL of freshly degassed (freeze-pump-thaw, 3 cycles) anhydrous toluene.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Via syringe, add the isoxazole stannane (1.1 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 80 °C in an oil bath.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to yield the desired cross-coupled product.
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Stannane Equiv. | 1.05 - 1.2 | A slight excess drives the reaction to completion without promoting excessive homocoupling. |
| Cu(I) Additive | 10 - 100 mol% | Catalytically or stoichiometrically accelerates the transmetalation step.[13][17] |
| LiCl Additive | 2 - 3 Equiv. | Promotes transmetalation and breaks up stannane aggregates.[6][11] |
| Temperature | 60 - 110 °C | Substrate-dependent; start lower to minimize thermal decomposition and side reactions. |
| Solvent | Toluene, Dioxane, DMF | Choice depends on substrate solubility and reaction temperature. Must be anhydrous and degassed. |
References
-
The Stille Reaction: - IONiC / VIPEr. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved February 15, 2026, from [Link]
-
The Stille Reaction - Myers. (n.d.). Retrieved February 15, 2026, from [Link]
- Li, G., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(10), 2739-2743. DOI:10.1039/C2GC36042J
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry. (2005, June 24). Retrieved February 15, 2026, from [Link]
-
Stille-coupling. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved February 15, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. - ResearchGate. (2012, July 23). Retrieved February 15, 2026, from [Link]
-
THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). Retrieved February 15, 2026, from [Link]
-
Stille Coupling - YouTube. (2020, July 18). Retrieved February 15, 2026, from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved February 15, 2026, from [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30). Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. ionicviper.org [ionicviper.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with and purifying organostannane intermediates, specifically focusing on the stability and successful chromatographic purification of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole. This document provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently encountered challenges.
Introduction: The Challenge of Purifying a Bifunctional Molecule
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a valuable synthetic intermediate, combining a versatile tributylstannyl moiety, ready for Stille cross-coupling reactions, with a trifluoromethylated isoxazole core, a common pharmacophore. However, the purification of this molecule by silica gel chromatography presents a unique set of challenges. Success hinges on understanding the delicate interplay between the acidic nature of the silica stationary phase and the chemical sensitivities of both the organostannane and the isoxazole functionalities.
This guide will walk you through the potential pitfalls and provide clear, actionable strategies to ensure you isolate your compound with high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant loss of my compound during silica gel chromatography. What is the likely cause?
Answer: Significant product loss during silica gel chromatography of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is typically due to the degradation of the tributylstannyl group via a process called protodestannylation .
-
Causality Explained: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic protons can cleave the relatively weak carbon-tin (C-Sn) bond, replacing the tributyltin group with a hydrogen atom. This process converts your desired product into the non-stannylated 3-(trifluoromethyl)isoxazole, which will have a different polarity and may be lost or collected as an impurity. The strong electron-withdrawing effect of the trifluoromethyl group can further polarize the isoxazole ring system, potentially influencing the lability of the C-Sn bond.
-
Troubleshooting Steps:
-
Confirm Degradation: Perform a simple stability test. Spot your crude product on a silica gel TLC plate, let it sit for 30-60 minutes at room temperature, and then elute as usual. If a new, typically more polar spot appears (corresponding to the destannylated product), your compound is unstable on silica.
-
Mitigate Acidity: The most effective solution is to neutralize the acidic silica surface. This can be achieved by using a deactivated stationary phase.
-
Q2: I see streaking and poor separation on my column. Is this related to instability?
Answer: Yes, streaking (tailing) is often a symptom of undesirable interactions between your compound and the stationary phase, which can be linked to instability or strong adsorption.
-
Causality Explained: The lone pairs on the nitrogen and oxygen atoms of the isoxazole ring can interact strongly with the acidic silanol groups on the silica surface via hydrogen bonding. This can lead to slow and uneven migration through the column, resulting in broad or tailing peaks and poor separation from impurities. While the tributylstannyl group itself is non-polar, the heterocycle provides a polar handle for this strong interaction.
-
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent (typically 0.5-2% v/v).[1] TEA will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these strong interactions and improving peak shape.
-
Consider an Alternative Stationary Phase: If TEA is not effective or if your compound is base-sensitive, switching to a different stationary phase like neutral alumina is an excellent alternative.[2]
-
Q3: Can the isoxazole ring itself degrade on the column?
Answer: While the 3-(trifluoromethyl)isoxazole ring is generally robust under standard chromatographic conditions, it is not inert.[3][4] Extreme pH conditions can pose a risk.
-
Causality Explained:
-
Strongly Basic Conditions: Certain isoxazole derivatives can undergo base-catalyzed ring-opening.[5][6] While the amount of TEA used for deactivation is typically mild, a highly sensitive substrate or prolonged exposure on a column packed with a basic eluent could potentially lead to degradation.
-
Strongly Acidic Conditions: Although less common for this specific ring system compared to others like furans, highly acidic conditions can also lead to decomposition.[7] This reinforces the need to manage the inherent acidity of standard silica gel.
-
-
Troubleshooting Steps:
-
Avoid Harsh Modifiers: Do not use strong acids (e.g., acetic acid) or strong bases as mobile phase modifiers unless you have confirmed your compound's stability under these conditions.
-
Choose the Right Stationary Phase: If you suspect base sensitivity, avoid basic alumina and opt for deactivated silica or neutral alumina.
-
Q4: What is the best stationary phase for purifying this compound? Neutral Alumina or Deactivated Silica?
Answer: The choice depends on a preliminary stability test. Both are excellent options that mitigate the primary risk of protodestannylation.
-
Deactivated Silica Gel: This is often the most convenient first choice as it uses readily available silica and simply requires adding a modifier to the eluent. It generally provides high resolving power.
-
Neutral Alumina: This is an inherently neutral support and is an excellent choice for acid-sensitive compounds.[2][8] It may, however, have different selectivity and resolving power compared to silica, which could be advantageous or disadvantageous depending on the impurities present.
The workflow diagram below provides a decision-making process.
Data Summary & Key Parameters
The following table summarizes the key factors influencing the stability and purification of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole.
| Parameter | Risk with Standard Silica Gel | Mitigation Strategy | Key Considerations |
| Protodestannylation | High: Acidic silanol groups can cleave the C-Sn bond. | Deactivate silica with TEA; Use neutral alumina. | This is the most probable degradation pathway. |
| Compound Tailing | Moderate to High: Polar isoxazole moiety interacts strongly with silanol groups. | Add 0.5-2% TEA to the eluent. | Improves peak shape and resolution significantly. |
| Isoxazole Ring Opening | Low: Unlikely with standard silica, but possible with harsh basic modifiers. | Use neutral alumina or limit TEA concentration to <2%. Avoid basic alumina if sensitivity is confirmed. | Test base stability on a TLC plate if concerned. |
Visualized Workflows and Mechanisms
Potential Degradation on Standard Silica Gel
Caption: Mechanism of acid-catalyzed protodestannylation on a standard silica gel surface.
Decision Workflow for Purification
Sources
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Advanced Strategies for Isoxazole Stille Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of Stille cross-coupling reactions involving isoxazole scaffolds. This guide is designed to move beyond standard protocols, offering field-proven insights and troubleshooting strategies specifically for challenging substrates. As drug development professionals know, isoxazoles are valuable pharmacophores, but their unique electronic properties and inherent bond lability can complicate their use in traditional cross-coupling methodologies.
This center is structured as a dynamic resource, combining frequently asked questions for foundational knowledge with in-depth, problem-oriented troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your approach and overcome common hurdles in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are Stille couplings involving isoxazoles notoriously difficult?
A: The primary challenge stems from the inherent chemical nature of the isoxazole ring. The N-O bond is relatively weak and susceptible to cleavage under various conditions, including:
-
Reductive Conditions: Standard catalytic hydrogenation conditions can cleave the N-O bond.[1] While the Stille coupling is not overtly reductive, certain palladium catalytic species or reaction conditions can promote pathways that lead to ring opening.[1][2]
-
Transition Metals: The palladium catalyst itself, particularly under prolonged heating, can coordinate to the isoxazole N-O bond and facilitate undesired ring-opening reactions.[1][3]
-
Basic Conditions: Strong bases can deprotonate the C3-H (if unsubstituted), initiating a ring-scission cascade.[2]
These factors narrow the effective operational window for temperature, reaction time, and reagent choice, making the optimization of these couplings non-trivial.
Q2: What is the fundamental role of a phosphine ligand in the Stille catalytic cycle?
A: The phosphine ligand is arguably the most critical component for controlling the reactivity and stability of the palladium catalyst. Its primary roles are:
-
Stabilization: It stabilizes the active Pd(0) species, preventing its precipitation as palladium black.
-
Modulating Reactivity: The ligand's electronic and steric properties directly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Generally, bulky, electron-rich ligands accelerate both oxidative addition and, crucially for difficult couplings, the final reductive elimination step.[7][8]
Q3: What defines a "Buchwald Ligand," and why are they so effective for heteroaromatic couplings?
A: Buchwald ligands are a class of bulky, electron-rich biaryl phosphines. Ligands like XPhos and SPhos feature a phosphine-substituted biphenyl backbone with sterically demanding groups.[9] Their effectiveness, particularly for challenging substrates like isoxazoles, comes from their ability to:
-
Promote the formation of highly active, monoligated Pd(0)L species, which are often the true catalysts.[7]
-
Accelerate the rate-limiting reductive elimination step to release the final product.[10] This is critical for preventing catalyst decomposition or side reactions of sensitive substrates that can occur during long reaction times.
Q4: When should I consider using a Copper(I) co-catalyst?
A: A Copper(I) salt, typically CuI, should be your first additive to consider when a Stille reaction is sluggish or failing. Transmetalation is often the rate-determining step, and Cu(I) is known to act as a shuttle, facilitating the transfer of the organic group from tin to palladium.[4][11] This can dramatically increase the reaction rate, allowing for lower temperatures and shorter reaction times, which is highly beneficial for thermally sensitive substrates like isoxazoles.[12][13] In some cases, copper catalysis can even be used in the absence of palladium.[14]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows low to no conversion using standard ligands like Triphenylphosphine (PPh₃).
-
Probable Cause: The catalytic cycle is likely stalling at the reductive elimination step. PPh₃, while a workhorse ligand, is often not electron-rich or sterically bulky enough to promote the final C-C bond-forming step efficiently, especially with electron-deficient heterocycles or sterically hindered partners. The intermediate diorganopalladium(II) complex is too stable, leading to catalyst sequestration or decomposition over time.
-
Proposed Solution: Switch to a modern, sterically demanding, electron-rich biarylphosphine ligand. This is the most impactful change you can make.
-
Primary Recommendation: Employ a Buchwald-type ligand such as XPhos or SPhos .[9] These ligands are designed to accelerate reductive elimination.[10]
-
Rationale: The bulk of these ligands forces the coupling partners into a spatial orientation that favors bond formation and product expulsion from the palladium center. Their strong electron-donating character also increases electron density on the metal, further promoting this step.[8]
-
Action Plan: Begin by screening XPhos (for general effectiveness) or SPhos (often excellent for heteroaryl couplings) at a 1:2 to 1:3 Pd:Ligand ratio.
Caption: Decision workflow for initial troubleshooting.
-
Problem 2: My main side product is from the homocoupling of my organostannane reagent.
-
Probable Cause: Stannane homocoupling is a classic indicator that the transmetalation step is too slow.[4] If the organotin reagent doesn't efficiently transfer its organic group to the palladium center, it can react with itself in a competing pathway.
-
Proposed Solution: Accelerate the transmetalation step using additives.
-
Primary Recommendation: Introduce a catalytic amount of Copper(I) Iodide (CuI) , typically 5-20 mol%.
-
Rationale: CuI is a highly effective co-catalyst that facilitates a more rapid transmetalation, outcompeting the homocoupling pathway.[4][11] The exact mechanism is debated but may involve the formation of a more reactive organocopper intermediate.
-
Secondary Recommendation: If CuI is not sufficient, the addition of a fluoride source like Cesium Fluoride (CsF) can sometimes help by forming a hypervalent tin species, which is more reactive in transmetalation.[11] However, be cautious, as strong bases can be detrimental to the isoxazole ring.
-
Problem 3: I am observing significant decomposition and byproducts consistent with isoxazole ring cleavage.
-
Probable Cause: The reaction conditions are too harsh for the labile N-O bond of your specific isoxazole substrate.[1] This is usually a result of excessive temperature or prolonged reaction times.
-
Proposed Solution: Employ a more active catalytic system that can operate under milder conditions.
-
Combine Strategies: Use a highly active ligand system (XPhos/Pd ) in conjunction with a CuI co-catalyst.
-
Rationale: This "high-activity" approach is designed to dramatically increase the overall reaction rate. A faster reaction allows you to achieve full conversion at a lower temperature (e.g., 60-80 °C instead of >100 °C) and in a shorter time, minimizing the window for thermal decomposition of the isoxazole ring.
-
Action Plan: Set up the reaction with your chosen Buchwald ligand and CuI, and start by screening temperatures beginning at 60 °C, monitoring by TLC or LC-MS for product formation versus decomposition.
-
Showcase of Alternative Ligands
For difficult isoxazole couplings, moving beyond triphenylphosphine is essential. The choice of ligand should be a primary consideration during reaction design.
| Ligand | Class | Key Features & Best Use Case |
| PPh₃ | Triarylphosphine | Baseline/Standard. Often insufficient for challenging substrates due to moderate electron-donating ability and bulk. |
| P(t-Bu)₃ | Trialkylphosphine | Highly Electron-Rich. Good for promoting oxidative addition, but its steric profile may not always be optimal for reductive elimination.[8] |
| XPhos | Biarylphosphine (Buchwald) | Highly Active & Versatile. Excellent first choice for difficult couplings due to its immense steric bulk and electron-rich nature.[9][15] Ideal for sterically hindered substrates. |
| SPhos | Biarylphosphine (Buchwald) | Highly Active. Similar to XPhos but with a different substitution pattern. Often shows exceptional performance for heteroaryl-heteroaryl couplings.[9] |
| cataCXium® A | Dialkylphosphine | Bulky & Electron-Rich. A very effective ligand for a range of cross-couplings, providing high activity similar to Buchwald ligands.[16] |
Caption: The Stille cycle with key points for ligand/additive intervention.
Experimental Protocol: Stille Coupling of a Sterically Hindered Isoxazole
This protocol provides a robust starting point for a challenging coupling between a 4-iodoisoxazole and an aryl stannane using an advanced ligand system.
Reaction: Coupling of 3-Cyclopropyl-4-iodo-5-phenylisoxazole with 2-(Tributylstannyl)pyridine.
Materials:
-
3-Cyclopropyl-4-iodo-5-phenylisoxazole (1 equivalent)
-
2-(Tributylstannyl)pyridine (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (6 mol%)
-
Copper(I) Iodide [CuI] (10 mol%)
-
Potassium Phosphate [K₃PO₄] (2 equivalents), finely ground
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), XPhos (0.06 eq), CuI (0.10 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-cyclopropyl-4-iodo-5-phenylisoxazole (1.0 eq) followed by anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Degassing: Bubble argon through the stirred suspension for 15 minutes.
-
Stannane Addition: Add 2-(tributylstannyl)pyridine (1.2 eq) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes before separating the layers. Repeat the KF wash.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-cyclopropyl-5-phenyl-4-(pyridin-2-yl)isoxazole.
References
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry, 2022. [Link]
-
Stille reaction - Wikipedia. Wikipedia. [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004. [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Organic Letters, 2010. [Link]
-
Stille Reaction - Myers Group. Harvard University. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Chemical Science, 2023. [Link]
-
Ligand design for cross-couplings: phosphines. OpenChemHub via YouTube, 2024. [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 2020. [Link]
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 2003. [Link]
-
Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 2021. [Link]
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Buchwald Phosphine Ligands. Merck Millipore. [Link]
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Construction of Isoxazole ring: An Overview. The Odesan Journal of Chemistry, 2024. [Link]
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Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 1975. [Link]
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Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 2020. [Link]
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Stille cross-coupling reactions of isoxazolyl-4-stannyl derivatives. ResearchGate. [Link]
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Development and application of copper on iron catalysts and imidazolylsulfonate-based benzyne precursors for the synthesis of heterocycles. Eötvös Loránd University, 2013. [Link]
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Copper-Catalyzed Formal [4 + 1] Annulation of Diynes with Isoxazoles: Synthesis of Pyrrolo[3,4-b]indoles. Organic Letters, 2025. [Link]
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Stille Coupling. NROChemistry. [Link]
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Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ResearchGate. [Link]
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Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 2020. [Link]
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Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 2005. [Link]
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Sterically hindered P,N-type amidophosphines... Dalton Transactions, 2017. [Link]
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Validation & Comparative
Choosing Your Weapon: A Senior Application Scientist's Guide to Stille vs. Suzuki Coupling for Isoxazole Functionalization
For the Attention Of: Researchers, Medicinal Chemists, and Process Development Scientists.
The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere.[1][2][3] Consequently, the strategic functionalization of this heterocycle is a critical task in medicinal chemistry. Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for this purpose, enabling the precise formation of carbon-carbon bonds.[4][5][6]
Among the arsenal of cross-coupling methods, the Stille and Suzuki-Miyaura reactions are two of the most established and versatile. However, the choice between them is not always straightforward and can significantly impact yield, purity, scalability, and the overall success of a synthetic campaign. This guide provides a detailed, evidence-based comparison of these two powerhouse reactions for isoxazole functionalization, moving beyond simple protocols to explain the causality behind experimental choices and empower you to select the optimal method for your specific target.
A Tale of Two Catalytic Cycles: Mechanistic Imperatives
Understanding the fundamental mechanisms of both reactions is paramount to troubleshooting and optimizing conditions, particularly with a potentially sensitive heterocycle like isoxazole. While both reactions follow a general catalytic pathway—oxidative addition, transmetalation, and reductive elimination—the nuances of the transmetalation step define their core differences.
The Stille Coupling: A Neutral Ground
The Stille reaction couples an organohalide (or triflate) with an organostannane reagent.[7][8] The catalytic cycle is prized for its general tolerance of a wide variety of functional groups, largely because it proceeds under neutral or mildly basic conditions.[9]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the isoxazole electrophile, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organostannane (R') is transferred to the palladium center, displacing the halide. This step is the turnover-limiting step and its rate is influenced by the ligands on palladium and the organic groups on the tin reagent.
-
Reductive Elimination: The two organic fragments (the isoxazole and R') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
The Suzuki-Miyaura Coupling: The Critical Role of the Base
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, most commonly a boronic acid or its ester.[10] Its defining feature is the requirement of a base to facilitate the transmetalation step.[11][12]
The key steps are:
-
Oxidative Addition: Identical to the Stille reaction, the Pd(0) catalyst adds to the isoxazole-halide bond.
-
Transmetalation: This is a two-part process. First, the base activates the organoboron reagent, forming a more nucleophilic borate complex (e.g., [R'-B(OH)₃]⁻). This anionic species then transfers its organic group to the Pd(II) center. This activation step is crucial for the reaction to proceed.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.[12][13]
Head-to-Head Comparison: Performance and Practicality
The choice between Stille and Suzuki coupling hinges on a trade-off between functional group tolerance, reagent toxicity, reaction conditions, and scalability.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Senior Scientist's Insight |
| Nucleophile | Organostannane (R-SnBu₃) | Organoboron (R-B(OH)₂, R-B(pin)) | Stannanes are remarkably stable but pose significant toxicity and removal challenges. Boronic acids are greener, but their stability can be an issue, with protodeboronation being a common side reaction.[8][14] |
| Toxicity | High (Organotin reagents are toxic) | Low (Boronic acids are generally non-toxic) | This is a major factor. For drug development, avoiding tin is highly preferred, making Suzuki the default choice for GMP campaigns.[15][16] |
| Byproduct Removal | Difficult (Tin salts can be hard to remove) | Easy (Boron byproducts are water-soluble) | The chromatographic removal of lipophilic tributyltin oxide is notoriously challenging and can compromise the purity of the final compound. |
| Reaction Conditions | Typically neutral, no base required | Base is essential (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The base requirement in Suzuki coupling can be a critical limitation if the isoxazole or coupling partner contains base-sensitive functional groups (e.g., esters, epoxides). The weak N-O bond in the isoxazole ring can also be susceptible to cleavage under harsh basic conditions.[17] |
| Functional Group Tolerance | Excellent, very broad scope | Good, but limited by base sensitivity | Stille often wins when dealing with delicate, multi-functionalized molecules where exposure to base is detrimental.[9] |
| Yields | Generally good to excellent | Generally good to excellent | Both methods can provide high yields, but this is highly substrate-dependent. Direct comparisons often show comparable yields, though Suzuki may require more optimization of the base/ligand system.[18][19] |
| Industrial Scalability | Limited due to tin toxicity/waste | Highly scalable and widely used in pharma | Suzuki is the industry workhorse for C-C bond formation due to its favorable safety and environmental profile.[20] |
Experimental Data: A Comparative Snapshot
Direct comparisons in the literature highlight the comparable efficiency but differing optimal conditions. For example, a study on the functionalization of diazocines showed both methods can be effective, but Suzuki coupling sometimes fails where Stille succeeds, particularly with sterically hindered partners.[18]
| Coupling Partners | Method | Catalyst System | Yield | Reference |
| p-stannyl-diazocine + 4-bromoanisole | Stille | Pd(OAc)₂ / XPhos | 90% | [18] |
| p-boryl-diazocine + 4-bromoanisole | Suzuki | Pd(OAc)₂ / XPhos | 95% | [18] |
| p-stannyl-diazocine + 1-bromo-2-isopropylbenzene | Stille | Pd(OAc)₂ / XPhos | 86% | [18] |
| p-boryl-diazocine + 1-bromo-2-isopropylbenzene | Suzuki | Pd(OAc)₂ / XPhos | 60% | [18] |
This data illustrates that while both reactions are high-yielding, steric hindrance in the electrophile had a more pronounced negative impact on the Suzuki coupling in this specific case.
In the Lab: Protocols and Workflow
The following are representative, generalized protocols. Causality Note: The choice of ligand (e.g., PPh₃ vs. more electron-rich, bulky phosphines like XPhos) is critical. Buchwald-type ligands often accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, allowing for lower catalyst loadings and milder conditions, especially for less reactive halides (e.g., chlorides).[14]
Protocol 1: Representative Stille Coupling of a 4-Iodoisoxazole
This protocol is adapted from methodologies used for the synthesis of complex isoxazoles.[3]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-iodoisoxazole (1.0 equiv), the organostannane (1.1-1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous dioxane.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC/MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous KF solution (to precipitate tin salts), then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Expertise Note: The choice of an appropriate solvent system is critical to separate the desired product from residual tin byproducts.
Protocol 2: Representative Suzuki-Miyaura Coupling of a 4-Bromoisoxazole
This protocol is based on general procedures for heteroaryl Suzuki couplings.[11][12][21]
-
Vessel Preparation: To a round-bottom flask, add the 4-bromoisoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with XPhos, or Pd(dppf)Cl₂; 0.01-0.05 equiv).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Inert Atmosphere: Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC/MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine. The aqueous washes effectively remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
The Decision Matrix: Choosing the Right Path
Your choice of coupling reaction should be a deliberate one, based on the specific attributes of your project.
Final Recommendation:
For early-stage discovery and medicinal chemistry, where molecular complexity and functional group tolerance are paramount, the Stille coupling remains an invaluable tool, especially when base-sensitive groups preclude the use of Suzuki conditions. Its primary drawback is the toxicity and purification challenge associated with tin.
For process development, scale-up, and any application where green chemistry and GMP compliance are critical, the Suzuki-Miyaura coupling is the undisputed champion. Its low toxicity, use of stable and readily available reagents, and straightforward purification make it the more practical and industrially viable method. The key is to carefully screen bases and ligands to find conditions that are effective without compromising the integrity of the isoxazole core.
Ultimately, both reactions are powerful and complementary. A thorough understanding of their mechanisms and practical limitations will enable you, the researcher, to make an informed decision and accelerate your path to the target molecule.
References
- Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem.
- Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC.
- Stille Coupling. Chemistry LibreTexts.
- Scope of the Suzuki cross‐coupling strategy. ResearchGate.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Stille Coupling. Organic Chemistry Portal.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
- The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate.
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate.
- Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed.
- Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position. Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Difference Between Heck Stile and Suzuki Reaction.
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- 21. rsc.org [rsc.org]
Stannyl Isoxazoles vs. Boronic Acid Derivatives: A Comparative Guide for Cross-Coupling Applications
An In-Depth Technical Guide:
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is fundamental to molecular design. Palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry, enabling the precise linkage of diverse molecular fragments. The isoxazole moiety, a key heterocycle in numerous pharmaceuticals and functional materials, presents a frequent target for functionalization.[1][2][3]
This guide provides a data-driven comparison of two premier methods for incorporating isoxazoles: the Stille coupling, utilizing stannyl isoxazoles, and the Suzuki-Miyaura coupling, which employs isoxazole boronic acid derivatives. The choice between these organometallic reagents is not trivial; it represents a critical decision balancing reactivity, functional group tolerance, and significant concerns regarding safety and environmental impact. This analysis will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
I. The Core Mechanistic Distinction: A Tale of Two Transmetalations
At the heart of the comparison lies the differing requirements of the transmetalation step in their respective catalytic cycles. This single mechanistic divergence dictates many of the practical advantages and disadvantages of each method.
The Suzuki-Miyaura coupling requires the activation of the organoboron species with a base.[4] This activation forms a more nucleophilic "ate" complex, which enhances the polarization of the organic ligand and facilitates its transfer to the palladium center.[4] Conversely, the Stille coupling proceeds under neutral or near-neutral conditions, as the organostannane is sufficiently reactive to transmetalate directly without prior activation.[5]
This fundamental difference has profound implications for substrate scope, functional group tolerance, and overall process robustness.
Diagram 1: Stille Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
// Nodes Pd0 [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="R¹-Pd(II)L_n-X"]; TM_Step [label="Transmetalation", shape=plaintext]; TM_Complex [label="R¹-Pd(II)L_n-R²"]; RE_Step [label="Reductive Elimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic [label="R²-B(OH)₂", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=box, style=dashed]; Ate_Complex [label="[R²-B(OH)₃]⁻", shape=box, style=dashed]; Halide [label="R¹-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Halide -> OA_Complex [label=" Oxidative\n Addition"]; Boronic -> Ate_Complex; Base -> Ate_Complex; Ate_Complex -> TM_Step; OA_Complex -> TM_Step; TM_Step -> TM_Complex; TM_Complex -> RE_Step; RE_Step -> Product; RE_Step -> Pd0 [style=dashed]; Product -> Pd0 [style=invis]; }
Caption: General workflow for a Stille cross-coupling experiment.
-
Reactant Preparation: To an oven-dried Schlenk flask, add the isoxazole electrophile (e.g., 4-bromo-3,5-dimethylisoxazole, 1.0 equiv), the stannyl isoxazole (e.g., 3-(tributylstannyl)isoxazole, 1.1 equiv), and a copper(I) salt such as CuI (0.1 equiv).
-
Causality: The stannane is used in slight excess to ensure complete consumption of the limiting electrophile. CuI acts as a co-catalyst, accelerating the transmetalation step, particularly with less reactive halides.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF, ~0.1 M concentration) via syringe. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon) removes dissolved oxygen which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive pressure of inert gas.
-
Causality: Pd(PPh₃)₄ is a common air-stable Pd(0) precatalyst that is widely effective for Stille couplings. 5 mol% is a typical starting catalyst loading for optimization.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with an aqueous solution of KF. Stir vigorously for 1 hour.
-
Causality: The fluoride solution reacts with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can be partially removed by filtration. This simplifies the subsequent chromatographic purification.
-
-
Purification: Filter the mixture through a pad of celite, wash with ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the coupled product.
Protocol 2: Suzuki-Miyaura Coupling of an Isoxazole Boronic Acid Derivative
This protocol describes a typical Suzuki coupling using an isoxazole boronic acid and an aryl bromide.
-
Reactant Preparation: To a round-bottom flask, add the isoxazole boronic acid (or a stable derivative like a pinacol ester, 1.5 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Causality: The boronic acid is used in excess to drive the reaction to completion and to compensate for any potential protodeboronation. The base is essential for the formation of the boronate "ate" complex required for transmetalation. [4]2. Solvent Addition: Add a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1, or toluene/EtOH/H₂O). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and any additional ligand if required.
-
Causality: Pd(dppf)Cl₂ is a robust catalyst often used for Suzuki couplings of heteroaryl systems. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography. The boron byproducts are typically removed in the aqueous washes.
V. Conclusion and Recommendations
The choice between stannyl isoxazoles and isoxazole boronic acid derivatives is a classic case of balancing synthetic utility against practical and safety-related drawbacks.
Stannyl isoxazoles (via Stille Coupling) are advantageous when:
-
The substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.
-
The coupling partners are sterically hindered, and Suzuki couplings provide low yields. [6]* A robust, neutral-pH reaction is required for a complex, sensitive substrate.
Isoxazole boronic acid derivatives (via Suzuki Coupling) are the preferred method for:
-
Most applications, especially in pharmaceutical and process chemistry, due to the low toxicity of the reagents and byproducts. [4]* Green and sustainable chemistry initiatives, as it avoids the use of toxic heavy metals.
-
Syntheses where ease of purification and byproduct removal are critical.
Senior Scientist's Recommendation: For the majority of applications, the Suzuki-Miyaura coupling using a stable isoxazole boronic acid derivative (such as a MIDA ester or potassium trifluoroborate) should be the default starting point. The significantly lower toxicity, environmental impact, and ease of purification far outweigh the potential inconvenience of optimizing base and solvent conditions. The Stille coupling should be reserved as a powerful, albeit hazardous, alternative for specific cases where the Suzuki reaction is demonstrably ineffective due to substrate incompatibility with basic conditions or severe steric hindrance. [6]The decision to use organostannanes should not be taken lightly and must be accompanied by a thorough risk assessment and stringent safety protocols.
References
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023, March 7). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Pereyre, M., Quintard, J. P., & Rahm, A. (n.d.). Tin in Organic Synthesis.
- Barnes, J. M., & Stoner, H. B. (1959). The toxicity and health effects of selected organotin compounds: a review. Pharmacological Reviews, 11(2 Pt 1), 211–231.
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Bäuscher, M., & Dube, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(25), 5221-5226. Retrieved from [Link]
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Madhavan, S., Keshri, S., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12). Retrieved from [Link]
-
Vedejs, E., & Fields, S. C. (1996). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 61(8), 2649-2656. Retrieved from [Link]
-
Noonan, K. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS. Retrieved from [Link]
-
Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Chen, Y. C., & Chen, J. C. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1421. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Synthesis and Applications of Isoxazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Bäuscher, M., & Dube, H. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9753–9757. Retrieved from [Link]
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Chemical Communications, (23), 2488-2490. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Retrieved from [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). THE STILLE REACTION, 38 YEARS LATER. Chemical Reviews, 104(6), 3027-3054. Retrieved from [Link]
- de Paula, F. S., et al. (2013). Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. Journal of Pharmacy and Pharmacology, 65(12), 1735-1744.
-
Khan, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 14(9), 896-921.
-
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2270-2283. Retrieved from [Link]
-
Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]
- Majumder, S. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Current Organic Synthesis, 13(6), 898-929.
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 123(22), 5393–5394. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Organoborons. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
-
Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(48), 13582-13587. Retrieved from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9297-9309. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]
-
MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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A Comparative Guide to the Characterization of 5-Substituted-3-(Trifluoromethyl)isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The 3-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The substituent at the 5-position of the isoxazole ring plays a crucial role in modulating these properties, making the synthesis and characterization of a diverse library of 5-substituted analogues a key objective in drug discovery and development.[4][5]
This guide provides a comparative analysis of the characterization data for a range of 5-substituted-3-(trifluoromethyl)isoxazoles, offering insights into the influence of the 5-substituent on their spectroscopic and physical properties. Detailed experimental protocols for their synthesis and characterization are also presented to aid researchers in their own investigations.
Comparative Analysis of Characterization Data
The characterization of 5-substituted-3-(trifluoromethyl)isoxazoles relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and, for crystalline solids, X-ray crystallography.[6][7] Physical properties such as melting point and chromatographic retention factor (Rf) are also critical for assessing purity and handling.
Spectroscopic and Physical Properties of Selected 5-Substituted-3-(Trifluoromethyl)isoxazoles
The following tables summarize the key characterization data for a selection of 5-substituted-3-(trifluoromethyl)isoxazoles, categorized by the nature of the 5-substituent.
Table 1: 5-Aryl-3-(trifluoromethyl)isoxazoles [8]
| 5-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | High-Resolution MS (m/z) | Melting Point (°C) |
| Phenyl | 7.72 – 7.59 (m, 4 H), 6.75 (s, 1 H) | 171.5, 156.3 (q, J = 38.4 Hz), 132.7, 127.6, 126.0, 125.1, 119.7 (q, J = 271.2 Hz), 97.3 (q, J = 1.3 Hz) | -63.7 (s, 3 F) | Found: 291.9580 | 44.5-45.5 |
| 4-Methoxyphenyl | Not specified | Not specified | Not specified | Not specified | 82-83 |
| 4-Butylphenyl | Not specified | Not specified | Not specified | Found: 269.1022 | close to r.t. |
Table 2: 5-Alkyl-3-(trifluoromethyl)isoxazoles [8]
| 5-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | High-Resolution MS (m/z) | Physical State |
| Cyclopentyl | Not specified | 173.8, 155.5 (q, J = 38.2 Hz), 119.6 (q, J = 271.0 Hz), 118.5, 99.5 (q, J = 1.3 Hz), 25.4, 23.1, 16.5 | -63.9 (s, 3 F) | Found: 204.0505 | Colourless liquid |
| Cyclopropyl | Not specified | 172.6, 155.6 (q, J = 38.3 Hz), 119.7 (q, J = 271.0 Hz), 100.2 (q, J = 1.3 Hz), 30.2, 27.2 | -63.7 (s, 3 F) | Found: 243.9568 | Not specified |
Table 3: 5-(Functionalized Alkyl)-3-(trifluoromethyl)isoxazoles [8]
| 5-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | High-Resolution MS (m/z) | Physical State |
| Bromomethyl | 6.58 (s, 1 H), 4.50 (s, 2 H) | 170.4, 155.9 (q, J = 38.7 Hz), 119.5 (q, J = 271.2 Hz), 101.5 (q, J = 1.2 Hz), 17.5 | -63.8 (s, 3 F) | Found: 229.9419 | Pale yellow volatile liquid |
| Hydroxymethyl | 6.50 (s, 1 H), 4.78 (s, 2 H), 3.71 (br s, 1 H) | Not specified | -63.7 (s, 3 F) | Found: 168.0262 | Not specified |
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and characterization of 5-substituted-3-(trifluoromethyl)isoxazoles, based on established literature procedures.[8]
Synthesis of 5-Substituted-3-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition
This protocol describes the synthesis of 5-substituted-3-(trifluoromethyl)isoxazoles via a [3+2] cycloaddition reaction between a trifluoroacetohydroximoyl bromide and a terminal alkyne.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for 5-substituted-3-(trifluoromethyl)isoxazoles.
Step-by-Step Protocol:
-
Preparation of Trifluoroacetohydroximoyl Bromide:
-
Dissolve N-bromosuccinimide in DMF and add it dropwise to a stirred solution of trifluoroacetaldehyde oxime at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting crude trifluoroacetohydroximoyl bromide solution is typically used without further purification.
-
-
[3+2] Cycloaddition:
-
To a solution of the crude trifluoroacetohydroximoyl bromide in toluene, add the desired terminal alkyne (2 equivalents).
-
Slowly add a solution of triethylamine (2 equivalents) in toluene to the reaction mixture over 2 hours at room temperature.
-
A white precipitate of triethylammonium bromide will form.
-
-
Work-up and Purification:
-
Add hexane to the reaction mixture and filter off the precipitate.
-
Wash the filtrate with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 5-substituted-3-(trifluoromethyl)isoxazole.
-
Characterization Workflow
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of 5-substituted-3-(trifluoromethyl)isoxazoles.
Detailed Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
-
The quartet in the ¹³C NMR spectrum for the carbon atom attached to the trifluoromethyl group is a characteristic feature.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
-
-
Melting Point:
-
For solid compounds, the melting point is determined using a standard melting point apparatus and is reported as a range. A sharp melting point range is indicative of high purity.
-
-
X-ray Crystallography:
References
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]
-
Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. Available from: [Link]
-
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC - NIH. Available from: [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. PMC. Available from: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available from: [Link]
-
17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University. Available from: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]
-
X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]
-
X-Ray Crystallography. Cancer Institute - University of Florida. Available from: [Link]
-
(PDF) Synthesis, Isolation, and X-Ray Structural. Amanote Research. Available from: [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Bioisosteric Evaluation of the 3-(Trifluoromethyl)isoxazole Moiety: A Technical Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the 3-(trifluoromethyl)isoxazole moiety represents a high-value bioisostere, primarily utilized to replace metabolically labile heterocycles (e.g., 3-methylisoxazoles) or planar aromatic rings (e.g., phenyl, pyridine). Its strategic value lies in the "Fluorine Effect": the specific ability of the trifluoromethyl (-CF
This guide evaluates the 3-(trifluoromethyl)isoxazole group not merely as a structural replacement, but as a functional tool to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties while maintaining target affinity.
Physicochemical Profile: The "Fluorine Effect"[1]
The incorporation of a -CF
Table 1: Comparative Physicochemical Metrics
Data synthesized from standard medicinal chemistry datasets and bioisosteric evaluations.
| Property | 3-Methylisoxazole (Reference) | 3-(Trifluoromethyl)isoxazole | Phenyl Ring | Impact on Drug Design |
| Lipophilicity ( | 0.0 (Baseline) | +0.8 to +1.1 | +1.5 to +2.0 | Increases membrane permeability; improves blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Low (Methyl oxidation) | High | Moderate (Ring oxidation) | Blocks CYP450-mediated hydroxylation at the C3-position. |
| Electronic Nature ( | Weak Donor | Strong Withdraw | Neutral | Lowers pKa of adjacent acidic groups; reduces basicity of neighboring amines. |
| H-Bonding | Acceptor (N) | Weakened Acceptor | None | The electron-withdrawing CF |
| Dipole Moment | ~2.9 D | ~4.0 D | ~0 D | Strong dipole can orient the molecule in the binding pocket via electrostatic interactions. |
Mechanistic Insight: Metabolic Blockade
The primary failure mode for 3-methylisoxazole drugs is hepatic oxidation of the methyl group to a hydroxymethyl or carboxylic acid metabolite, leading to rapid clearance. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the -CF
Case Study: Optimization of Antipicornavirus Agents
Context: The development of capsid-binding inhibitors (e.g., WIN 54954 analogues) for rhinovirus treatment. Challenge: The initial lead compounds containing a 3-methylisoxazole moiety suffered from rapid in vivo clearance due to hydroxylation of the methyl group. Solution: Bioisosteric replacement with 3-(trifluoromethyl)isoxazole.[1]
Experimental Outcome
-
Metabolic Stability: The -CF
analogue demonstrated a >5-fold increase in microsomal half-life ( ) compared to the methyl analogue. -
Potency: The binding affinity was maintained, as the -CF
group occupied the same hydrophobic pocket as the methyl group but provided stronger hydrophobic contacts. -
Causality: The replacement prevented the formation of the inactive polar metabolite, thereby increasing the Area Under the Curve (AUC) in pharmacokinetic studies.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.
Protocol A: Synthesis of 3-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition
A robust, one-pot method avoiding the isolation of unstable nitrile oxides.
Reagents:
-
Trifluoroacetaldehyde oxime (TFA-oxime)
-
N-Chlorosuccinimide (NCS) or tert-Butyl hypochlorite
-
Terminal Alkyne (Dipolarophile)
-
Base: Triethylamine (Et
N) -
Solvent: DMF or DCM
Step-by-Step Workflow:
-
Halogenation: Dissolve TFA-oxime (1.0 equiv) in DMF. Add NCS (1.1 equiv) at 0°C. Stir for 1 hour to generate trifluoroacetohydroximoyl chloride (monitor by TLC for disappearance of oxime).
-
Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Dipole Generation: Dropwise addition of Et
N (1.2 equiv) over 30 minutes. Critical Step: Slow addition prevents dimerization of the nitrile oxide (furoxan formation). -
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine (3x) to remove DMF. Dry over Na
SO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
-
19F NMR: Look for a singlet around -63 ppm (characteristic of aromatic CF
on isoxazole). -
Regioselectivity: This method predominantly yields the 3-CF
-5-substituted isoxazole.[1][2][3] Confirm via NOESY NMR if necessary.
Protocol B: In Vitro Microsomal Stability Assay
Determining the metabolic shielding effect.
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (3-CF
) and Reference (3-Me) in DMSO. -
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.
Decision Logic & Visualization
Diagram 1: Strategic Decision Tree for Bioisostere Selection
When should you deploy the 3-(trifluoromethyl)isoxazole group?
Caption: Decision matrix for implementing the 3-(trifluoromethyl)isoxazole moiety based on specific ADME liabilities.
Diagram 2: Synthesis Workflow ([3+2] Cycloaddition)
Caption: One-pot synthetic pathway for 3-(trifluoromethyl)isoxazole generation via in situ nitrile oxide formation.
References
-
Diana, G. D., et al. (1990). "Antipicornavirus activity of some 3-substituted-5-(4-substituted-phenoxy)isoxazoles." Journal of Medicinal Chemistry. Link (Demonstrates metabolic stabilization of isoxazoles).
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Comprehensive review of fluorine bioisosteres).
-
Lombardo, F., et al. (2014). "In Silico ADME Prediction: Data, Models, Facts and Myths." Methods in Molecular Biology. Link (Source for LogP and metabolic stability correlations).
-
Pinter, A., et al. (2019). "Synthesis of 3-(Trifluoromethyl)isoxazoles." Beilstein Journal of Organic Chemistry. Link (Detailed synthetic protocols).
-
Tseng, C. C., et al. (2019).[4] "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link (Comparative potency data).
Sources
- 1. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]
- 2. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
A Comparative Guide to the Reactivity of Tributylstannyl vs. Trimethylstannyl Isoxazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Stille cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organostannane with an organic electrophile, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide array of functional groups.[2][3] A critical component of this reaction is the organostannane, and for chemists working with isoxazole scaffolds—a privileged heterocycle in medicinal chemistry—the choice between a tributylstannyl or a trimethylstannyl derivative is a crucial decision that significantly impacts reaction efficiency and outcomes.
This guide provides an in-depth technical comparison of the reactivity of tributylstannyl- and trimethylstannyl isoxazoles. We will delve into the underlying mechanistic principles, provide experimental data to support our analysis, and offer detailed protocols for the synthesis of these key reagents.
The Decisive Role of the Alkyl Group in Stille Coupling
The Stille coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst, is often the rate-determining step of the reaction.[4] The nature of the non-transferable alkyl groups on the tin atom plays a pivotal role in the efficiency of this step.
Trimethylstannyl derivatives generally exhibit higher reactivity than their tributylstannyl counterparts. This is attributed to the smaller steric hindrance of the methyl groups compared to the bulky butyl groups, which facilitates a more rapid transmetalation. Experimental evidence from studies on analogous systems, such as ortho-stannylated anilines, demonstrates this enhanced reactivity. For instance, in a comparative study, o-(trimethylstannyl)aniline consistently provided higher yields in Stille coupling reactions with various aryl halides compared to o-(tributylstannyl)aniline under identical conditions.[2] This trend is widely recognized and is a key consideration when selecting a stannane reagent for a challenging coupling reaction.
A study on solid-phase Stille coupling further highlights this difference, where a reaction with phenyltrimethyltin proceeded to complete conversion, while the corresponding reaction with phenyltributyltin failed.[5] This pronounced difference underscores the superior reactivity of the trimethylstannyl group, particularly in more demanding synthetic contexts.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical implications of this reactivity difference, the following table summarizes representative yields from Stille coupling reactions of stannylated aromatics with various organic halides. While specific data for 4-stannylisoxazoles is not abundant in the literature, the trend observed with structurally similar stannylated arenes provides a strong predictive framework.
| Stannane | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| o-(Trimethylstannyl)aniline | N-hexyl bromomaleimide | Pd(PPh₃)₄ | Dioxane | 95 | [2] |
| o-(Tributylstannyl)aniline | N-hexyl bromomaleimide | Pd(PPh₃)₄ | Dioxane | 85 | [2] |
| o-(Trimethylstannyl)aniline | 4-Iodoanisole | Pd(PPh₃)₄ | Dioxane | 88 | [2] |
| o-(Tributylstannyl)aniline | 4-Iodoanisole | Pd(PPh₃)₄ | Dioxane | 75 | [2] |
| Phenyltrimethyltin | Aryl Iodide on solid support | Pd₂(dba)₃, AsPh₃ | DMF | Complete Conversion | [5] |
| Phenyltributyltin | Aryl Iodide on solid support | Pd₂(dba)₃, AsPh₃ | DMF | Failed Reaction | [5] |
Table 1: Comparison of yields in Stille cross-coupling reactions for trimethylstannyl and tributylstannyl arenes.
The data consistently demonstrates that trimethylstannyl reagents afford higher yields, reinforcing the principle of their enhanced reactivity. This increased reactivity can be particularly advantageous when dealing with less reactive coupling partners or when milder reaction conditions are required to preserve sensitive functional groups.
Synthesis of Stannylated Isoxazoles: Detailed Protocols
The synthesis of stannylated isoxazoles typically proceeds via a lithiation-stannylation sequence. The following protocols provide a general framework for the preparation of 4-(tributylstannyl)isoxazole and 4-(trimethylstannyl)isoxazole.
Protocol 1: Synthesis of 4-(Tributylstannyl)isoxazole
This protocol is adapted from general procedures for the lithiation and stannylation of heterocycles.[6]
Materials:
-
Isoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add isoxazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of tributyltin chloride (1.2 eq) in anhydrous THF.
-
Slowly add the solution of tributyltin chloride to the lithiated isoxazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tributylstannyl)isoxazole.
Protocol 2: Synthesis of 4-(Trimethylstannyl)isoxazole
This protocol is analogous to the synthesis of the tributylstannyl derivative, with adjustments for the different stannylating agent.
Materials:
-
Isoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyltin chloride (Me₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
In a separate flame-dried flask, prepare a solution of trimethyltin chloride (1.2 eq) in anhydrous THF.
-
Slowly add the solution of trimethyltin chloride to the lithiated isoxazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Follow steps 8-12 as described in Protocol 1 to work up and purify the product, affording 4-(trimethylstannyl)isoxazole.
Experimental Workflow and Mechanistic Considerations
The choice between tributylstannyl and trimethylstannyl isoxazoles extends beyond just reactivity and into practical considerations such as toxicity and purification.
Caption: A workflow diagram illustrating the synthesis of stannylisoxazoles and their subsequent use in Stille cross-coupling, highlighting key practical considerations.
Toxicity and Handling
A significant drawback of organotin compounds is their toxicity. Trimethyltin compounds are considerably more toxic than their tributyltin analogs. This is a critical safety consideration, and appropriate handling procedures, including the use of a well-ventilated fume hood and personal protective equipment, are imperative when working with these reagents. The higher volatility of trimethyltin chloride also requires careful handling to prevent inhalation.
Purification
While trimethylstannyl reagents offer superior reactivity, the removal of tin byproducts after the reaction can be challenging. However, the byproducts of trimethylstannyl reagents (e.g., Me₃SnCl) are generally more volatile and water-soluble than those of tributylstannyl reagents (e.g., Bu₃SnCl). This can sometimes facilitate easier purification of the desired coupled product, particularly for less polar compounds.
Conclusion and Recommendations
The choice between tributylstannyl and trimethylstannyl isoxazoles for Stille cross-coupling reactions involves a trade-off between reactivity, safety, and ease of purification.
-
For challenging couplings where reactivity is paramount, and for reactions requiring milder conditions to preserve sensitive functional groups, trimethylstannyl isoxazoles are the superior choice. The smaller steric profile of the methyl groups leads to faster transmetalation and often results in significantly higher yields.
-
When toxicity is a primary concern and the coupling is expected to proceed with reasonable efficiency, tributylstannyl isoxazoles may be a more prudent option. While less reactive, they are generally less hazardous to handle.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired yield, and the safety protocols available. By understanding the fundamental differences in reactivity and the practical considerations outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes in the synthesis of valuable isoxazole-containing molecules.
References
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- Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2411–2413.
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Organic Syntheses Procedure for Lithiation. Available from: [Link]
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- Girgis, A. S.; St. Martin, A.; Berrade, L.; Hall, D. G. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. J. Am. Chem. Soc.2011, 133 (49), 19746–19754.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43 (36), 4704–4734.
- Herbage, M. A.; et al. Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. J. Am. Chem. Soc.2022, 144 (4), 1635-1647.
- Iwao, M.; Kuraishi, T. Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde. Org. Synth.2004, 81, 190.
- Konoike, T.; Kanda, Y.; Araki, Y. Directed lithiation of N-(tert-butoxycarbonyl)aminoisoxazole: synthesis of 4-substituted aminoisoxazoles. Tetrahedron Lett.1996, 37 (19), 3339–3342.
- Aggarwal, V. K.; et al. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Org. Lett.2022, 24 (50), 9226–9230.
- Giese, B.; Dickhaut, J. tris(trimethylsilyl)silane. Org. Synth.1992, 70, 164.
- Yasui, M.; et al. Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine‐Based Palladacycle. Chem. Asian J.2021, 16 (14), 1856-1861.
- Hossain, M. I.; et al. Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. J. Flow Chem.2023, 13, 21-30.
- Casado, A. L.; Espinet, P. The Mechanisms of the Stille Reaction. J. Am. Chem. Soc.1998, 120 (35), 8978–8985.
- Pattenden, G.; et al. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin. J. Org. Chem.1998, 63 (25), 9622–9623.
- Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016, (117), e54685.
- Khlebnikov, A. F.; et al.
- Fokin, V. V.; et al.
- Scott, W. J.; Crisp, G. T.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc.1984, 106 (16), 4630–4632.
- Maleczka, R. E., Jr.; Terstiege, I. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. J. Org. Chem.1998, 63 (25), 9622–9623.
- Wang, J.; et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics2013, 32 (15), 4166–4173.
- Smith, A. B., III; et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Org. Chem. Front.2024, 11, 123-156.
- Knochel, P.; et al. A. - Preparation of tmpMgCl·LiCl. Org. Synth.2006, 83, 161.
- BASF AKTIENGESELLSCHAFT. Preparation of 4-methylimidazole. US4803281A, 1989.
- Sjostedt, G.; Gringas, L. 3-amino-1h-1,2,4-triazole. Org. Synth.1951, 31, 1.
- Ainsworth, C. 1,2,4-Triazole-3(5)-thiol. Org. Synth.1960, 40, 99.
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Heriot-Watt University. Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. [Link].
-
International Journal of Science and Research (IJSR). A Comprehensive review on 1, 2, 4 Triazole. [Link].
-
PubMed. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link].
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Ukrainian Journal of Ecology. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link].
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ScienceRise: Pharmaceutical Science. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. [Link].
-
Chemical Papers. A novel, stereoselective and practical protocol for the synthesis of 4β-aminopodophyllotoxins. [Link].
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link].
-
Molecules. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link].
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A Technical Guide to the Application of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of unique structural motifs is paramount to the development of novel therapeutics and functional materials. The 3-(trifluoromethyl)isoxazole scaffold is of particular interest due to its prevalence in a range of biologically active compounds. This guide provides an in-depth technical analysis of a key reagent in the synthesis of derivatives of this scaffold: 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. We will objectively compare its performance in palladium-catalyzed cross-coupling reactions with that of its primary alternatives, namely boronic acid and organozinc reagents, and provide the supporting experimental context for these comparisons.
Introduction to 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole: A Workhorse in Stille Coupling
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a key organometallic reagent utilized primarily in the Stille cross-coupling reaction to form carbon-carbon bonds at the 5-position of the isoxazole ring. The trifluoromethyl group at the 3-position imparts unique electronic properties to the isoxazole ring, influencing its reactivity and the biological activity of its derivatives. The tributylstannyl group, while conferring high reactivity and functional group tolerance in Stille couplings, also introduces significant challenges related to toxicity and purification.
The synthesis of the parent 3-(trifluoromethyl)isoxazole core can be achieved through various methods, including the [3+2] cycloaddition of trifluoroacetonitrile oxide with alkynes.[1] Subsequent functionalization at the 5-position to introduce the tributylstannyl moiety can be accomplished through the reaction of a 5-halo-3-(trifluoromethyl)isoxazole with a tributyltin anion or via lithiation of the 3-(trifluoromethyl)isoxazole followed by quenching with a tributyltin halide.
Comparative Analysis of Cross-Coupling Strategies
The introduction of aryl, heteroaryl, or other organic substituents at the 5-position of the 3-(trifluoromethyl)isoxazole ring is a common strategy in drug discovery. The Stille reaction, utilizing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, is a powerful tool for this transformation. However, the Suzuki-Miyaura coupling (using boronic acids) and the Negishi coupling (using organozinc reagents) are viable and often preferred alternatives due to the lower toxicity of their respective organometallic reagents.
Below is a comparative overview of these three key cross-coupling methods for the synthesis of 5-substituted-3-(trifluoromethyl)isoxazoles.
| Feature | Stille Coupling (Organotin) | Suzuki-Miyaura Coupling (Organoboron) | Negishi Coupling (Organozinc) |
| Reagent Stability | Generally stable to air and moisture.[2] | Generally stable, but can be prone to protodeboronation. | Often air and moisture sensitive, typically generated in situ.[3] |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of boronic acids and their byproducts.[4] | Moderate toxicity, less than organotins. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[5] | Good, but can be sensitive to certain functional groups. | Good, but can be less tolerant than Stille reagents. |
| Reaction Conditions | Generally mild.[6] | Often requires a base and can be sensitive to reaction conditions. | Mild conditions, but requires anhydrous solvents. |
| Purification | Challenging due to the difficulty in removing toxic tin byproducts.[6] | Generally straightforward purification. | Purification is typically manageable. |
| Typical Yields | Good to excellent.[7] | Good to excellent. | Good to excellent.[2] |
Experimental Data: A Head-to-Head Comparison
Target Molecule: 5-Aryl-3-(trifluoromethyl)isoxazole
Stille Coupling Example:
While a specific example for 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is not explicitly detailed, analogous Stille couplings of heterocyclic stannanes with aryl halides generally proceed in good to excellent yields (70-95%).[4] The reaction conditions are typically mild, often requiring a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) co-catalyst in an aprotic polar solvent like DMF or NMP.[6]
Suzuki-Miyaura Coupling Example:
The Suzuki coupling of 5-bromo-3-(trifluoromethyl)isoxazole with various arylboronic acids has been reported to proceed in good yields. For instance, the reaction with phenylboronic acid in the presence of a palladium catalyst and a base like K₂CO₃ can yield the desired 5-phenyl-3-(trifluoromethyl)isoxazole.[8] Typical yields for Suzuki couplings of heteroaryl halides with arylboronic acids range from 60% to over 90%, depending on the substrates and reaction conditions.[9]
Negishi Coupling Example:
The Negishi coupling of 5-halo-3-(trifluoromethyl)isoxazoles with arylzinc reagents also provides an efficient route to the target compounds. The in situ generation of the arylzinc reagent from an aryl halide and activated zinc, followed by palladium-catalyzed coupling with the isoxazole halide, can lead to high yields of the desired product.[3] For example, the coupling of 5-iodo-3-(trifluoromethyl)isoxazole with a phenylzinc reagent in the presence of a palladium catalyst would be expected to give 5-phenyl-3-(trifluoromethyl)isoxazole in high yield.[2]
Causality Behind Experimental Choices
The choice between Stille, Suzuki, and Negishi couplings is often dictated by a combination of factors:
-
Substrate Availability and Stability: Organostannanes are often stable and can be isolated, while organozinc reagents are typically generated and used in situ due to their sensitivity. Boronic acids are generally stable solids.
-
Toxicity and Environmental Impact: The high toxicity of organotin compounds is a major drawback of the Stille reaction, especially in industrial and pharmaceutical settings. Suzuki and Negishi couplings are considered "greener" alternatives.
-
Functional Group Compatibility: The Stille reaction is renowned for its exceptional tolerance of a wide array of functional groups, which can be a deciding factor in complex total synthesis projects.[10]
-
Reaction Kinetics and Catalyst Choice: The transmetalation step is often rate-limiting in these coupling reactions. The choice of palladium catalyst and ligands can significantly influence the reaction rate and yield. For instance, sterically hindered substrates may favor one method over another.[7]
Experimental Protocols
General Protocol for Stille Coupling
A general procedure for the Stille coupling of a 5-haloisoxazole with an organostannane is as follows:
-
To a solution of the 5-halo-3-(trifluoromethyl)isoxazole (1.0 equiv) in an anhydrous solvent (e.g., DMF, toluene) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
The organostannane reagent (e.g., 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole, 1.1-1.5 equiv) is then added.
-
In some cases, a copper(I) co-catalyst (e.g., CuI, 10-20 mol%) and/or a ligand (e.g., AsPh₃) may be added to enhance the reaction rate.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography. Special attention must be paid to the removal of tin byproducts.
Protocol for Removal of Tributyltin Byproducts
A common method for removing tributyltin halides from a reaction mixture involves treatment with a fluoride source:
-
After the reaction is complete, the mixture is diluted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The organic solution is washed with a saturated aqueous solution of potassium fluoride (KF).
-
This converts the soluble tributyltin halides into insoluble tributyltin fluoride, which precipitates and can be removed by filtration through a pad of celite.
-
Further purification by column chromatography is often necessary to remove any remaining tin residues.
Visualization of Catalytic Cycles
Caption: Catalytic cycles for Stille, Suzuki, and Negishi cross-coupling reactions.
Conclusion and Future Outlook
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole remains a valuable reagent for the synthesis of complex molecules containing the 3-(trifluoromethyl)isoxazole moiety, primarily due to the robustness and high functional group tolerance of the Stille coupling reaction. However, the significant toxicity associated with organotin compounds necessitates careful handling and rigorous purification procedures.
For many applications, particularly in the early stages of drug discovery and in large-scale synthesis, the Suzuki-Miyaura and Negishi couplings are increasingly favored due to their lower toxicity profiles. The choice of which cross-coupling method to employ will ultimately depend on a careful consideration of the specific synthetic challenge, including the nature of the substrates, the required functional group tolerance, and the practical considerations of reagent handling and purification.
Future research in this area will likely focus on the development of more environmentally benign cross-coupling methodologies, including catalytic systems that can activate C-H bonds directly, thus obviating the need for pre-functionalized organometallic reagents.
References
-
Stille Coupling. NROChemistry. Available from: [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available from: [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available from: [Link]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation and Cyclization. ACS Publications. Available from: [Link]
-
One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. Datapdf.com. Available from: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Available from: [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC. Available from: [Link]
-
One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. Available from: [Link]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available from: [Link]
-
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC. Available from: [Link]
-
Nickel-Catalyzed Negishi Cross-Coupling of Bromodifluoroacetamides. PubMed. Available from: [Link]
-
Stille Couplings Catalytic in Tin: A “Sn−F” Approach. MSU Chemistry. Available from: [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]
-
Synthesis of 3‐Phenyl‐5‐(trifluoromethyl)isoxazole (III) and 5‐Phenyl‐3‐(trifluoromethyl)isoxazole (V). Sci-Hub. Available from: [Link]
-
Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. ResearchGate. Available from: [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available from: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available from: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available from: [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available from: [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. Available from: [Link]
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Spectroscopic Identification of Trifluoromethyl Isoxazole Coupling Products
Executive Summary
Context: The trifluoromethyl (
The Challenge: Misassignment of these regioisomers can lead to months of wasted structure-activity relationship (SAR) efforts. Standard
The Solution: This guide provides a definitive, self-validating spectroscopic workflow to distinguish 3-
Comparative Analysis: 3- vs. 5- Isoxazoles[1][2]
The primary "alternative" in this context is the regioisomer. Distinguishing the target product from its isomer is the critical performance metric of the identification method.
Table 1: Spectroscopic Fingerprint Comparison
| Feature | 3-Trifluoromethyl Isoxazole (Target A) | 5-Trifluoromethyl Isoxazole (Target B) | Diagnostic Power |
| -63.0 to -64.0 ppm | -62.0 to -63.0 ppm | Medium (Solvent dependent; requires internal std) | |
| Quartet, ~30-40 Hz (at C3) | Quartet, ~35-45 Hz (at C5) | High (Defines attachment point) | |
| Quartet, ~1-2 Hz (at C4) | Quartet, ~1-3 Hz (at C4) | Low (Often unresolved) | |
| Ring Proton ( | Singlet, | Singlet, | Low (Highly substituent dependent) |
| MS Fragmentation | Loss of | Loss of | Medium (Requires MS/MS analysis) |
Mechanism of Differentiation
The most reliable method for identification is
-
3-
Isomer: The quaternary carbon at position 3 (attached to ) will appear as a quartet with Hz. The adjacent CH (C4) will show a very small coupling ( Hz). -
5-
Isomer: The quaternary carbon at position 5 will show the quartet. Crucially, the chemical shift of C5 is typically downfield ( ppm) compared to C3 ( ppm), though this varies with substituents.
Technical Guide & Protocols
Protocol A: The "Self-Validating" NMR Workflow
This protocol ensures structural certainty by using internal cross-checks.
Prerequisites:
-
Sample concentration: >5 mg in 0.6 mL deuterated solvent (CDCl
preferred for baseline comparison). -
Internal Standard:
-trifluorotoluene ( ppm) if chemical shift accuracy is critical.
Step-by-Step Methodology:
-
Acquire
NMR (Non-decoupled):-
Parameter: Spectral width > 200 ppm.[1]
-
Validation: Confirm a singlet integration of 3F. If a doublet is observed, check for
- coupling (rare in fully aromatic isoxazoles, implies dihydro-intermediate). -
Check: If
is > -60 ppm or < -70 ppm, suspect ring opening or non-isoxazole byproduct (e.g., triazole ppm).
-
-
Acquire
NMR (Proton Decoupled, High Scans):-
Parameter: Minimum 1024 scans to resolve quaternary carbons split into quartets.
-
Validation: Locate the
carbon itself ( Hz, ppm). If this quartet is missing, the sample is not trifluoromethylated.
-
-
Assign Regiochemistry via
Location:-
Identify the isoxazole ring carbons.
-
Decision Logic:
-
If the carbon showing
(~40 Hz) correlates (in HMBC) to the ring proton (H4), and that carbon is at a chemical shift characteristic of C5 (O-linked, >160 ppm), assign as 5- . -
If the carbon showing
does not show strong HMBC correlation to the side-chain substituents (implying it is "tucked away" at position 3), assign as 3- .
-
-
Protocol B: Mass Spectrometry Confirmation
While NMR is definitive for connectivity, MS confirms the integrity of the
-
Method: ESI+ or APCI.
-
Observation: Look for the molecular ion
. -
Fragmentation (MS/MS):
-
Apply collision energy (20-40 eV).
-
3-
specific: Often shows a cleaner loss of the side chain at C5. -
5-
specific: Often shows a dominant fragment corresponding to the benzoyl cation (if C3 is phenyl substituted) due to the lability of the O-N bond near the electron-withdrawing .
-
Visualization of Logic Pathways
Diagram 1: Regioisomer Identification Decision Tree
This diagram illustrates the logical flow for assigning the structure based on NMR data.
Caption: Decision tree for spectroscopic assignment of isoxazole regioisomers using
Diagram 2: Experimental Workflow for Synthesis & Analysis
A summary of the synthesis and characterization loop.
Caption: Workflow from synthesis to validated structural assignment.
References
-
Beilstein J. Org. Chem. (2023).[2][3][4] Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry (RSC) (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration. Retrieved from [Link]
-
MDPI Molecules (2022).[5] Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles. Retrieved from [Link]
-
Journal of Organic Chemistry (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Reaction. Retrieved from [Link]
-
Mahidol University . Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Retrieved from [Link]
Sources
Benchmarking yields of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole reactions
The following guide benchmarks the performance, synthesis, and utility of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole , a critical organometallic reagent used to introduce the 3-(trifluoromethyl)isoxazole pharmacophore into drug candidates.
Executive Summary
The 3-(trifluoromethyl)isoxazole moiety is a high-value bioisostere for amide bonds and phenyl rings in medicinal chemistry, offering improved metabolic stability and lipophilicity. The stannyl derivative, 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (Reagent 1) , serves as the nucleophilic partner in Stille cross-coupling reactions.
This guide benchmarks the two primary access routes to Reagent 1 and evaluates its performance in palladium-catalyzed cross-coupling against standard electrophiles. Data indicates that while Direct Lithiation offers the fastest access for small scales, Cycloaddition provides superior scalability and purity profiles.
Benchmarking Synthesis Routes
Two primary methodologies exist for synthesizing Reagent 1 . The choice depends heavily on scale and available starting materials.
Route A: Direct Lithiation (Post-Functionalization)
-
Mechanism: Deprotonation of the acidic C5-proton of 3-(trifluoromethyl)isoxazole using n-butyllithium (n-BuLi), followed by quenching with tributyltin chloride.
-
Key Constraint: Temperature control is critical to prevent ring fragmentation (fragmentation to nitrile enolates).
Route B: [3+2] Cycloaddition (De Novo Synthesis)
-
Mechanism: 1,3-Dipolar cycloaddition of trifluoroacetonitrile oxide (generated in situ from trifluoroacetohydroximoyl chloride) with tributyl(ethynyl)stannane.
-
Key Constraint: Handling of unstable nitrile oxides and regioselectivity control.
Comparative Performance Data
| Metric | Route A: Direct Lithiation | Route B: [3+2] Cycloaddition |
| Starting Material | 3-(Trifluoromethyl)isoxazole | Trifluoroacetaldehyde oxime |
| Reagents | n-BuLi, Bu₃SnCl, THF | NCS, Et₃N, Tributyl(ethynyl)stannane |
| Typical Yield | 75 – 85% | 55 – 65% |
| Regioselectivity | Exclusive (C5) | >95:5 (3,5- vs 3,4-isomer) |
| Atom Economy | High | Moderate (Loss of HCl/H₂O) |
| Scalability | Limited (Cryogenic -78°C required) | Excellent (Room Temp / Mild Heat) |
| Purity Profile | High (Distillation purification) | Moderate (Requires chromatography) |
Scientist’s Verdict: Use Route A for rapid generation of <10g batches in discovery settings. Use Route B for process-scale manufacturing (>100g) where cryogenic conditions are cost-prohibitive.
Benchmarking Cross-Coupling Performance (Stille Reaction)
The utility of Reagent 1 is defined by its ability to transfer the isoxazole ring to aryl/heteroaryl halides. The electron-withdrawing CF₃ group makes the isoxazole ring electron-deficient, potentially slowing down the transmetalation step compared to electron-rich stannanes.
Optimization Matrix: Catalyst & Solvent Effects
Standard Conditions: 1.0 equiv Ar-Br, 1.1 equiv Reagent 1, Catalyst (5 mol%), Solvent (0.1 M), 100°C, 12h.
| Electrophile (Ar-X) | Catalyst System | Solvent | Additive | Yield (%) | Notes |
| 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | None | 62% | Slow conversion. |
| 4-Bromoanisole | Pd(PPh₃)₄ | DMF | CuI (10%) | 88% | CuI accelerates transmetalation ("Liebeskind effect"). |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ | Dioxane | CsF | 74% | Fluoride activation helps difficult substrates. |
| 2-Chloropyrazine | XPhos Pd G2 | THF/H₂O | K₃PO₄ | 91% | Modern precatalysts outperform Pd(0) for chlorides. |
| 4-Nitrobromobenzene | Pd₂(dba)₃ / AsPh₃ | NMP | None | 81% | AsPh₃ ligand effective for sterically encumbered systems. |
Diagram: Stille Coupling Decision Tree
Caption: Decision matrix for selecting catalytic conditions based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: Optimized Synthesis via Lithiation
Objective: Preparation of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole (10 mmol scale).
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3-(trifluoromethyl)isoxazole (1.37 g, 10.0 mmol) and anhydrous THF (40 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 15 minutes. Critical: Maintain internal temperature below -70°C to avoid ring opening.
-
Equilibration: Stir at -78°C for 30 minutes. The solution typically turns a yellow/orange hue.
-
Quench: Add tributyltin chloride (3.58 g, 11.0 mmol) neat or as a solution in THF dropwise.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with sat. NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude oil is often pure enough for coupling. For storage, purify via rapid filtration through neutral alumina (10% EtOAc/Hexanes). Note: Silica gel can cause protodestannylation.
Protocol B: General Stille Coupling (Copper-Promoted)
Objective: Coupling of 4-bromoanisole with Reagent 1.
-
Reagents: Charge a reaction vial with 4-bromoanisole (1.0 mmol), Reagent 1 (1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Inertion: Evacuate and backfill with nitrogen (3 cycles).
-
Solvent: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC or LCMS.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to remove Cu/Pd salts) followed by brine.
-
Purification: Flash chromatography on silica gel.
Mechanistic Insights & Troubleshooting
The Destannylation Challenge
A common failure mode is protodestannylation , where the stannyl group is replaced by a proton rather than the electrophile.
-
Cause: Presence of moisture or acidic protons in the solvent.
-
Solution: Use strictly anhydrous solvents. Add molecular sieves to the reaction vessel.
-
Visual Indicator: If the reaction turns black immediately (Pd precipitation) without product formation, the catalyst may be dead or the stannane decomposed.
Diagram: Synthesis Pathway & Side Reactions
Caption: Thermal instability of the 5-lithio intermediate can lead to irreversible ring opening.
References
-
Synthesis of 3-(trifluoromethyl)
-
Lithiation of 3-substituted isoxazoles
-
General Stille Coupling Methodology
-
Copper Effect in Stille Couplings
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Crystallographic Guide to 3-(Trifluoromethyl)isoxazole Complexes: Unraveling Intermolecular Interactions in Drug Design
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the atomic level is paramount. The 3-(trifluoromethyl)isoxazole scaffold is a privileged motif in medicinal chemistry, prized for the unique electronic properties conferred by the trifluoromethyl group which can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth comparative analysis of the X-ray crystallography data for 3-(trifluoromethyl)isoxazole complexes, offering insights into their diverse binding modes and the subtle yet powerful non-covalent interactions that govern their recognition by biological targets.
The Significance of the 3-(Trifluoromethyl)isoxazole Moiety
The strategic incorporation of a trifluoromethyl (-CF3) group into a lead compound is a well-established strategy in modern drug discovery. This electron-withdrawing group can modulate the pKa of nearby functionalities, influence molecular conformation, and participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds.[1][2] When coupled with the isoxazole ring, a versatile five-membered heterocycle known for its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, the resulting 3-(trifluoromethyl)isoxazole core becomes a powerful building block for designing potent and selective ligands.[3][4]
This guide will delve into the crystallographic details of several key 3-(trifluoromethyl)isoxazole complexes, with a particular focus on their interactions with the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a critical therapeutic target in autoimmune diseases.[5][6] By comparing these structures, we can elucidate the structural basis for their biological activity and derive valuable principles for future drug design endeavors.
Comparative Analysis of RORγt-Ligand Complexes
We will examine the crystal structures of the RORγt ligand-binding domain (LBD) in complex with three distinct trisubstituted isoxazole inverse agonists. These structures, deposited in the Protein Data Bank (PDB), provide a high-resolution snapshot of the molecular recognition events occurring within the allosteric binding pocket of the receptor.[5][7][8]
| Parameter | Complex 1 (PDB ID: 6SAL) [8] | Complex 2 (PDB ID: 7NEC) [6] | Complex 3 (PDB ID: 7NP6) [6] |
| Ligand | FM26 | Compound 10 | Compound 11 |
| Resolution (Å) | 2.20 | 1.95 | 1.84 |
| Space Group | P 21 21 21 | P 21 21 21 | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=55.1, b=88.9, c=100.2 | a=55.4, b=89.3, c=100.8 | a=55.6, b=89.5, c=101.1 |
| Key Interacting Residues | Leu353, Lys354 | Leu353, Lys354, Arg367 | Leu353, Lys354, His479 |
Unraveling the Intermolecular Interactions: A Deeper Look
The high-resolution crystal structures of the RORγt LBD in complex with these isoxazole-based inverse agonists reveal a common binding mode within a distinct allosteric pocket.[5][6] However, subtle differences in their chemical structures lead to nuanced variations in their interaction profiles, which can have profound effects on their potency and selectivity.
The Role of the Isoxazole Core
In all three complexes, the isoxazole ring is a key anchoring element. The nitrogen atom of the isoxazole consistently acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a key residue in the binding pocket.[8] Furthermore, the planar isoxazole ring is well-positioned to engage in favorable van der Waals contacts with hydrophobic residues lining the allosteric site.
The Trifluoromethyl Group: More Than Just a Lipophilic Blocker
The trifluoromethyl group, a hallmark of this ligand series, plays a multifaceted role in molecular recognition. Contrary to its traditional perception as a purely lipophilic moiety, the polarized nature of the C-F bonds allows the trifluoromethyl group to participate in a range of non-covalent interactions.[1] In these RORγt complexes, the trifluoromethyl group is observed to form close contacts with both hydrophobic and polar residues. These interactions can be classified as weak hydrogen bonds or halogen bonds, where the fluorine atoms act as acceptors.[2] This amphiphilic nature of the trifluoromethyl group contributes significantly to the overall binding affinity and specificity of the ligands.[1]
Experimental Protocols: From Protein to Structure
The generation of high-quality X-ray crystallography data is a multi-step process that requires meticulous attention to detail. Below are generalized protocols for the key stages of determining the structure of a protein-ligand complex.
Protein Expression and Purification
-
Gene Cloning and Expression: The gene encoding the target protein (e.g., RORγt LBD) is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The protein is then overexpressed in a host system, such as E. coli.
-
Cell Lysis and Clarification: The cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag. After washing away unbound proteins, the target protein is eluted.
-
Further Purification: Additional chromatography steps, such as size-exclusion and ion-exchange chromatography, are often employed to achieve high purity.
Crystallization of the Protein-Ligand Complex
The process of obtaining well-ordered crystals is often the most challenging step. Co-crystallization, where the ligand is mixed with the protein before crystallization trials, is a common approach.[9][10]
-
Complex Formation: The purified protein is incubated with a molar excess of the 3-(trifluoromethyl)isoxazole ligand to ensure saturation of the binding sites.
-
Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as precipitant type and concentration, pH, and temperature.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to improve crystal size and quality.
X-ray Data Collection and Structure Determination
-
Crystal Mounting and Cryo-protection: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[11]
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffracted X-rays are recorded on a detector.[12]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined, and an initial electron density map is calculated. A model of the protein-ligand complex is then built into the electron density and refined to best fit the experimental data.[13]
Visualizing the Workflow and Comparative Logic
To better illustrate the processes and the logic of our comparative analysis, the following diagrams are provided.
Caption: Logical flow of the comparative analysis of 3-(trifluoromethyl)isoxazole complexes.
Conclusion
This comparative guide highlights the power of X-ray crystallography in elucidating the detailed molecular interactions of 3-(trifluoromethyl)isoxazole-based ligands. By dissecting the crystal structures of these compounds in complex with RORγt, we have gained a deeper appreciation for the nuanced roles of the isoxazole core and the trifluoromethyl group in driving high-affinity binding. These insights are invaluable for the rational design of next-generation therapeutics targeting not only RORγt but also other challenging drug targets where this privileged scaffold may find utility.
References
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [5][7]2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [5][7]3. (PDF) Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. ResearchGate. [5][6]4. (A) Co-crystal structure of the RORγt LBD in complex with allosteric ligand FM26 (shown as orange sticks) (PDB. ResearchGate. [8]5. 6b30 - Structure of RORgt in complex with a novel inverse agonist 1 - Summary. PDBj.
-
Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm (RSC Publishing). [3]7. 6G07: RORGT (264-518;C455S) IN COMPLEX WITH INVERSE AGONIST "CPD-9" AND RIP140 PEPTIDE AT 1.66A. RCSB PDB.
-
Crystallization of protein–ligand complexes. IUCr Journals. [9]9. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [1]10. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm (RSC Publishing). [4]11. 6B30: Structure of RORgt in complex with a novel inverse agonist 1. RCSB PDB.
-
X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. [12]13. Data Collection for Crystallographic Structure Determination. PMC - NIH. [11]14. Crystallization of Protein-Ligand Complexes. Hampton Research. [10]15. Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. CrystEngComm (RSC Publishing). [2]16. Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University.
-
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Discovery - the University of Dundee Research Portal.
-
Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Taylor & Francis.
-
Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife.
-
X-ray Diffraction Data for Refinement and Deposition. NIH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
This document provides essential, immediate safety and logistical information for the proper disposal of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole. As a complex organometallic compound, it presents significant hazards requiring strict adherence to the protocols outlined below. This guide is intended for researchers, scientists, and drug development professionals actively working with this and similar chemical entities. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while ensuring regulatory compliance.
Hazard Assessment: Understanding the Dual-Risk Profile
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a molecule that demands respect due to its composite structure. The primary hazards stem from its two key functional components: the tributylstannyl (organotin) moiety and the trifluoromethylisoxazole core.
-
Organotin Toxicity: The tributyltin (TBT) group is the dominant hazard. Organotin compounds are notoriously toxic and are subject to stringent environmental regulations.[1][2] They are known to be potent endocrine disruptors and are very toxic to aquatic life, causing long-lasting effects.[3][4][5] Acute exposure can cause skin and eye irritation, while prolonged or repeated exposure can lead to severe damage to the central nervous system, immune system, liver, and kidneys.[3][6] Ingestion and inhalation are particularly dangerous routes of exposure.[4][6]
-
Fluorinated Heterocycle Reactivity: The trifluoromethylisoxazole portion contributes to the chemical reactivity and potential for hazardous decomposition products. While many isoxazole derivatives are integral to medicinal chemistry[7][8], fluorinated compounds can release hazardous gases like hydrogen fluoride (HF) upon thermal decomposition.[9]
A safety data sheet for a structurally similar compound, Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, classifies it with the following hazards: Toxic if swallowed, Harmful in contact with skin, Causes skin and eye irritation, May damage fertility, Causes damage to organs through prolonged or repeated exposure, and Very toxic to aquatic life with long-lasting effects. Given these risks, all waste generated from this compound must be treated as hazardous waste .[6][10]
Key Chemical and Hazard Data Summary
| Property | Data / Classification | Source |
| Chemical Family | Organometallic Compound (Organotin) | [1] |
| Appearance | Likely a liquid (based on similar compounds) | [11] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Organ Damage (STOT RE), Reproductive Toxicity, Severe Skin/Eye Irritant, Very Toxic to Aquatic Life | [4] |
| Waste Classification | Hazardous Waste | [3][6][12] |
| Incompatibilities | Strong oxidizing agents, acids, water (may react with certain organometallics) | [1][3] |
Operational Plan: From Benchtop to Final Disposal
The guiding principle for managing waste from 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole is containment and segregation .[1] Cross-contamination with other waste streams must be strictly avoided to prevent unintended reactions and to ensure proper disposal pathways.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. Before handling the compound or its waste, ensure you are equipped with:
-
Gloves: Chemically resistant gloves are mandatory. Neoprene or nitrile gloves are suitable, but always check for signs of degradation or puncture before use.[13]
-
Eye Protection: Chemical safety goggles and a full-face shield (minimum 8-inch) must be worn to protect against splashes.[13]
-
Lab Coat: A flame-retardant or cotton lab coat should be worn and kept buttoned.[13]
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[13][14]
Waste Collection and Segregation Protocol
Step 1: Designate a Waste Container
-
Use a dedicated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) for all waste streams containing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole.[1]
-
The container must have a secure, tight-fitting lid. Keep the container closed at all times, except when adding waste.[12]
Step 2: Segregate Waste Streams
-
Liquid Waste: This includes unreacted reagent, reaction mixtures, and solvent rinses (e.g., hexanes, toluene) used to decontaminate glassware.[14] Do not mix with aqueous or other organic waste streams.[12]
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, absorbent pads, and silica gel.[10] Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for organotin-contaminated solids.[13]
-
Contaminated Glassware: All glassware that has come into contact with the compound must be decontaminated before washing. Rinse the glassware multiple times with a suitable organic solvent (e.g., toluene or hexanes), and collect all rinsate as hazardous liquid waste.[14]
Step 3: Labeling the Waste Container Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must include:
-
The full chemical name: "5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole" and any other chemical constituents in the waste container.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of waste containing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole.
Caption: Disposal workflow for 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential individuals.[13]
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the material. For solid spills, carefully sweep the material to avoid generating dust.[13]
-
Collect Cleanup Debris: Carefully collect all contaminated absorbent materials and place them into a sealed, properly labeled container for hazardous waste disposal.[10][13]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., toluene or hexanes), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Notify Safety Personnel: Report the incident to your institution's EHS department.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[9][10]
Final Disposal: The Role of Professional Services
Under no circumstances should waste containing 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole be disposed of down the drain or in regular trash.[12] Evaporation in a fume hood is not an acceptable method of disposal.[12]
All waste streams—liquid, solid, and decontamination materials—are classified as hazardous waste and must be disposed of through your institution's designated hazardous waste management program.[1][17] This ensures that the waste is handled by a licensed and regulated disposal facility equipped to manage highly toxic and environmentally persistent chemicals.[1]
References
- Safety and Handling of Organometallic Compounds. Solubility of Things.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Safety and handling precautions for organotin compounds. Benchchem.
- SAFETY DATA SHEET - Tributyltin chloride. Fisher Scientific.
- Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
- Tributyltin bromide - Safety D
- Tributyltin azide - Safety D
- Standard Operating Procedures - Organotin reagents. Del Valle Lab.
- TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS. Loba Chemie.
- SAFETY DATA SHEET - 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride. Fisher Scientific.
- Ethyl-5-(tributylstannyl)
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC.
- Procedure for disposing of hazardous waste. MIT.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl.
- Chemical and Hazardous Waste Guide. University of Oslo.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- ETHYL 5-TRIBUTYLSTANNANYLISOXAZOLE-3-CARBOXYL
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A Senior Application Scientist's Guide to Handling 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole
Introduction: Understanding the Dual-Hazard Nature of the Compound
5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the trifluoromethyl-isoxazole moiety into complex molecules.[1] Its utility, however, is matched by its significant and multifaceted hazards. This molecule is a dual-hazard compound, deriving its toxicity profile from two distinct structural components: the highly toxic tributyltin group and the biologically active trifluoromethylated isoxazole ring.
The tributyltin (TBT) moiety is a well-documented immunotoxin and neurotoxin, capable of causing severe and persistent health effects.[2][3] The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially increasing their biological activity and toxicity.[4] The isoxazole ring itself is a common scaffold in pharmacologically active compounds.[5] The combination of these three components necessitates a rigorous and uncompromising approach to safety.
This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that every protocol is a self-validating system for safety and experimental integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the risks is foundational to safe handling. The overall hazard profile is dominated by the organotin component.
2.1 The Tributyltin Moiety: A Systemic Threat Tributyltin compounds are among the more toxic organometallics used in laboratory settings.[6] Exposure can occur via inhalation, ingestion, and, significantly, dermal absorption.[7]
-
Immunotoxicity: The primary target of tributyltin compounds is the immune system, specifically causing thymus atrophy and lymphocyte depletion.[3]
-
Neurotoxicity: While trimethyltin and triethyltin are the most potent neurotoxins in this class, all organotins carry a risk of neurological damage.[2][3]
-
Dermal and Mucous Membrane Irritation: Tributyltins are potent irritants, capable of causing severe skin irritation and chemical burns upon contact. Vapors can also irritate the eyes and respiratory tract.[8]
-
Reproductive and Developmental Harm: Some organotin compounds are suspected of damaging fertility or the unborn child.[9]
-
Environmental Persistence: Organotins are persistent environmental pollutants, highly toxic to aquatic life.[10] Improper disposal can have long-lasting ecological consequences.
2.2 The Trifluoromethylated Isoxazole Moiety While specific toxicological data for 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is not readily available, the components suggest caution. Trifluoromethylated heterocycles are designed for biological activity and can have unforeseen toxicological properties.[4][11] The compound should be treated as corrosive and potentially harmful if swallowed, inhaled, or absorbed through the skin, consistent with safety data for related structures.[12][13]
2.3 Occupational Exposure Limits Regulatory bodies have established strict exposure limits for organotin compounds, which must be adhered to.
| Agency | Limit Type | Value (as Sn) | Notes |
| OSHA | PEL (TWA) | 0.1 mg/m³ | Permissible Exposure Limit; applies to all organic tin compounds.[14][15][16] |
| NIOSH | REL (TWA) | 0.1 mg/m³ | Recommended Exposure Limit.[14][15] |
| ACGIH | TLV (TWA) | 0.1 mg/m³ | Threshold Limit Value.[15] |
TWA: Time-Weighted Average over an 8-hour workday.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle for handling this compound is to minimize exposure through a combination of engineering controls and a robust PPE protocol. All handling operations must be conducted in a certified chemical fume hood.[15]
3.1 PPE Selection Protocol
The selection of PPE is dictated by the operation being performed. The following table provides a clear guide.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, solution prep, transfers <50 mL) | Chemical splash goggles AND an 8-inch face shield. | Double-gloving with nitrile or neoprene gloves. | Flame-retardant lab coat, long pants, closed-toe shoes. | Not required if performed correctly in a certified fume hood with proper airflow. |
| Large-Scale Operations (>50 mL) or potential for aerosolization | Chemical splash goggles AND an 8-inch face shield. | Heavy-duty chemical-resistant gloves (e.g., neoprene, butyl rubber) over nitrile gloves. | Chemical-resistant apron over a lab coat. | NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.[17] |
| Spill Cleanup | Chemical splash goggles AND an 8-inch face shield. | Heavy-duty chemical-resistant gloves (e.g., neoprene, butyl rubber). | Chemical-resistant suit or apron over a lab coat. | NIOSH-approved full-face respirator or SCBA for large spills.[9] |
| Waste Disposal | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Lab coat. | Not generally required if handling sealed containers. |
Causality:
-
Goggles and Face Shield: Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face from splashes and vapors. This combination is critical due to the severe irritant nature of the compound.
-
Double-Gloving: Organotins can permeate standard nitrile gloves over time. Double-gloving provides an additional barrier and a clear protocol: if the outer glove is contaminated, it can be removed without exposing the skin.
-
Respirator Use: A respirator is mandated when engineering controls may be insufficient to keep exposure below the 0.1 mg/m³ limit, such as during a spill or when handling the solid material outside of a glovebox where dust can be generated.[17][18]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to prevent contamination and exposure.
4.1 Preparation and Designated Area
-
Designate an Area: Clearly mark a specific section of a chemical fume hood for handling 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole. This prevents cross-contamination of other experiments.[15]
-
Verify Fume Hood Function: Ensure the fume hood is certified and the airflow is adequate before beginning work.
-
Assemble Materials: Place all necessary equipment, including the chemical container, solvents, glassware, and waste containers, onto a disposable, absorbent bench liner within the designated area.
-
Prepare for Emergencies: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), and separate, sealable bags for waste is readily accessible.[8]
4.2 PPE Donning and Doffing Workflow The sequence of donning and doffing PPE is critical to prevent the transfer of contaminants.
Caption: Workflow for Donning and Doffing PPE.
4.3 Post-Handling Decontamination
-
Surface Decontamination: After completing the transfer or reaction, decontaminate all surfaces within the designated area using an appropriate solvent (e.g., ethanol or isopropanol) and wipe with disposable towels. Dispose of towels as solid hazardous waste.
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent inside the fume hood. The rinsate must be collected as hazardous liquid waste.
Emergency Procedures
5.1 Spill Response A swift, controlled response is critical to mitigate the hazard.
Sources
- 1. 4-(Tributylstannyl)isoxazole | Benchchem [benchchem.com]
- 2. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 5. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 6. toxicfreefuture.org [toxicfreefuture.org]
- 7. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sednet.org [sednet.org]
- 11. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.es [fishersci.es]
- 14. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 18. bu.edu [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
